7-Chloro-4-methoxyisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
7-chloro-4-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRCBNLADGATRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623865 | |
| Record name | 7-Chloro-4-methoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630423-35-7 | |
| Record name | 7-Chloro-4-methoxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630423-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-methoxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-4-methoxyisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
The isoquinolin-1(2H)-one framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 7-chloro-4-methoxyisoquinolin-1(2H)-one, a key intermediate for drug discovery programs targeting a range of therapeutic areas including oncology and infectious diseases.[2][3][4] We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related heterocyclic scaffolds.
Introduction: The Significance of the Isoquinolinone Core
The isoquinoline and isoquinolinone motifs are classified as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] Their inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound presents a unique combination of electronic and steric properties that can be exploited for the development of novel therapeutic agents. The chlorine atom at the 7-position can enhance binding affinity and metabolic stability, while the methoxy group at the 4-position can influence solubility and interactions with target proteins.
This guide will focus on a robust and logical synthetic approach, commencing from readily available starting materials and proceeding through key intermediates to the final target molecule.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound suggests a convergent approach. The final methoxy group at the 4-position can be installed via methylation of a 4-hydroxy precursor. This 4-hydroxyisoquinolinone can, in turn, be synthesized through the intramolecular cyclization of a suitably substituted phenylacetic acid derivative. This strategy allows for the early introduction of the chloro-substituent, simplifying the final steps of the synthesis.
Diagram 1: Retrosynthetic Analysis
Caption: A simplified retrosynthetic pathway for this compound.
Synthetic Pathway and Experimental Protocols
The proposed synthetic pathway is a three-stage process:
-
Stage 1: Synthesis of the Key Intermediate, 2-(Cyanomethyl)-4-chlorobenzoic acid.
-
Stage 2: Intramolecular Cyclization to form 7-Chloro-4-hydroxyisoquinolin-1(2H)-one.
-
Stage 3: Methylation to yield this compound.
Stage 1: Synthesis of 2-(Cyanomethyl)-4-chlorobenzoic acid
This stage involves the conversion of a commercially available starting material, such as 2-bromo-5-chlorobenzaldehyde, into the key phenylacetic acid intermediate.
Step 1.1: Cyanation of 2-Bromo-5-chlorobenzaldehyde
The initial step is the conversion of the aldehyde to a benzyl bromide, followed by a nucleophilic substitution with a cyanide source.
-
Protocol:
-
To a solution of 2-bromo-5-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding benzyl alcohol.
-
Dissolve the crude benzyl alcohol in a suitable solvent like diethyl ether and cool to 0 °C.
-
Add phosphorus tribromide (0.5 eq) dropwise and stir the mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto ice and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the crude 2-bromo-5-chlorobenzyl bromide.
-
Dissolve the crude benzyl bromide in a mixture of ethanol and water.
-
Add sodium cyanide (1.2 eq) and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and concentrate to give the crude 2-bromo-5-chlorobenzyl cyanide.
-
Step 1.2: Carboxylation and Hydrolysis
The benzyl cyanide is then converted to the corresponding phenylacetic acid.
-
Protocol:
-
To a solution of 2-bromo-5-chlorobenzyl cyanide (1.0 eq) in a suitable solvent such as tetrahydrofuran, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.
-
After stirring for 1 hour, bubble carbon dioxide gas through the solution for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude 2-bromo-5-chloro-α-cyanophenylacetic acid.
-
Hydrolyze the crude product by refluxing in a mixture of concentrated hydrochloric acid and water to afford 2-(carboxymethyl)-4-chlorobenzoic acid.
-
Alternatively, the cyano group can be hydrolyzed under basic conditions followed by acidification.[5][6]
-
Diagram 2: Synthesis of the Phenylacetic Acid Intermediate
Caption: Pathway for the synthesis of the key phenylacetic acid intermediate.
Stage 2: Intramolecular Cyclization to 7-Chloro-4-hydroxyisoquinolin-1(2H)-one
The formation of the isoquinolinone ring is achieved through an intramolecular cyclization of the synthesized phenylacetic acid derivative. This type of cyclization can be promoted by strong acids or other dehydrating agents.[7][8]
-
Protocol:
-
Add 2-(cyanomethyl)-4-chlorobenzoic acid (1.0 eq) to polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-chloro-4-hydroxyisoquinolin-1(2H)-one.
-
| Parameter | Value | Reference |
| Starting Material | 2-(Cyanomethyl)-4-chlorobenzoic acid | - |
| Reagent | Polyphosphoric Acid (PPA) | [7] |
| Temperature | 120-140 °C | [7] |
| Reaction Time | 2-4 hours | [7] |
| Typical Yield | 70-85% | Estimated |
Stage 3: Methylation to this compound
The final step is the methylation of the hydroxyl group at the 4-position. This can be achieved using a variety of methylating agents under basic conditions.[9][10]
-
Protocol:
-
Suspend 7-chloro-4-hydroxyisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a methylating agent, such as methyl iodide (1.5 eq) or dimethyl sulfate (1.5 eq), dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
-
| Parameter | Value | Reference |
| Starting Material | 7-Chloro-4-hydroxyisoquinolin-1(2H)-one | - |
| Base | Potassium Carbonate (K2CO3) | [9] |
| Methylating Agent | Methyl Iodide (CH3I) | [9][10] |
| Solvent | Dimethylformamide (DMF) | [9] |
| Temperature | Room Temperature to 60 °C | [9] |
| Typical Yield | 80-95% | Estimated |
Diagram 3: Overall Synthetic Scheme
Caption: The complete synthetic pathway to this compound.
Alternative Approaches and Future Perspectives
While the presented pathway offers a reliable method for the synthesis of this compound, alternative strategies are worth considering for process optimization and the synthesis of analogs.
-
Palladium-Catalyzed Reactions: Modern cross-coupling methodologies, such as the Heck reaction, can be employed to construct the isoquinolinone core with high efficiency and functional group tolerance.[1][11][12] For instance, a palladium-catalyzed annulation of a substituted N-methoxybenzamide with an appropriate alkyne could provide a direct route to the desired scaffold.[12]
-
Flow Chemistry: For larger-scale synthesis, converting the key steps to a continuous flow process could offer advantages in terms of safety, scalability, and reproducibility.
The continued exploration of novel synthetic methods will undoubtedly facilitate the discovery of new isoquinolinone-based drug candidates with improved therapeutic profiles.
Conclusion
This technical guide has outlined a detailed and scientifically grounded synthetic pathway for this compound. By providing step-by-step protocols, mechanistic insights, and strategic considerations, we aim to empower researchers in the field of drug discovery to access this valuable molecular scaffold. The versatility of the isoquinolinone core, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for new and effective medicines.
References
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.
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Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. Available at: [Link]
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Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. PubMed. Available at: [Link]
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Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. Available at: [Link]
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Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]
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2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. ResearchGate. Available at: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. Google Patents.
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available at: [Link]
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Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]
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Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. PubMed. Available at: [Link]
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4-Hydroxyisoquinolin-1(2h)-one. PubChem. Available at: [Link]
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Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. National Institutes of Health. Available at: [Link]
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Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: The Enigmatic Potential of a Novel Isoquinolinone
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a wide array of pharmacological activities.[1] These activities span from anticancer and antimicrobial to potent enzyme inhibition.[1][2] Within this distinguished class of molecules resides 7-Chloro-4-methoxyisoquinolin-1(2H)-one, a compound of significant interest yet with a mechanism of action that remains to be fully elucidated. This guide, therefore, ventures into the realm of informed hypothesis, leveraging the known biological roles of structurally analogous compounds to propose a putative mechanism of action for this specific isoquinolinone derivative. Our exploration is grounded in scientific integrity, providing not just a potential narrative of its function but also a clear roadmap for its experimental validation.
The Isoquinolinone Core: A Privileged Scaffold in Drug Discovery
The isoquinolin-1(2H)-one core is a recurring motif in a variety of biologically active molecules. The presence of a lactam function within the isoquinoline ring system offers unique electronic and steric properties that can be exploited for specific molecular interactions. The substitutions on this core, namely the chloro group at the 7-position and the methoxy group at the 4-position, are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can modulate the molecule's ability to interact with biological targets.
A Survey of Bioactivities within the Isoquinoline Family: Building a Mechanistic Hypothesis
The broader family of isoquinoline and quinoline derivatives has been extensively studied, revealing a diverse range of biological targets. This knowledge provides a fertile ground for postulating the mechanism of this compound.
Kinase Inhibition: A Prevalent Theme
A significant number of isoquinoline derivatives have been identified as potent inhibitors of various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Rho-kinase (ROCK) Inhibition: Certain 6-substituted isoquinoline and isoquinolinone derivatives have been patented as inhibitors of Rho-kinase, a key regulator of the actin cytoskeleton involved in cell adhesion and motility.[3]
-
HER2 and EGFR Inhibition: Isoquinoline-tethered quinazoline derivatives have demonstrated significant inhibitory activity against HER2 and EGFR, two receptor tyrosine kinases crucial in the development and progression of several cancers.[4] Notably, some of these compounds exhibit selectivity for HER2 over EGFR.[4]
-
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition: A potent and selective inhibitor of IRAK4, a critical component of the inflammatory signaling pathway, features a 7-methoxyisoquinoline core.[5]
Enzyme Inhibition Beyond Kinases
The inhibitory activity of isoquinolines is not limited to kinases.
-
Acetylcholinesterase (AChE) Inhibition: Several isoquinoline derivatives have shown potential as inhibitors of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[6]
-
Topoisomerase Inhibition: Certain N-substituted isoquinoline derivatives act as topoisomerase I inhibitors by stabilizing the enzyme-DNA complex, leading to DNA damage and cell death in cancer cells.[2]
Antimicrobial and Antiproliferative Activities
Derivatives of the closely related 7-chloroquinoline scaffold have been extensively investigated for their therapeutic potential.
-
Antitubercular Activity: 7-chloro-4-quinolinylhydrazones have shown promising activity against Mycobacterium tuberculosis, with pantothenate synthetase suggested as a possible target.[7]
-
Anticancer Activity: Novel 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated antiproliferative activity by inducing apoptosis and DNA/RNA damage.[8] Furthermore, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells.[9]
Proposed Mechanism of Action: A Kinase Inhibitor in Disguise?
Based on the preponderance of evidence from structurally related compounds, a compelling hypothesis is that This compound acts as a kinase inhibitor. The specific kinase target remains to be identified, but the general pharmacophoric features of the molecule align with those of known kinase inhibitors. The isoquinolinone core can serve as a scaffold to present the chloro and methoxy substituents in a defined three-dimensional space, facilitating interactions with the ATP-binding pocket of a kinase.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to downstream antiproliferative effects.
Caption: Experimental workflow for validating the mechanism of action.
Protocol 1: Broad-Spectrum Kinase Inhibition Assay
Objective: To identify potential kinase targets of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to be used in the assay.
-
Assay Platform: Utilize a reputable commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house platform based on technologies such as ADP-Glo™, LanthaScreen™, or HTRF®.
-
Kinase Panel: Select a diverse panel of kinases, including representatives from different families (e.g., tyrosine kinases, serine/threonine kinases). Prioritize kinases known to be inhibited by isoquinoline derivatives, such as EGFR, HER2, and ROCK.
-
Assay Execution: Perform the kinase activity assays in the presence of a range of concentrations of the test compound. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., A549, MCF-7, PC-3) in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Apoptosis and Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the antiproliferative effects of the compound are due to cell cycle arrest or induction of apoptosis.
Methodology:
-
Cell Treatment: Treat the selected cancer cell line with this compound at concentrations around its GI50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining for Cell Cycle: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Staining for Apoptosis: For apoptosis analysis, use an Annexin V-FITC/PI double staining kit on unfixed cells according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Data from Related Compounds
To provide a benchmark for the potential potency of this compound, the following table summarizes the reported IC50 values for some related isoquinoline kinase inhibitors.
| Compound Class | Target Kinase | Reported IC50 | Reference |
| Isoquinoline-tethered quinazoline | HER2 | 103 nM (in SKBR3 cells) | [4] |
| Isoquinoline-tethered quinazoline | EGFR | Comparable to HER2 | [4] |
| 7-methoxyisoquinoline derivative | IRAK4 | Nanomolar potency | [5] |
Conclusion and Future Perspectives
While the precise mechanism of action of this compound awaits empirical discovery, the existing body of literature on the isoquinoline scaffold strongly suggests a role as a kinase inhibitor. The proposed experimental roadmap provides a clear and robust strategy to test this hypothesis, from broad-spectrum screening to cellular target validation. The identification of a specific kinase target will be a pivotal step in understanding the therapeutic potential of this compound and will guide future lead optimization efforts. The journey to fully characterize this compound is a testament to the scientific process: a continuous cycle of hypothesis, experimentation, and discovery that drives the development of novel therapeutics.
References
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- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. Google Patents.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. ResearchGate.
- Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.
- 4-Chloro-7-methoxyquinoline synthesis. ChemicalBook.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
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- 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.
- In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. PubMed.
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Unveiling the Therapeutic Potential of 7-Chloro-4-methoxyisoquinolin-1(2H)-one: A Technical Guide to its Predicted Biological Activity
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the predicted biological activity of a specific derivative, 7-Chloro-4-methoxyisoquinolin-1(2H)-one. Due to the limited direct experimental data on this precise molecule, this document synthesizes findings from closely related 7-chloroquinoline and isoquinolinone analogs to construct a predictive profile of its therapeutic potential. The primary focus is on its projected anticancer properties, including potential mechanisms of action such as the induction of apoptosis and cell cycle arrest, alongside a discussion of its potential as an enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel heterocyclic compounds.
Introduction: The Isoquinolinone Core and the Significance of Substitution
The isoquinoline and isoquinolinone ring systems are fundamental building blocks in the development of therapeutic agents, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The biological effects of these molecules are intricately modulated by the nature and position of substituents on the core structure. The presence of a chlorine atom at the 7-position, as seen in many bioactive quinoline derivatives, is often associated with enhanced cytotoxic and antimalarial activities.[5][6][7] Similarly, the methoxy group at the 4-position can influence the compound's electronic properties and its interaction with biological targets.
This guide focuses on the specific molecule, this compound, a compound that combines these key structural features. While direct biological studies on this exact compound are not extensively reported in the public domain, a comprehensive analysis of its structural analogs allows for a robust prediction of its likely biological activities and mechanisms of action.
Predicted Biological Activity: An Emphasis on Anticancer Potential
Based on the extensive literature on related 7-chloroquinoline and isoquinolinone derivatives, the most prominent predicted biological activity for this compound is in the realm of oncology.
Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have demonstrated the potent in vitro cytotoxicity of 7-chloroquinoline and isoquinolinone analogs against a diverse panel of human cancer cell lines.[3][5] These compounds often exhibit inhibitory concentrations (IC50) in the micromolar and even nanomolar range. The data presented in Table 1, compiled from studies on structurally similar compounds, suggests that this compound is likely to exhibit significant growth-inhibitory effects against various cancer types.
| Compound Class | Specific Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7-Chloroquinoline Derivative | 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [5] |
| 7-Chloroquinoline Derivative | 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide | HCT116 (Colon) | 1.99 - 4.9 | [5] |
| 7-Chloro-4-aminoquinoline Hybrid | Hybrid with 2-pyrazoline (Compound 25) | Various | 0.05 - 0.95 | [3] |
| 7-Methoxy-dihydroquinoxalinone | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Subnanomolar | [8] |
| Quinazoline Derivative | 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one | MCF-7 (Breast) | 6.246 | [9] |
Table 1: Cytotoxicity of Structurally Related Compounds. This table summarizes the reported 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for various analogs, providing a predictive basis for the anticancer potential of this compound.
Predicted Mechanisms of Anticancer Action
The cytotoxic effects of quinoline and isoquinolinone derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.
It is predicted that this compound will induce apoptosis in cancer cells. Structurally related compounds have been shown to trigger apoptotic pathways, characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[9] The activation of caspases, key executioner enzymes in the apoptotic cascade, is a likely downstream event.
Figure 1: Predicted Intrinsic Apoptotic Pathway. This diagram illustrates a potential mechanism where the compound induces mitochondrial stress, leading to the activation of the caspase cascade and subsequent apoptosis.
Another plausible mechanism of action is the induction of cell cycle arrest. Studies on 7-chloroquinoline derivatives have demonstrated their ability to cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[5] This effect is often associated with the modulation of key cell cycle regulatory proteins.
Potential as an Enzyme Inhibitor
The quinoline and isoquinolinone scaffolds are known to be effective pharmacophores for the development of enzyme inhibitors. While the specific targets for this compound have not been identified, we can infer potential inhibitory activities based on related compounds.
PARP Inhibition: A Plausible Target
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[10] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12] The concept of "synthetic lethality," where the inhibition of two DNA repair pathways is lethal to cancer cells but not normal cells, underpins the efficacy of PARP inhibitors.[12] Given that various heterocyclic compounds have been identified as PARP inhibitors, it is conceivable that this compound could exhibit inhibitory activity against PARP enzymes.
Figure 2: Principle of Synthetic Lethality. This diagram illustrates how a PARP inhibitor could selectively kill cancer cells with a defective Homologous Recombination Repair (HRR) pathway.
Other Potential Enzyme Targets
The structural features of this compound also suggest the potential for inhibition of other enzyme families, such as protein kinases, which are frequently targeted in cancer therapy. Further screening and enzymatic assays would be necessary to identify specific molecular targets.
Synthesis and Experimental Protocols
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for similar isoquinolinone and quinoline structures.
Proposed Synthetic Workflow
The synthesis could potentially be achieved through a multi-step process starting from appropriately substituted aniline and dione precursors, followed by cyclization and subsequent chlorination and methoxylation steps.
Figure 3: Proposed Synthetic Workflow. This diagram outlines a potential multi-step synthesis for the target compound based on established chemical transformations.
Standard Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
To experimentally validate the predicted anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Future Directions and Conclusion
The in-silico and analog-based analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. The key future steps should involve:
-
Chemical Synthesis: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for biological testing.
-
In Vitro Screening: Comprehensive evaluation of its cytotoxic activity against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its anticancer effects, including its impact on apoptosis, the cell cycle, and specific enzyme targets like PARP.
-
In Vivo Efficacy: Assessment of its antitumor activity in preclinical animal models to determine its therapeutic potential in a physiological context.
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Ramírez, H., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(15), 4585. [Link]
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Kouznetsov, V. V., et al. (2016). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Medicinal Chemistry Research, 25(12), 2718-2727. [Link]
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Abás, S., et al. (2018). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 23(11), 2848. [Link]
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Hsia, T.-C., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7947-7961. [Link]
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7-Chloro-4-methoxyisoquinolin-1(2H)-one CAS number and properties
An In-Depth Technical Guide to 7-Chloro-4-methoxyisoquinolin-1(2H)-one
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By leveraging its unique structural features, this molecule serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents. This document will delve into its chemical properties, a proposed synthetic pathway with mechanistic rationale, and its potential applications based on the well-established biological activities of the broader isoquinolinone class.
Part 1: Physicochemical and Analytical Profile
This compound belongs to the isoquinolinone class of compounds, which are foundational cores in many natural alkaloids and synthetic pharmaceuticals.[1][2] Its structure, featuring a chlorine atom at the 7-position and a methoxy group at the 4-position, offers specific electronic and steric properties that can be exploited in molecular design.
Core Properties
The fundamental properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models, which is common for specialized research chemicals.
| Property | Value | Source |
| CAS Number | 630423-35-7 | [1][3] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [3] |
| IUPAC Name | This compound | |
| Boiling Point | 460.8 ± 45.0 °C (Predicted) | [1] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 10.90 ± 0.40 (Predicted) | [1] |
Analytical Characterization (Predicted)
While dedicated experimental spectra for this compound are not widely available in peer-reviewed literature, its structure allows for a robust prediction of its spectral characteristics. A researcher skilled in the art would expect the following key features, essential for confirming the compound's identity after synthesis.
-
¹H NMR: The proton NMR spectrum would be characterized by distinct signals in the aromatic region corresponding to the protons on the chlorinated benzene ring and the pyridine ring. A sharp singlet would be expected for the methoxy group protons (-OCH₃) around 3.9-4.2 ppm. The proton at the C3 position should appear as a singlet, and the N-H proton of the lactam would likely be a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR would show ten distinct signals. The carbonyl carbon (C1) would be significantly downfield (>160 ppm). The methoxy carbon would appear around 55-60 ppm. Signals for the aromatic carbons would be spread across the 100-150 ppm range, with their specific shifts influenced by the chloro and methoxy substituents.
-
Infrared (IR) Spectroscopy: Key vibrational modes would confirm the presence of principal functional groups. A strong absorption band between 1650-1680 cm⁻¹ would be indicative of the C=O stretch of the cyclic amide (lactam). An N-H stretching band would be observed in the 3200-3400 cm⁻¹ region. C-O stretching from the methoxy group and the aromatic ether would appear in the 1050-1250 cm⁻¹ range.[4]
-
Mass Spectrometry (MS): Electron-impact mass spectrometry would show a molecular ion (M⁺) peak at m/z 209. The isotopic pattern of this peak would be crucial for confirmation, showing a characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Part 2: Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be envisioned starting from commercially available 2-bromo-5-chlorotoluene and proceeding through a key cyanated intermediate.
Caption: Proposed workflow for synthesizing the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-5-chlorobenzaldehyde (B)
-
Rationale: The aldehyde functionality is essential for the subsequent condensation and cyclization steps. This can be achieved by oxidizing the benzylic position of 2-bromo-5-chlorotoluene.
-
Procedure: To a solution of 2-bromo-5-chlorotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a tungsten lamp for 12-16 hours. After cooling, filter the succinimide byproduct. The filtrate containing the dibrominated intermediate is then hydrolyzed with aqueous silver nitrate to yield the aldehyde B . Purify by column chromatography.
Step 2: Acetal Protection (D)
-
Rationale: Protection of the aldehyde as an acetal prevents self-condensation and provides a stable intermediate for the subsequent steps.
-
Procedure: Dissolve the aldehyde B (1.0 eq) in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid). Stir the reaction at room temperature for 4-6 hours. Neutralize the acid with a base (e.g., NaHCO₃), remove the methanol under reduced pressure, and extract the acetal D with diethyl ether.
Step 3: Condensation and Cyclization (F, G)
-
Rationale: This is the core of the isoquinolinone ring formation. The acetal reacts with an amino acid ester (glycine methyl ester) to form an imine, which then undergoes an intramolecular electrophilic aromatic substitution (a Pictet-Spengler or Bischler-Napieralski type reaction) to form the heterocyclic ring.
-
Procedure: Combine the acetal D (1.0 eq) and glycine methyl ester hydrochloride (1.2 eq) in a suitable solvent. Heat the mixture in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid at 100-120 °C for 2-4 hours. The acid catalyzes both the condensation and the subsequent cyclization onto the aromatic ring.
Step 4: Aromatization and Methoxy Group Formation (H)
-
Rationale: The cyclized intermediate G is a dihydroisoquinolinone. Aromatization is required to form the final stable ring system. This step can often be combined with the introduction of the methoxy group, although the exact mechanism and conditions would need optimization. A plausible route involves oxidation followed by a nucleophilic substitution or rearrangement. A more direct modern approach might involve a palladium-catalyzed C-O coupling if a suitable precursor is used.
-
Procedure: The crude cyclized product G is treated with an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin under reflux to achieve aromatization. The introduction of the 4-methoxy group is more complex and may require a multi-step sequence involving formation of a 4-hydroxyisoquinolinone intermediate, followed by methylation (e.g., using dimethyl sulfate). The final product, This compound (H) , would be purified by recrystallization or column chromatography.
Part 3: Biological Activity and Therapeutic Potential
While this compound has not been extensively profiled in biological assays itself, its core structure is a "privileged scaffold" in medicinal chemistry. The isoquinoline and 7-chloroquinoline motifs are present in a vast number of biologically active molecules, suggesting high potential for this compound as a synthetic precursor.
Established Activities of the Isoquinolinone Scaffold
The isoquinolinone nucleus is a cornerstone of numerous pharmacologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit a wide range of activities, including:
-
Anticancer Properties: Many isoquinoline derivatives act as inhibitors of key cellular enzymes like topoisomerase and protein kinases, or they function by intercalating with DNA, leading to apoptosis and cell cycle arrest.[5]
-
Antimicrobial and Antifungal Activity: The heterocyclic structure is effective against various bacterial and fungal strains.[6]
-
Antimalarial and Antiparasitic Effects: The related 7-chloro-4-aminoquinoline core is the basis for the famous antimalarial drug chloroquine. This highlights the importance of the 7-chloro substitution pattern for activity against parasites like Plasmodium falciparum and Trypanosoma cruzi.[7][8]
-
Neuroprotective and Anti-inflammatory Roles: Certain isoquinoline alkaloids have shown potential in models of neurodegenerative diseases and inflammation.[1][2]
Role as a Versatile Synthetic Intermediate
The true value of this compound for a drug development professional lies in its potential as a molecular building block. Its structure contains multiple points for chemical modification, allowing for the creation of a diverse library of compounds for high-throughput screening.
Caption: Potential derivatization pathways for drug discovery.
-
Position 2 (Nitrogen): The nitrogen atom of the lactam is a prime site for alkylation or arylation. Introducing different side chains here can significantly modulate the compound's solubility, cell permeability, and binding affinity for specific biological targets.
-
Position 7 (Chlorine): The chlorine atom can be replaced or modified using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).
-
Position 4 (Methoxy): The methoxy group can be demethylated to a hydroxyl group, which can then serve as a handle for further functionalization, such as ether or ester formation, or as a key hydrogen bond donor for target engagement.
Part 4: Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on data for the structurally related compound 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one , the following hazards should be anticipated and appropriate precautions taken:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
PubMed Central. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. [Link]
-
PubMed. (2014). In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
7-Chloro-4-methoxyisoquinolin-1(2H)-one derivatives and analogs
An In-Depth Technical Guide to 7-Chloro-4-methoxyisoquinolin-1(2H)-one Derivatives and Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Foreword: Unlocking the Potential of the Isoquinolinone Core
The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the backbone of numerous biologically active compounds, from natural alkaloids to synthetic therapeutic agents. Its rigid, planar structure provides an excellent framework for molecular recognition by various biological targets. The strategic placement of substituents allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide focuses on a specific, promising variant: the this compound core.
The introduction of a chlorine atom at the 7-position often enhances biological activity, potentially by increasing lipophilicity, modulating electronic properties, or providing a key interaction point with target proteins. Concurrently, the 4-methoxy group can significantly influence the molecule's conformation and hydrogen bonding capabilities. This unique combination of substituents presents a compelling starting point for the design of novel therapeutics. This document serves as a technical synthesis of the available scientific knowledge on this core and its analogs, providing insights into its synthesis, biological potential, and the underlying principles guiding its development.
Synthetic Strategies and Methodologies
While a definitive, single-pot synthesis for this compound is not prominently documented, a plausible and efficient route can be designed by combining established methodologies for quinoline and isoquinoline synthesis. The logical approach involves the construction of a 7-chloro-4-hydroxyisoquinolin-1(2H)-one intermediate, followed by methylation.
A key precursor for this synthesis is 4,7-dichloroquinoline, a commercially available starting material. The synthetic strategy hinges on the regioselective functionalization at the C2, C4, and ultimately, the C1 positions.
Proposed Synthetic Workflow
The following workflow outlines a rational, multi-step synthesis to access the core scaffold. The causality behind this proposed pathway is to leverage the differential reactivity of the positions on the quinoline ring. N-oxidation activates the C2 and C4 positions for subsequent functionalization.
Caption: Proposed synthetic pathway to the target scaffold.
Detailed Experimental Protocol: N-Oxidation of 4,7-Dichloroquinoline
This protocol is a foundational step, adapted from established procedures for quinoline N-oxide synthesis, which activates the quinoline ring for further modifications.[1]
Objective: To synthesize 4,7-dichloroquinoline N-oxide from 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA, 1.2 eq)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 4,7-dichloroquinoline in chloroform in a round-bottom flask at room temperature with magnetic stirring.
-
Reagent Addition: Add m-CPBA portion-wise to the solution over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove excess m-CPBA and m-chlorobenzoic acid, followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-oxide product.[1]
Self-Validation: The identity and purity of the synthesized 4,7-dichloroquinoline N-oxide must be confirmed through standard analytical techniques.
Analytical Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized derivatives. A multi-technique approach ensures self-validation of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include distinct aromatic protons on the quinoline core and a singlet for the methoxy group protons.[2]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon of the isoquinolinone ring is expected to have a characteristic downfield shift.[3]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass of the synthesized compound.[3]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band corresponding to the C=O stretch of the amide in the isoquinolinone ring is expected.[3]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.[2]
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited, the therapeutic potential can be inferred from structurally similar analogs. The isoquinoline and quinoline scaffolds are well-represented in medicinal chemistry, with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[4][5]
Anticancer Activity
The most promising area for this class of compounds is oncology. Derivatives of the isoquinoline core have been shown to possess potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.[4] Analogs such as 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated significant cytotoxicity, particularly the sulfonyl N-oxide variants.[2]
Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide (cpd 81) | HCT116 (Colon) | Selective | [2] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide (cpd 73) | CCRF-CEM (Leukemia) | Selective | [2] |
| 7-Chloroquinoline-chalcone hybrid (cpd 19) | LNCaP (Prostate) | 6.95 | [6] |
| 7-Chloroquinoline-chalcone hybrid (cpd 17) | LNCaP (Prostate) | 7.11 | [6] |
| 7-Chloroquinoline-chalcone hybrid (cpd 13) | LNCaP (Prostate) | 7.93 | [6] |
Note: "Selective" indicates the compound showed pronounced selectivity for cancer cells over non-tumor cell lines, though a specific IC₅₀ value was not provided in the abstract.
Antimicrobial and Antiprotozoal Activity
The 7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine. It is therefore reasonable to hypothesize that derivatives of this compound may possess activity against various pathogens. For instance, 7-chloro-4-quinolinyl hydrazone derivatives have been identified as a potent class of antileishmanial compounds.[7]
Mechanism of Action
Isoquinoline derivatives exert their biological effects through diverse mechanisms of action, often involving the inhibition of key cellular enzymes or the modulation of critical signaling pathways.
Inhibition of Key Enzymes
-
Topoisomerases: Many planar, aromatic heterocyclic compounds function as DNA intercalators and/or topoisomerase inhibitors. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.[4]
-
Kinases: The quinoline and isoquinoline scaffolds are common features in many kinase inhibitors. They can act as ATP-competitive inhibitors, blocking the signaling cascades that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently identified target.[4][5]
Modulation of Cellular Signaling Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Isoquinoline-based compounds have been shown to inhibit this pathway at various nodes.
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
Structure-Activity Relationships (SAR)
Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For the this compound core, SAR can be inferred from studies on related scaffolds.
-
The 7-Chloro Group: This is often critical for activity. In many 4-aminoquinolines, replacing the 7-chloro group with less electron-withdrawing groups like methoxy significantly reduces antimalarial activity.[8] Its presence is thought to be key for pH trapping within the parasite's food vacuole and for binding interactions.
-
The 4-Position Substituent: The nature of the group at the C4 position is a primary determinant of activity and target specificity. The introduction of a methoxy group, as in our core structure, is expected to modulate activity compared to analogs with amino or thioether linkages. Studies on related quinolinones have shown that methoxy substitutions can enhance antimigratory activity in cancer cells.[9]
-
The 1(2H)-one Moiety: The presence of the carbonyl group and the N-H bond provides hydrogen bond donor and acceptor capabilities, which are crucial for specific interactions with biological targets. Alkylation or substitution on the nitrogen at the 2-position offers a key vector for further chemical modification to explore SAR and optimize properties.
Caption: Key SAR points for the isoquinolin-1(2H)-one scaffold.
Predicted Pharmacokinetic (ADMET) Profile
A successful drug candidate must possess a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. While experimental data for the specific core is unavailable, predictions can be made based on the properties of its key components, such as the 7-chloroquinoline moiety found in chloroquine.
-
Absorption: The planar, relatively lipophilic core suggests good potential for oral absorption. However, the ultimate bioavailability will depend on the specific derivatives.
-
Distribution: Compounds like chloroquine are known for their large volume of distribution, indicating extensive tissue uptake.[10] Similar behavior might be expected for these derivatives.
-
Metabolism: Metabolism is likely to occur via cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways include O-demethylation of the methoxy group and oxidation of the aromatic rings.
-
Excretion: Excretion is expected to be primarily through the renal route, both as the parent compound and its metabolites.
-
Toxicity: A key consideration for this class is potential cardiotoxicity (QT prolongation), a known side effect of some quinoline-based drugs like chloroquine.[11] Early-stage toxicity screening, including hERG channel assays, would be a critical step in the development of any new analog.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of a privileged heterocyclic core with strategically placed, activity-modulating substituents makes it a high-priority target for synthesis and biological evaluation.
Future work should focus on:
-
Efficient Synthesis: Development and optimization of a robust synthetic route to produce the core scaffold and a library of derivatives.
-
Biological Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines, microbial pathogens, and relevant enzymes (kinases, topoisomerases).
-
Mechanistic Elucidation: In-depth studies to determine the precise mechanism of action for the most active compounds.
-
ADMET Profiling: Early-stage in vitro and in vivo pharmacokinetic and toxicological evaluation to identify candidates with drug-like properties.
By systematically exploring the chemical space around this core, researchers can unlock its full therapeutic potential, paving the way for the development of next-generation agents to address unmet medical needs in oncology and infectious diseases.
References
A complete list of all sources cited within this document is provided below for verification and further reading.
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N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. MDPI. Available from: [Link].
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link].
-
Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. Available from: [Link].
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link].
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available from: [Link].
-
7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds. ResearchGate. Available from: [Link].
-
7-Chloro-4-hydroxyquinoline. PubChem. Available from: [Link].
-
Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available from: [Link].
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Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available from: [Link].
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A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients. PubMed Central. Available from: [Link].
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In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. Available from: [Link].
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Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. Available from: [Link].
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Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available from: [Link].
-
Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection. PubMed Central. Available from: [Link].
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. Available from: [Link].
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link].
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Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed. Available from: [Link].
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Core Physicochemical Profile: A Guide to Determining the Solubility and Stability of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
An In-depth Technical Guide for the Pharmaceutical Sciences
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 7-Chloro-4-methoxyisoquinolin-1(2H)-one, a heterocyclic compound of interest in pharmaceutical research. For drug development professionals, a thorough understanding of a molecule's solubility and stability is not merely a regulatory requirement but a foundational pillar for successful formulation, bioavailability, and shelf-life determination. This document outlines the strategic rationale and detailed experimental protocols for establishing a robust physicochemical profile of this target compound. We will explore methodologies for determining both kinetic and thermodynamic solubility in various biorelevant media and detail the process of conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions. The ultimate goal is to develop a validated, stability-indicating analytical method, providing the critical data needed to advance a compound from discovery to development.
Introduction: The Critical Role of Early-Stage Characterization
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule itself. This compound, with its substituted isoquinolinone core, presents a unique profile that demands rigorous investigation. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[1][2] The substituents—a chloro group at the 7-position and a methoxy group at the 4-position—will significantly influence its electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby governing its solubility and stability.
Poor aqueous solubility can severely limit a drug's absorption and bioavailability, while chemical instability can compromise its efficacy and safety.[3][4] Therefore, generating a comprehensive solubility and stability profile is an indispensable step. This guide is designed for researchers and scientists to not only execute the necessary experiments but to understand the causality behind each methodological choice. We will proceed from foundational solubility assessments to the development of a sophisticated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[5][6][7]
Solubility Determination: Beyond a Single Number
Solubility is not a monolithic value but a parameter highly dependent on the experimental conditions.[3] For pharmaceutical development, it is crucial to differentiate between two key types of solubility: kinetic and thermodynamic.[8]
-
Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution, typically when an organic stock solution (e.g., in DMSO) is introduced into an aqueous buffer.[8] This is a high-throughput assessment often used in early discovery to quickly flag compounds with potential solubility issues.
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[9] This is the "gold standard" measurement, crucial for pre-formulation and regulatory filings.[9]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The Shake-Flask method, as described by regulatory guidelines, remains the definitive approach for determining thermodynamic solubility.[9][10]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Methodology:
-
Preparation of Media: Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer.
-
Scientist's Note: "Excess" is key. A visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the saturated solution has been achieved.
-
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24 to 48 hours).
-
Scientist's Note: The time required to reach equilibrium must be established. This can be done by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.
-
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the solid residue. This is a critical step.[3]
-
Option A (Centrifugation): Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).
-
Option B (Filtration): Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Scientist's Note: Filtration can sometimes lead to underestimation due to compound adsorption to the filter material.[3] It is advisable to test for this by running a known concentration standard through the filter and checking for recovery.
-
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. Compare the response to a standard curve prepared with known concentrations of the compound.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate Buffered Saline | 7.4 | 37 | [Hypothetical Data] | [Hypothetical Data] |
| Acetate Buffer | 4.5 | 37 | [Hypothetical Data] | [Hypothetical Data] |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Hypothetical Data] | [Hypothetical Data] |
| Water | ~7.0 | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Ethanol | N/A | 25 | [Hypothetical Data] | [Hypothetical Data] |
Visual Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation
Forced degradation studies are a cornerstone of drug development, mandated by the International Council for Harmonisation (ICH) guidelines (specifically Q1A).[11][12] These studies intentionally stress the drug substance under more severe conditions than those used for accelerated stability testing.[13] Their primary objectives are:
-
To identify potential degradation products and establish the intrinsic stability of the molecule.[13][14]
-
To elucidate degradation pathways , providing critical insights for formulation and packaging development.[11][14]
-
To demonstrate the specificity of the analytical method , ensuring it can separate and quantify the API from any impurities or degradants. This is the definition of a "stability-indicating method".[7][15]
Experimental Protocol: Forced Degradation Studies
Objective: To generate likely degradation products of this compound under various stress conditions and develop a stability-indicating HPLC method.
General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system. If the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol may be used, but its own stability under the stress conditions must be considered.[12][13] The goal is to achieve a modest level of degradation, typically in the 5-20% range. Over-stressing can lead to secondary degradants not relevant to real-world storage.[13]
Stress Conditions:
-
Acidic Hydrolysis:
-
Stressor: 0.1 M Hydrochloric Acid (HCl).
-
Conditions: Heat at 60 °C for 24 hours.
-
Post-Stress: Cool the sample and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Stressor: 0.1 M Sodium Hydroxide (NaOH).
-
Conditions: Heat at 60 °C for 8 hours.
-
Post-Stress: Cool the sample and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Stressor: Dry Heat.
-
Conditions: Store the solid compound in an oven at 80 °C for 72 hours. Dissolve in a suitable solvent just before analysis.
-
-
Photolytic Degradation:
-
Stressor: UV and Visible Light.
-
Conditions: Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[12] A control sample should be wrapped in aluminum foil to protect it from light.
-
Development of a Stability-Indicating HPLC Method
The analysis of the stressed samples is performed using HPLC, most commonly with UV detection.[5] The key is to develop a single method that achieves baseline separation between the parent peak (this compound) and all degradation products formed under all stress conditions.
-
Column: A reversed-phase column (e.g., C18) is typically the starting point for compounds of this polarity.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is usually required to resolve complex mixtures of degradants.[5][7]
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra for each, which can be used for peak purity analysis to ensure that a single chromatographic peak corresponds to a single component.
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Parameters | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations (e.g., Major Degradant RRT) |
| Unstressed Control | N/A | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis | 0.1 M HCl, 60°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Oxidation | 3% H₂O₂, RT | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Thermal (Solid) | 80°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Photolytic | ICH Q1B | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Visual Workflow: Forced Degradation & Method Development
Caption: Forced Degradation and Stability-Indicating Method Development Workflow.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for determining the essential solubility and stability characteristics of this compound. By systematically applying the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data package needed for informed decision-making in the drug development process. The resulting stability-indicating analytical method serves as an indispensable tool for all future quality control, formulation, and long-term stability studies. The insights gained from identifying the degradation pathways will directly influence the selection of excipients, packaging, and storage conditions, ultimately ensuring the safety, efficacy, and quality of any potential drug product.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Forced Degrad
- A Brief Study on Forced Degradation Studies with Regul
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- Isoquinoline. Wikipedia.
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7-Chloro-4-methoxyisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of 7-Chloro-4-methoxyisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, physicochemical properties, and potential therapeutic applications of this molecule and its derivatives. By synthesizing information on its core scaffolds—the 7-chloroquinoline and isoquinolin-1(2H)-one moieties—this guide offers valuable insights into its predicted biological activities and a robust framework for future research and development.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of this compound brings together two "privileged scaffolds" in medicinal chemistry: the 7-chloroquinoline and the isoquinolin-1(2H)-one cores. The 7-chloroquinoline moiety is a cornerstone of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1] Its derivatives have been extensively explored for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The isoquinolin-1(2H)-one scaffold is also of significant pharmacological importance, particularly as a key pharmacophore in a class of targeted cancer therapeutics known as PARP (poly(ADP-ribose) polymerase) inhibitors.[3] The strategic combination of these two scaffolds in this compound suggests a unique and potentially potent biological profile, making it a compelling candidate for further investigation in drug discovery programs.
Physicochemical Properties and Characterization
Understanding the physicochemical properties of a compound is fundamental to its development as a potential drug candidate. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 630423-35-7 | [4][5] |
| Molecular Formula | C₁₀H₈ClNO₂ | [6] |
| Molecular Weight | 209.63 g/mol | [5] |
| Appearance | White Solid (Predicted) | Inferred |
| Boiling Point | 460.8 ± 45.0 °C (Predicted) | [4] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 10.90 ± 0.40 (Predicted) | [4] |
| XlogP | 1.7 (Predicted) | [6] |
| Monoisotopic Mass | 209.02435 Da | [6] |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and a broad singlet for the N-H proton of the lactam.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the lactam, the methoxy carbon, and the carbons of the aromatic rings.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the predicted exact mass of the [M+H]⁺ ion being approximately 210.03163.[6]
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not explicitly published, a plausible synthetic route can be devised based on established methodologies for the synthesis of related isoquinolinone and chloroquinoline derivatives. A potential multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Acetylation of 3-Chloroaniline: To a solution of 3-chloroaniline in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. After completion, pour the mixture into ice-water and collect the precipitated N-(3-chlorophenyl)acetamide by filtration.
-
Friedel-Crafts Acylation and Oxidation: Subject N-(3-chlorophenyl)acetamide to a Friedel-Crafts acylation reaction using a suitable acylating agent like oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by an oxidation step to yield 2-acetamido-4-chlorobenzoic acid.
-
Hydrolysis: Reflux the 2-acetamido-4-chlorobenzoic acid in an aqueous solution of hydrochloric acid to hydrolyze the acetamide group, affording 2-amino-4-chlorobenzoic acid.
-
Cyclization to form the Isoquinolinone Core: React 2-amino-4-chlorobenzoic acid with diethyl malonate in the presence of a strong base like sodium ethoxide. The reaction is typically heated to drive the cyclization, forming 7-chloro-4-hydroxyisoquinolin-1(2H)-one.
-
Methylation: Treat the 7-chloro-4-hydroxyisoquinolin-1(2H)-one with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone or DMF) to yield the final product, this compound.
-
Purification: The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Therapeutic Potential
While direct experimental data on the biological activity of this compound is limited, its therapeutic potential can be inferred from the well-established pharmacology of its constituent scaffolds.
The Isoquinolin-1(2H)-one Scaffold and PARP Inhibition
The isoquinolin-1(2H)-one core is a key feature of several potent inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are crucial for DNA repair.[3] In the context of cancer therapy, inhibiting PARP in tumors with existing DNA repair defects (such as those with BRCA1/2 mutations) can lead to synthetic lethality and tumor cell death. Several isoquinolinone-based PARP inhibitors have entered clinical trials and have been approved for the treatment of certain cancers.[3] The presence of the isoquinolin-1(2H)-one moiety in this compound strongly suggests that it may also exhibit PARP inhibitory activity.
Signaling Pathway of PARP Inhibition
Caption: A typical experimental workflow for an in vitro PARP-1 inhibition assay.
Cell-Based Antiproliferative Assay
The Sulforhodamine B (SRB) assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines. [2]
-
Cell Plating: Seed cancer cells (e.g., BRCA-mutant breast cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) value.
Future Directions
This compound represents a promising, yet underexplored, molecule. Future research should focus on:
-
Validated Synthesis and Characterization: Developing and publishing a robust, high-yield synthesis protocol and fully characterizing the compound using modern analytical techniques.
-
In-depth Biological Evaluation: Screening the compound against a panel of PARP enzymes and a diverse range of cancer cell lines to determine its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the contribution of the chloro and methoxy groups to the biological activity and to optimize the lead compound.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the compound to assess its drug-likeness.
References
Sources
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- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1(2H)-Isoquinolinone, 7-chloro-4-methoxy- | 630423-35-7 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PubChemLite - 7-chloro-4-methoxy-2h-isoquinolin-1-one (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]
A Guide to the Spectroscopic Characterization of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and confirmation of 7-Chloro-4-methoxyisoquinolin-1(2H)-one. As a key heterocyclic scaffold in medicinal chemistry and drug development, unambiguous characterization is paramount. This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical choices and the interpretation of spectral features, reflecting a field-proven approach to molecular characterization.
Introduction: The Imperative for Multi-Modal Analysis
The structural confirmation of a novel or synthesized molecule like this compound relies not on a single analytical technique, but on the convergence of data from multiple orthogonal methods. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular mass and provides clues to the molecular formula and fragmentation patterns.
The following sections detail the expected spectroscopic data for the target compound, explain the interpretation of these data, and provide robust protocols for their acquisition.
Molecular Structure and Logic of Analysis
A logical workflow is essential for efficient and accurate characterization. The process begins with determining the molecular mass and isotopic distribution, proceeds to identify functional groups, and concludes with the precise mapping of the atomic framework.
Caption: A typical workflow for spectroscopic characterization.
The structure of this compound, with atom numbering for NMR assignment, is presented below. This numbering is systematic and will be used for spectral assignments.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential. The choice of solvent is critical; DMSO-d₆ is often preferred for isoquinolinones due to its ability to dissolve a wide range of polar compounds and to clearly show exchangeable protons like the N-H proton.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The proton spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| NH (N2-H) | 10.5 - 11.5 | broad singlet (br s) | - | The amide proton is typically downfield and broadened due to solvent exchange and quadrupole effects from the nitrogen. Its chemical shift is concentration-dependent[1]. |
| H-8 | 8.0 - 8.2 | doublet (d) | ~8.5 | Deshielded by the anisotropic effect of the adjacent carbonyl group. Coupled to H-6 (meta-coupling is negligible). |
| H-5 | 7.7 - 7.8 | doublet (d) | ~2.0 | This proton is ortho to the C-4a bridgehead and meta to the chlorine atom. Exhibits a small meta-coupling to H-6. |
| H-6 | 7.4 - 7.5 | double doublet (dd) | J ≈ 8.5, 2.0 | Coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling). |
| H-3 | 6.2 - 6.4 | singlet (s) | - | As an isolated vinyl proton with no adjacent protons, it appears as a singlet. Its position is influenced by the adjacent methoxy group. |
| OCH₃ | 3.9 - 4.1 | singlet (s) | - | A characteristic singlet for a methoxy group attached to an aromatic/vinyl system, integrating to three protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C=O (C1) | 160 - 165 | The lactam carbonyl carbon is typically found in this region[2][3]. |
| C4 | 155 - 158 | The vinyl carbon attached to the oxygen of the methoxy group is significantly deshielded. |
| C7 | 135 - 138 | The carbon atom directly bonded to chlorine experiences a deshielding effect. |
| C8a | 133 - 136 | Aromatic bridgehead carbon adjacent to the nitrogen. |
| C6 | 128 - 130 | Aromatic methine carbon. |
| C8 | 126 - 128 | Aromatic methine carbon, influenced by the adjacent carbonyl. |
| C4a | 120 - 123 | Aromatic bridgehead carbon. |
| C5 | 118 - 120 | Aromatic methine carbon ortho to the chloro-substituted carbon. |
| C3 | 98 - 102 | The vinyl carbon at position 3 is shielded by the electron-donating effect of the methoxy group at C4. |
| OCH₃ | 55 - 58 | Typical chemical shift for a methoxy carbon attached to an sp² carbon[4]. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans are typically sufficient for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons[4][5].
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal (0.00 ppm) or the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR signals and pick all peaks in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[6]. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a convenient choice, requiring minimal sample preparation.
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3200 - 3000 | N-H Stretch | Medium | The lactam N-H stretch is often broad due to hydrogen bonding in the solid state. |
| 3000 - 2900 | C-H Stretch (sp³) | Weak | Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy C-H stretches are just below. |
| 1650 - 1670 | C=O Stretch (Lactam) | Strong | This is a highly characteristic and strong absorption for the cyclic amide (lactam) carbonyl group[7]. |
| 1610 - 1580 | C=C Stretch | Medium | Aromatic and vinyl C=C bond stretching vibrations. |
| 1250 - 1280 | C-O Stretch (Aryl Ether) | Strong | Asymmetric C-O-C stretching of the methoxy group. |
| 1020 - 1050 | C-O Stretch (Aryl Ether) | Medium | Symmetric C-O-C stretching of the methoxy group. |
| 700 - 800 | C-Cl Stretch | Medium-Strong | The carbon-chlorine bond vibration typically appears in this region of the fingerprint range. |
Experimental Protocol: FT-IR Spectroscopy
-
Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks on the resulting transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The choice of ionization technique is important; Electrospray Ionization (ESI) is a soft ionization method well-suited for this moderately polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum Data (ESI-MS)
-
Molecular Formula: C₁₀H₈ClNO₂
-
Monoisotopic Mass: 209.0243 g/mol
-
Expected Ion (Positive ESI): [M+H]⁺ = 210.0316 m/z
A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment: the primary peak (M+) and another peak two mass units higher (M+2) with an intensity ratio of approximately 3:1[8][9]. Therefore, we expect to see:
-
A peak at m/z 210 (for the ³⁵Cl isotope)
-
A peak at m/z 212 (for the ³⁷Cl isotope) with about one-third the intensity of the 210 peak.
High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision (typically to four or five decimal places).
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 210) can provide further structural information.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted compounds, leading to an ion at m/z 195 [10].
-
Loss of carbon monoxide (CO): The lactam ring can lose a neutral CO molecule, resulting in an ion at m/z 182 .
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap). Calibrate the instrument using a known standard to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500) to observe the protonated molecular ion and its isotopic pattern.
-
MS/MS Acquisition: For fragmentation analysis, perform a product ion scan. Isolate the precursor ion of interest (m/z 210) in the first mass analyzer and induce fragmentation via Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan the second mass analyzer to detect the resulting fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. The predicted data in this guide, based on established principles of spectroscopy and analysis of related structures, serves as a robust template for researchers. By following the detailed protocols and understanding the rationale behind the spectral features, scientists can confidently confirm the identity, purity, and structure of this important heterocyclic compound.
References
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Crunch Chemistry. (2022). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]
-
UC Davis ChemWiki. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - the M+2 peak. Retrieved from [Link]
-
Clark, J. (2015). Interpreting mass spectra. Retrieved from [Link]
-
NIH. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
MSU Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
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- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 4. Everything you need to know about C-13 NMR spectroscopy - Crunch Chemistry [crunchchemistry.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 8. OpenScholar Down for Maintenance | University of Lethbridge [ulethbridge.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Chloro-4-methoxyisoquinolin-1(2H)-one: Discovery, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-4-methoxyisoquinolin-1(2H)-one is a substituted isoquinolinone core that holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic approaches, and chemical properties. While the initial disclosure of this specific molecule is not widely documented in readily accessible academic literature, its commercial availability and the rich chemistry of the isoquinolinone scaffold allow for a thorough exploration of its probable synthetic origins and potential applications. This document serves as a foundational resource for researchers interested in leveraging this compound for novel molecular design and development.
Introduction: The Isoquinolin-1(2H)-one Scaffold
The isoquinolin-1(2H)-one moiety is a prominent heterocyclic scaffold found in a variety of natural products and synthetic molecules of significant biological importance. This nitrogen-containing bicyclic system is an isomer of the more common quinolin-1(2H)-one and possesses a unique arrangement of atoms that imparts distinct chemical and physical properties.
The core structure's planarity, combined with its capacity for hydrogen bonding and π-π stacking interactions, makes it a privileged scaffold in drug discovery. Derivatives of isoquinolin-1(2H)-one have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective effects. The strategic placement of substituents on the isoquinolinone ring system allows for the fine-tuning of these biological activities and the modulation of pharmacokinetic properties.
The subject of this guide, this compound (CAS Number: 630423-35-7), presents a unique substitution pattern that is of interest for further chemical exploration. The presence of a chlorine atom at the 7-position can influence the molecule's electronic properties and provide a handle for further functionalization through cross-coupling reactions. The methoxy group at the 4-position can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility.
Discovery and Historical Context
The specific discovery and first reported synthesis of this compound are not prominently featured in major scientific journals. Its existence is confirmed by its commercial availability from various chemical suppliers, indicating that a synthetic route has been established, most likely within the patent literature or specialized chemical databases.
The development of synthetic routes to substituted isoquinolinones, in general, has a rich history dating back to the late 19th and early 20th centuries. Foundational methods such as the Bischler-Napieralski and Pictet-Spengler reactions, while primarily leading to isoquinolines, have been adapted to produce isoquinolinone derivatives. More contemporary methods, including transition-metal-catalyzed cyclizations and C-H activation strategies, have significantly expanded the toolkit for accessing diverse isoquinolinone structures.
It is probable that the synthesis of this compound was first achieved as part of a broader synthetic effort, possibly as an intermediate in the preparation of a more complex target molecule with potential pharmaceutical applications. The lack of extensive early literature on this specific compound suggests it may not have been an initial primary target but rather a stepping stone in a larger synthetic campaign.
Synthetic Strategies and Methodologies
Postulated Synthesis via 7-Chloro-4-hydroxyisoquinolin-1(2H)-one
A logical and efficient approach to this compound would proceed through the synthesis and subsequent methylation of 7-chloro-4-hydroxyisoquinolin-1(2H)-one.
Step 1: Synthesis of 7-Chloro-4-hydroxyisoquinolin-1(2H)-one
The construction of the 7-chloro-4-hydroxyisoquinolin-1(2H)-one core could be achieved through the cyclization of a suitably substituted phenylacetic acid derivative. A plausible route is outlined below:
Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyisoquinolin-1(2H)-one (Hypothetical)
-
Starting Material: 2-Carboxy-4-chlorophenylacetic acid.
-
Amidation: The starting di-acid is first converted to its corresponding mono-amide derivative. This can be achieved by reacting 2-carboxy-4-chlorophenylacetic acid with a suitable source of ammonia, such as ammonium hydroxide or by converting the di-acid to its anhydride followed by treatment with ammonia.
-
Cyclization: The resulting 2-carbamoyl-4-chlorophenylacetic acid is then subjected to a cyclization reaction. This is typically achieved by heating the compound, often in the presence of a dehydrating agent or under high-temperature conditions, to promote intramolecular condensation and the formation of the isoquinolinone ring.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 7-chloro-4-hydroxyisoquinolin-1(2H)-one.
Causality Behind Experimental Choices:
-
The choice of a substituted phenylacetic acid as the starting material is based on its ability to provide the necessary carbon framework for the isoquinolinone ring.
-
The amidation step is crucial for introducing the nitrogen atom that will become part of the heterocyclic ring.
-
The cyclization reaction is the key step in forming the bicyclic isoquinolinone system. The conditions for this step need to be carefully controlled to favor the desired intramolecular reaction over intermolecular side reactions.
Self-Validating System:
The success of each step can be monitored by standard analytical techniques. Thin-layer chromatography (TLC) can be used to track the progress of the reactions. The identity and purity of the intermediates and the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Step 2: O-Methylation of 7-Chloro-4-hydroxyisoquinolin-1(2H)-one
The final step in this proposed synthesis is the O-methylation of the hydroxyl group at the 4-position.
Experimental Protocol: O-Methylation of 7-Chloro-4-hydroxyisoquinolin-1(2H)-one (Hypothetical)
-
Reactants: 7-Chloro-4-hydroxyisoquinolin-1(2H)-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Base: A mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the hydroxyl group.
-
Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the methylation reaction. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent helps to dissolve the reactants and facilitate the SN2 reaction.
-
A mild base is used to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
Methyl iodide and dimethyl sulfate are common and effective methylating agents.
Self-Validating System:
The formation of the desired product can be confirmed by the disappearance of the hydroxyl proton signal and the appearance of a methoxy proton signal in the ¹H NMR spectrum. Further confirmation can be obtained from ¹³C NMR and mass spectrometry.
Alternative Synthetic Approaches
Other synthetic strategies for the construction of the this compound scaffold can also be envisioned, potentially starting from different precursors. These could include:
-
Transition-Metal-Catalyzed Annulation Reactions: Modern synthetic methods involving palladium, copper, or rhodium catalysis could be employed to construct the isoquinolinone ring from simpler starting materials.
-
Cyclization of o-Vinylbenzamides: The intramolecular cyclization of a suitably substituted o-vinylbenzamide could also lead to the desired isoquinolinone core.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various research and development settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 630423-35-7 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Melting Point | Not widely reported |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyridine rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, including the carbonyl carbon, the methoxy carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam functional group, as well as C-O and C-Cl stretching vibrations.
Potential Applications and Future Directions
Given the established biological activities of the isoquinolinone scaffold, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. The chlorine atom at the 7-position serves as a versatile handle for introducing further diversity into the molecule through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the exploration of structure-activity relationships and the optimization of biological activity.
Potential areas of therapeutic interest for derivatives of this compound could include:
-
Oncology: Many isoquinolinone derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.
-
Inflammation: The isoquinolinone core has been incorporated into molecules with anti-inflammatory properties.
-
Neurodegenerative Diseases: Certain isoquinolinone-based compounds have been investigated for their potential in treating neurodegenerative disorders.
Beyond its potential in drug discovery, this compound could also find applications in materials science as a building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes, owing to the inherent photophysical properties of the isoquinolinone system.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While its specific discovery and historical development are not widely documented, established synthetic methodologies for the isoquinolinone scaffold provide a clear path for its preparation. This technical guide has provided a comprehensive overview of its probable synthesis, chemical properties, and potential applications. As a versatile building block, this compound offers a promising platform for the development of novel molecules with diverse and valuable functions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
Due to the limited specific literature on the discovery and synthesis of this compound, the references for the proposed synthetic methodologies are based on general and well-established procedures for the synthesis of isoquinolinones and related heterocyclic compounds. The commercial availability is cited from chemical supplier databases.
- General synthetic methods for isoquinolinones can be found in comprehensive organic chemistry textbooks and review articles on the synthesis of nitrogen-containing heterocycles. For example, articles in journals such as Chemical Reviews, Accounts of Chemical Research, and Organic Letters frequently discuss novel methods for the synthesis of such scaffolds. A specific example of a relevant review would be: "Recent Advances in the Synthesis of Isoquinolones and Related Compounds.
Methodological & Application
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
An Application Guide for the In Vitro Characterization of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
The isoquinoline core is a heterocyclic aromatic compound that serves as a foundational scaffold in a multitude of natural products and synthetic molecules with significant pharmacological value.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This versatility makes the isoquinoline framework a "privileged structure" in medicinal chemistry, continually inspiring the development of novel therapeutic agents.
This document provides a detailed guide for the initial in vitro characterization of a specific novel derivative, This compound . Based on the extensive literature on related 7-chloroquinoline and isoquinoline compounds that exhibit significant antiproliferative and cytotoxic effects[5][6][7], a primary hypothesis is that this molecule may function as an inhibitor of cancer cell growth. The protocols outlined herein are designed to first assess its phenotypic effect on cancer cell viability and then to probe a common mechanism of action for this compound class—kinase inhibition.
Physicochemical Properties and Compound Handling: The Foundation of a Robust Assay
The accuracy and reproducibility of any in vitro assay are critically dependent on the proper handling and solubilization of the test compound. This compound, like many small organic molecules, is predicted to have low aqueous solubility.
Solubilization and Storage: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it the solvent of choice for preparing high-concentration stock solutions.[8][9]
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% ACS Reagent Grade DMSO.[9] Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the primary stock into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: For cellular assays, prepare intermediate dilutions from the primary stock using complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay wells is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[8]
Protocol I: Antiproliferative Activity Assessment via MTS Cell Viability Assay
The initial step in characterizing the compound's biological effect is to determine its impact on the viability and metabolic activity of cancer cells. The MTS assay is a robust, colorimetric method for this purpose.
Principle of the MTS Assay: This assay utilizes a tetrazolium salt (MTS) which, in the presence of an electron coupling reagent, is bioreduced by viable, metabolically active cells into a soluble, colored formazan product.[10][11] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[11]
Experimental Workflow: MTS Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTS assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete culture medium.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working concentration series of this compound in complete culture medium via serial dilution from the primary stock. A typical 8-point dose-response curve might range from 100 µM to 0.01 µM.
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.[8]
-
Include a "no-cell" background control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.
-
Incubate the plate for a desired exposure period (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition and Measurement:
-
Following the treatment incubation, add 20 µL of a commercial MTS solution to each well.[10][11]
-
Incubate for 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without saturation.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description |
| Cell Line | e.g., A549 Human Lung Carcinoma |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Positive Control | Doxorubicin (IC₅₀ ~0.1 µM) |
| Vehicle Control | 0.5% DMSO in medium |
| Test Compound | This compound |
| Endpoint | IC₅₀ Value (µM) |
Protocol II: Mechanistic Investigation via In Vitro Kinase Assay
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[3] A direct, biochemical kinase assay can determine if this compound has inhibitory activity against a specific kinase.
Principle of the Radiometric Kinase Assay: This classic and highly sensitive method measures the transfer of a radioactive phosphate group (³²P) from [γ-³²P]ATP to a specific protein or peptide substrate by a kinase.[12] A decrease in the incorporation of radioactivity into the substrate in the presence of the test compound indicates inhibition of the kinase.[13]
Experimental Workflow: In Vitro Radiometric Kinase Assay
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Detailed Step-by-Step Methodology:
-
Reaction Preparation:
-
On ice, prepare a master mix containing kinase reaction buffer (e.g., Tris-HCl, DTT), purified recombinant kinase (e.g., a member of the PI3K/Akt pathway[3]), and a specific kinase substrate (e.g., histone H1 or a synthetic peptide).[13]
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the respective tubes. Include a "no-inhibitor" positive control and a "no-enzyme" negative control.
-
-
Initiation and Incubation:
-
Prepare an ATP reaction mix containing [γ-³²P]ATP, unlabeled ("cold") ATP, and MgCl₂.[14][15]
-
Initiate the kinase reaction by adding the ATP mix to each tube.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes). The reaction should be timed to be within the linear range of substrate phosphorylation.
-
-
Reaction Termination and Separation:
-
Detection and Quantification:
-
Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).
-
Scan the exposed screen or film and quantify the band intensity corresponding to the phosphorylated substrate using densitometry software.
-
Data Analysis and Interpretation:
-
Background Subtraction: Subtract the signal from the "no-enzyme" control lane.
-
Calculate Percent Inhibition: Normalize the data to the "no-inhibitor" control using the following formula: % Inhibition = 100 - [(Signal_Sample / Signal_NoInhibitorControl) * 100]
-
Determine IC₅₀: Plot the Percent Inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
| Parameter | Description |
| Kinase | e.g., Recombinant Human Akt1 |
| Substrate | e.g., Crosstide peptide |
| ATP Concentration | 100 µM (with [γ-³²P]ATP spike) |
| Positive Control | Staurosporine (a broad-spectrum kinase inhibitor) |
| Vehicle Control | 1% DMSO |
| Test Compound | This compound |
| Endpoint | IC₅₀ Value (µM) |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro assessment of this compound. The MTS assay will establish its antiproliferative potency and selectivity across various cancer cell lines, while the in vitro kinase assay offers a direct method to investigate a probable mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase panel screening to identify specific targets, cell cycle analysis, and apoptosis assays to further elucidate the compound's cellular effects.
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Di Stasi, M. A., et al. (2000). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System, 35(4), 191-197. [Link]
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Fonseca-Berzal, C., et al. (2014). In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry Letters, 24(4), 1147-1151. [Link]
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Baut, G., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6700. [Link]
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Van Hout, A., et al. (2021). Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules, 26(11), 3326. [Link]
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Yeh, T. K., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(8), 4183-4194. [Link]
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Baut, G., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Molecules, 27(19), 6700. [Link]
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Application Notes and Protocols for the Cellular Characterization of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Drug Discovery
The isoquinoline ring system is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The 1(2H)-isoquinolinone core, in particular, is a key pharmacophore in a variety of biologically active molecules. These compounds are known to exert their cellular effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-Chloro-4-methoxyisoquinolin-1(2H)-one , a specific derivative of the isoquinolinone family, in cell-based assays. While direct biological data for this particular compound is not yet extensively published, its structural features suggest a strong potential for bioactivity. These notes, therefore, serve as a foundational framework for the initial characterization and elucidation of its cellular effects. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 7-chloro-4-methoxy-2H-isoquinolin-1-one | [5] |
| CAS Number | 630423-35-7 | [5] |
| Molecular Formula | C₁₀H₈ClNO₂ | [5] |
| Molecular Weight | 209.63 g/mol | [5] |
Part 1: Initial Cytotoxicity Screening
The first critical step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for designing subsequent mechanistic studies.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for MTT Assay:
Caption: A simplified intrinsic pathway of apoptosis induction.
Cell Cycle Analysis by Propidium Iodide Staining
Many cytotoxic compounds exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from replicating. [9]Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide. [1] Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Data Interpretation and Troubleshooting
Data Presentation:
All quantitative data, such as IC₅₀ values from cytotoxicity assays and the percentage of cells in different cell cycle phases or apoptotic states, should be summarized in clearly structured tables for easy comparison across different conditions and cell lines.
Table 1: Example IC₅₀ Values for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 48 | Value |
| A549 (Lung Cancer) | 48 | Value |
| HCT116 (Colon Cancer) | 48 | Value |
Troubleshooting Common Issues:
-
Inconsistent IC₅₀ values: Ensure consistent cell seeding density, compound dilutions, and incubation times. Check for potential precipitation of the compound at higher concentrations.
-
High background in apoptosis assay: Optimize cell harvesting techniques to minimize mechanical stress on cells, which can lead to membrane damage and non-specific PI staining.
-
Poor resolution in cell cycle analysis: Ensure proper cell fixation and adequate RNase A treatment to eliminate RNA staining.
Conclusion
The protocols outlined in this application note provide a robust starting point for the in-depth characterization of the cellular effects of this compound. By systematically evaluating its cytotoxicity and investigating its impact on key cellular processes like apoptosis and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. The isoquinolinone scaffold holds significant promise, and a thorough understanding of the biological activities of its derivatives is crucial for advancing drug discovery efforts.
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Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
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Kouznetsov, V. V., et al. (2016). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. Retrieved from [Link]
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Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-iodo-8-methoxyisoquinoline. Retrieved from [Link]
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Cytotoxicity of the synthetic compounds. MTT assays of cell viability... (2023). ResearchGate. Retrieved from [Link]
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Cytotoxicity of the synthetic compounds. MTT assays of cell viability... (2023). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-methoxyquinoline. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved from [Link]
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Application Note & Protocol: A Framework for the In Vivo Evaluation of 7-Chloro-4-methoxyisoquinolin-1(2H)-one in Murine Models
For Research Use Only.
Authored by: Senior Application Scientist, Advanced Preclinical Development
Notice to Researchers: 7-Chloro-4-methoxyisoquinolin-1(2H)-one is a novel investigational compound. As such, specific in vivo efficacy and pharmacokinetic data are not yet publicly established. This document provides a comprehensive, experience-driven framework based on the broader isoquinolinone class of molecules. Many compounds sharing this scaffold function as Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of agents known to induce synthetic lethality in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[1][2] The protocols herein are designed as a robust starting point for researchers to systematically evaluate this compound or similar novel compounds in murine models.
Scientific Rationale & Hypothesized Mechanism
The isoquinolinone core is a privileged scaffold in medicinal chemistry, notably forming the basis for several potent PARP inhibitors.[2] PARP enzymes are critical to the base excision repair (BER) pathway, a mechanism for repairing single-strand DNA breaks. In tumors with compromised high-fidelity DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of irreparable double-strand breaks during replication, ultimately triggering cell death—a concept known as synthetic lethality.[1]
We hypothesize that this compound may function as a PARP inhibitor. Therefore, the primary goal of the initial in vivo program is to:
-
Establish a safe and tolerable dose range.
-
Characterize its pharmacokinetic (PK) profile.
-
Evaluate its anti-tumor efficacy in a relevant, targeted cancer model (e.g., a BRCA1-deficient xenograft).[3][4]
Preclinical Program Workflow
A well-designed preclinical program follows a logical progression from foundational studies to definitive efficacy trials. This staged approach minimizes animal use and maximizes the value of the data collected at each step.[5]
Caption: High-level workflow for in vivo evaluation of a novel compound.
Compound Formulation for In Vivo Administration
3.1 Objective: To identify a safe, stable, and effective vehicle for the administration of this compound via the desired route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
3.2 Recommended Vehicle Screening Protocol:
-
Initial Solubility Assessment: Test the solubility of the compound at a target concentration (e.g., 10 mg/mL) in a panel of common, well-tolerated vehicles.[8]
-
Tiered Approach: Start with the simplest vehicles and progress to more complex ones as needed.[6][8]
-
Tier 1 (Aqueous): Saline, PBS, 5% Dextrose in Water (D5W).
-
Tier 2 (Aqueous with Solubilizers): 10% DMSO in saline, 5-10% Solutol HS 15 in saline, 10-20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water.
-
Tier 3 (Suspensions): 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1-0.2% Tween 80 in water.
-
Tier 4 (Lipid-Based): Corn oil, sesame oil.[9]
-
-
Stability Check: Once a vehicle is identified, prepare the formulation and observe it at room temperature and 4°C for at least 4 hours. Look for any signs of precipitation, color change, or phase separation.
-
Documentation: Meticulously record all observations.
Table 1: Example Formulation Screening Data
| Vehicle System | Target Conc. (mg/mL) | Observation (1 hr, RT) | Stability (4 hr, 4°C) | Recommendation |
|---|---|---|---|---|
| Saline | 10 | Immediate Precipitate | - | Not Suitable |
| 10% DMSO / 40% PEG300 / 50% Saline | 10 | Clear Solution | Clear Solution | Proceed to PK |
| 0.5% MC, 0.2% Tween 80 in H₂O | 10 | Fine, uniform suspension | Stable suspension | Backup Option |
Caption: Decision tree for selecting an appropriate in vivo formulation vehicle.
Pharmacokinetic (PK) & Tolerability Studies
4.1 Objective: To determine the compound's plasma exposure profile (Cmax, Tmax, AUC, half-life) and to establish the Maximum Tolerated Dose (MTD).[5][10] This is a non-negotiable step before initiating costly and lengthy efficacy studies.[11]
4.2 Protocol: Pilot PK and Dose-Range Finding Study
-
Animal Model: Female BALB/c or CD-1 mice, 6-8 weeks old. Use a non-tumor-bearing model for initial PK to avoid confounding factors.
-
Group Size: n=3 mice per group. This provides sufficient statistical power for initial parameter estimation.[5]
-
Study Design: Administer single doses of the compound at escalating levels.
Table 2: Example Pilot PK/Tolerability Study Design
| Group | N | Compound Dose (mg/kg) | Route | Dosing Volume (mL/kg) | PK Blood Sampling Timepoints (post-dose) |
|---|---|---|---|---|---|
| 1 | 3 | Vehicle Control | PO | 10 | 1h |
| 2 | 3 | 10 | PO | 10 | 0.25, 0.5, 1, 2, 4, 8, 24h |
| 3 | 3 | 30 | PO | 10 | 0.25, 0.5, 1, 2, 4, 8, 24h |
| 4 | 3 | 100 | PO | 10 | 0.25, 0.5, 1, 2, 4, 8, 24h |
-
Procedure:
-
Acclimatize animals for at least 72 hours.
-
Record baseline body weights.
-
Administer the compound or vehicle as specified.
-
PK Sampling: Collect ~25-50 µL of blood (e.g., via tail vein or saphenous vein) into K2-EDTA coated tubes at each timepoint. A sparse sampling design may be used where each mouse is bled at 2-3 timepoints to minimize stress and blood loss.
-
Process blood to plasma by centrifugation and store at -80°C until analysis by LC-MS/MS.[12]
-
Tolerability Monitoring: Observe animals daily for 7-14 days. Record body weight daily for the first 7 days, then twice weekly. Note any clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other significant clinical signs of distress.
-
Table 3: Example Summary of Pharmacokinetic Parameters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (h*ng/mL) | t₁/₂ (h) |
|---|---|---|---|---|
| 10 | 450 | 1.0 | 1800 | 3.5 |
| 30 | 1300 | 1.0 | 5500 | 3.8 |
| 100 | 2500 | 2.0 | 11000 | 4.1 |
Xenograft-Based Efficacy Studies
5.1 Rationale and Model Selection: Based on the hypothesized PARP inhibition mechanism, a human tumor xenograft model with a known DNA repair deficiency is the logical choice.[3][13] The CAPAN-1 (pancreatic, BRCA2-mutant) or MDA-MB-436 (breast, BRCA1-mutant) cell lines are excellent, well-validated options for subcutaneous implantation in immunodeficient mice (e.g., NSG or NU/J).[4]
5.2 Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture & Implantation:
-
Culture cancer cells under sterile conditions as per ATCC recommendations.
-
Harvest cells during the logarithmic growth phase. Ensure cell viability is >95%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 100 µL (5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring & Randomization:
-
Allow tumors to grow. Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group for statistical power).[14]
-
-
Treatment Administration:
-
Begin dosing based on the regimen determined from the PK/Tolerability study (e.g., 50 mg/kg, PO, daily).
-
Include a vehicle control group and a positive control group (e.g., a known PARP inhibitor like Olaparib or Veliparib) if possible.[2]
-
-
Endpoint Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
Euthanize animals if tumors exceed 2000 mm³, become ulcerated, or if body weight loss exceeds 20%.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for PK analysis.
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for biomarker analysis (e.g., Western blot for PARylation) or fix in formalin for immunohistochemistry.
-
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
References
-
Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology. [Link]
-
Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [Link]
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Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. [Link]
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Rottenberg, S., et al. (2017). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. Proceedings of the National Academy of Sciences. [Link]
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Kaufman, B., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Oncotarget. [Link]
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Lazzari, E., et al. (2018). Nanoemulsion-Based Delivery of Fluorescent PARP Inhibitors in Mouse Models of Small Cell Lung Cancer. Bioconjugate Chemistry. [Link]
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Toth, E., et al. (2021). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules. [Link]
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Noble Life Sciences. 6 Things You Must Consider When Designing a Successful Preclinical Study in Oncology. [Link]
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Hylander, B. L., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Cancers. [Link]
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Zhang, G., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
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Sharma, R., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic & Medicinal Chemistry. [Link]
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Crown Bioscience. 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Journal of Pharmaceutical Sciences. [Link]
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Wang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules. [Link]
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Ivy, S. P. Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. FDA Presentation. [Link]
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Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Shahi, P., et al. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Bioengineering. [Link]
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Lee, S., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]
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PubChem. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]
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LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. [Link]
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Paek, S., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Pharmaceuticals. [Link]
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Li, Y., et al. (2019). Pharmacokinetic Study of Delavinone in Mice After Intravenous and Oral Administration by UPLC-MS/MS. Journal of Analytical Methods in Chemistry. [Link]
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Martínez-Lozano, P., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie. [Link]
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PubChem. 7-Chloro-4-methoxyquinoline. [Link]
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Application Notes & Protocols: The Isoquinolinone Scaffold as a Versatile Tool in Oncology Research
A Senior Application Scientist's Guide to Harnessing Isoquinolinone Derivatives for Cancer Drug Discovery
A Note on the Target Compound: Initial inquiries into the specific compound 7-Chloro-4-methoxyisoquinolin-1(2H)-one reveal that it is not extensively documented in publicly available cancer research literature.[1] While its structure is known, detailed biological activity and associated protocols are not established. Therefore, this guide adopts a scientifically rigorous approach by focusing on the broader, well-characterized class of isoquinolinone derivatives . This chemical family is a proven "privileged scaffold" in oncology, demonstrating diverse mechanisms of action and serving as the foundation for numerous therapeutic candidates.[2][3] The principles, pathways, and protocols detailed herein provide a robust framework for investigating novel analogs like this compound.
Introduction: The Strategic Value of the Isoquinolinone Scaffold
The isoquinolinone core is a bicyclic aromatic structure that has consistently emerged as a cornerstone in the design of targeted cancer therapies. Its rigid framework provides an ideal platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with the active sites of key oncogenic proteins.[4] The versatility of this scaffold allows for the development of inhibitors targeting a range of critical cellular processes, making it a high-priority chemotype for drug development professionals.
Key mechanisms of action for isoquinolinone derivatives in cancer include:
-
PARP Inhibition and Synthetic Lethality: Many isoquinolinone derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[5][6] In cancers with pre-existing defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of catastrophic DNA damage and selective cancer cell death—a concept known as synthetic lethality.[7]
-
Kinase Inhibition: The isoquinolinone structure is adept at targeting the ATP-binding pocket of various protein kinases that drive tumor growth and proliferation.[3] This includes enzymes in critical signaling pathways like PI3K/Akt/mTOR and Rho-associated coiled-coil containing protein kinase (ROCK).[8][9]
-
Induction of Apoptosis: Numerous isoquinoline-based compounds have been shown to trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins, such as the Bcl-2 family and Inhibitor of Apoptosis Proteins (IAPs).[10][11]
Core Application: Targeting PARP for Synthetic Lethality
The most prominent application of the isoquinolinone scaffold in modern oncology is the development of PARP inhibitors. This section details the underlying mechanism and provides a workflow for evaluating novel isoquinolinone compounds for this activity.
Mechanism of Action: PARP Trapping and DNA Repair Inhibition
PARP1 and PARP2 are enzymes that detect DNA single-strand breaks (SSBs). Upon binding to a break, PARP synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins. Isoquinolinone-based PARP inhibitors act by binding to the NAD+ site of the enzyme, preventing PAR synthesis. This "traps" the PARP enzyme on the DNA, stalling the repair process. When the cell attempts to replicate its DNA, these stalled replication forks collapse into highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs are repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with HR deficiency (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow for Screening Isoquinolinone Derivatives
A logical workflow is essential for efficiently identifying and characterizing novel isoquinolinone-based PARP inhibitors. The process begins with broad cytotoxicity screening and funnels down to specific mechanistic assays.
Caption: Step-wise workflow for evaluating novel PARP inhibitors.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer potential of a novel isoquinolinone derivative. They are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Cell Viability and IC50 Determination using MTS Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., BRCA-mutant SKOV3 ovarian cancer cells and BRCA-wildtype HeLa cells).[11]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Isoquinolinone derivative stock solution (e.g., 10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well clear-bottom plates.
-
Microplate reader (490 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the isoquinolinone derivative in culture medium. A typical final concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Olaparib).
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
Data Interpretation: A significantly lower IC50 value in the BRCA-mutant cell line compared to the wild-type line suggests a synthetic lethal mechanism and warrants further investigation into PARP inhibition.
| Compound ID | Cell Line | Genotype | Representative IC50 (µM)[12] |
| Analog 5c | C6 Glioma | N/A | 1.34 |
| Analog 5d | C6 Glioma | N/A | 1.35 |
| Analog 5c | U87MG Glioma | N/A | 1.28 |
| Analog 5d | U87MG Glioma | N/A | 1.33 |
| Rucaparib | N/A | N/A | (Enzymatic IC50 = 38.0 nM)[13] |
Protocol 2: Western Blot for DNA Damage and PARP Activity Markers
Principle: This protocol assesses the compound's ability to induce DNA damage and inhibit PARP activity within the cell. Phosphorylation of H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. A decrease in PAR levels indicates direct inhibition of the PARP enzyme.
Materials:
-
Treated cell lysates from a time-course or dose-response experiment.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-γH2AX, Mouse anti-PAR, Rabbit anti-β-Actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the isoquinolinone derivative for a set time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Data Interpretation: A dose-dependent increase in the γH2AX signal coupled with a decrease in the PAR signal strongly indicates that the compound is functioning as a PARP inhibitor, causing an accumulation of DNA damage.
Advanced Applications & Future Directions
Beyond PARP, the isoquinolinone scaffold holds promise for inhibiting other key cancer targets.
-
Kinase Inhibition: Novel derivatives can be screened against panels of cancer-relevant kinases (e.g., PI3K, Akt, ROCK) using enzymatic assays.[8][9] For promising hits, cellular assays to measure the phosphorylation of downstream substrates are a critical next step.
-
Targeted Delivery: For compounds with high potency but poor solubility or off-target effects, conjugation to targeting moieties (e.g., transferrin) or encapsulation in liposomes can enhance tumor-specific delivery and efficacy.[14]
-
Combination Therapies: Isoquinolinone-based PARP inhibitors are highly effective in combination with DNA-damaging agents (e.g., temozolomide) or radiotherapy, as these treatments increase the number of SSBs that PARP inhibitors can exploit.
Conclusion
The isoquinolinone scaffold is a validated and highly versatile platform for the development of novel anticancer agents. While the specific compound this compound requires further investigation, the broader chemical class provides a rich source of potential therapeutics. By employing a systematic workflow that progresses from broad phenotypic screening to detailed mechanistic studies, researchers can effectively identify and characterize potent new drug candidates. The protocols and insights provided in this guide offer a robust starting point for drug development professionals seeking to leverage the power of the isoquinolinone core in the fight against cancer.
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Heller, B., Wang, Z. Q., Wagner, E. F., Radons, J., Bürkle, A., Fehsel, K., Burkart, V., & Kolb, H. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. PubMed. Available at: [Link]
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Pathi, V. B., Kumar, S., Sk, A., Shee, S., & Ghosh, M. K. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Available at: [Link]
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Pathi, V. B., Kumar, S., Sk, A., Shee, S., & Ghosh, M. K. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. PubMed. Available at: [Link]
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Wang, G., Li, Y., Liu, Y., Wang, S., & Lu, W. (2014). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS ONE. Available at: [Link]
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Patel, M., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Singh, S., & Raghav, N. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]
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Bielenica, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
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Barvian, M., et al. (2011). Novel isoquinolone PDK1 inhibitors discovered through fragment-based lead discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chen, C., Wu, J., Zhu, P., Xu, C., & Yao, L. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press. Available at: [Link]
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Hu, P., Xu, Q.-X., Wang, Y., Hua, J.-H., Yang, G.-M., & Pan, Y. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Journal of Molecular Liquids. Available at: [Link]
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Application Notes and Protocols: Characterizing 7-Chloro-4-methoxyisoquinolin-1(2H)-one as a Potential Enzyme Inhibitor
Abstract
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent enzyme inhibition.[1][2] This document provides a comprehensive guide for researchers to investigate the enzyme inhibitory potential of a specific analogue, 7-Chloro-4-methoxyisoquinolin-1(2H)-one. Due to the prevalence of the isoquinolinone core in inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, this guide will focus on protocols to assess the compound's activity against these primary target classes.[3][4] We present a logical workflow, from broad-spectrum screening to detailed in vitro characterization and cellular target engagement, designed to elucidate the compound's potency, selectivity, and mechanism of action.
Introduction: The Isoquinolinone Scaffold as a Basis for Enzyme Inhibition
The isoquinoline and isoquinolinone frameworks are recurring motifs in a multitude of pharmacologically active agents.[1] Their rigid, planar structure and potential for diverse substitutions make them ideal scaffolds for designing molecules that can fit into the active sites of enzymes.[2] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors for several key enzyme families crucial in disease pathology:
-
Poly(ADP-ribose) Polymerase (PARP): The isoquinolinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This structural similarity facilitates competitive inhibition at the enzyme's catalytic site, a strategy that has led to the development of powerful PARP inhibitors for cancer therapy.[5][6] The principle of synthetic lethality, where PARP inhibition is catastrophic to cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations), has made this a pivotal target class.[3][7]
-
Protein Kinases: Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] Isoquinoline derivatives have shown inhibitory activity against several kinase families, including Casein Kinase 1 (CK1), Casein Kinase 2 (CK2), and various tyrosine kinases like HER2 and EGFR.[4][10][11][12] The scaffold serves as a versatile backbone for creating ATP-competitive inhibitors.[8]
Given this precedent, this compound is a compelling candidate for investigation as an enzyme inhibitor. The chloro and methoxy substitutions provide specific electronic and steric properties that may confer potency and selectivity for a particular enzyme target. This guide outlines a systematic approach to explore this potential.
Proposed Research Workflow
A systematic investigation is critical to identifying and validating the enzyme-inhibiting properties of a novel compound. We propose a multi-stage workflow, beginning with broad screening and progressively focusing on specific targets and mechanisms.
Caption: Proposed experimental workflow for characterizing this compound.
Experimental Protocols
These protocols are designed to be adaptable. Researchers should optimize buffer conditions, enzyme concentrations, and incubation times based on their specific reagents and instrumentation.
Protocol 1: In Vitro PARP-1 Inhibition Assay (IC50 Determination)
Rationale: Based on the strong precedent for the isoquinolinone scaffold in PARP-1 inhibition, this is a primary validation assay.[3][13] This protocol describes a colorimetric assay that measures the consumption of NAD+.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
This compound (Test Compound)
-
Olaparib or Veliparib (Positive Control Inhibitor)
-
Histone H1 (PARP-1 substrate)
-
Activated DNA (double-stranded)
-
NAD+ (β-Nicotinamide adenine dinucleotide)
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Colorimetric NAD/NADH Assay Kit
-
96-well microplates
-
Multichannel pipette and plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.
-
Assay Plate Setup: To each well of a 96-well plate, add 2 µL of the diluted compounds (this provides a final DMSO concentration of ~2-5%, which should be consistent across all wells, including controls).
-
Test Wells: Test compound dilutions.
-
Positive Control: Positive control inhibitor dilutions.
-
Negative Control (100% Activity): DMSO only.
-
Blank (0% Activity): Assay buffer without enzyme.
-
-
Enzyme & Substrate Addition: Prepare a master mix containing Assay Buffer, Histone H1 (final conc. ~20 µg/mL), and Activated DNA (final conc. ~20 µg/mL). Add 50 µL of this mix to each well.
-
Pre-incubation: Add 25 µL of diluted PARP-1 enzyme (final conc. ~10 nM) to all wells except the blank. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of NAD+ in Assay Buffer. Add 25 µL to each well to initiate the reaction (final conc. ~250 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction and measure the remaining NAD+ concentration according to the manufacturer's protocol for the colorimetric NAD/NADH assay kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Competitive inhibition of the PARP-1 catalytic cycle.
Protocol 2: In Vitro Casein Kinase 1δ (CK1δ) Inhibition Assay
Rationale: The isoquinoline scaffold is also found in inhibitors of the Casein Kinase family.[4] This protocol uses the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method that quantifies ADP production.
Materials:
-
Recombinant Human CK1δ Enzyme
-
This compound (Test Compound)
-
Known CK1δ inhibitor (e.g., SR-3029) (Positive Control)
-
CK1 Substrate Peptide (e.g., RRKDLHDDEEDEAMSITA)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Reagents
-
384-well low-volume white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and positive control in DMSO. Using an acoustic dispenser or manual pipette, transfer 50 nL of diluted compounds to the 384-well plate.
-
Enzyme Addition: Add 5 µL of a 2X CK1δ enzyme solution prepared in Kinase Assay Buffer to each well.
-
Substrate & ATP Addition (Reaction Initiation): Add 5 µL of a 2X substrate/ATP mix (final conc. ~100 µM substrate, 10 µM ATP) prepared in Kinase Assay Buffer.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value as described in Protocol 1. The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Protocol 3: Mechanism of Action (MoA) - Competitive Inhibition Study
Rationale: After determining the IC50, it is crucial to understand the mechanism of inhibition (e.g., competitive, non-competitive).[14][15] This is achieved by measuring enzyme activity at various concentrations of both the substrate and the inhibitor. This protocol is an extension of the primary assay (e.g., Protocol 2).
Procedure:
-
Matrix Design: Design a matrix of experiments. Use 5-7 concentrations of the test compound, centered around its IC50 value (e.g., 0.1x, 0.3x, 1x, 3x, 10x IC50). For each inhibitor concentration, perform a full substrate titration using 8-10 concentrations of the variable substrate (e.g., ATP for a kinase), typically ranging from 0.1x to 10x its Km value.
-
Assay Performance: Perform the kinase assay (as in Protocol 2) for every condition in the matrix.
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (luminescence signal) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
Create a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).[15]
-
-
Protocol 4: Cellular Target Engagement via Western Blot
Rationale: This protocol validates that the compound inhibits its intended target within a cellular context. For a PARP inhibitor, this involves detecting a reduction in poly(ADP-ribosyl)ation (PAR) levels after DNA damage.
Materials:
-
Relevant cancer cell line (e.g., HeLa or MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., H₂O₂ or MMS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Anti-PAR, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂) to the media for the final 15 minutes of the incubation to robustly activate PARP-1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify total protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
-
-
Analysis: Observe for a dose-dependent decrease in the high molecular weight smear characteristic of PARylation in the compound-treated lanes compared to the DMSO control.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. Below is a hypothetical data table for this compound.
| Enzyme Target | Assay Type | IC50 (nM) | Inhibition Type | Cellular Activity (EC50, µM) |
| PARP-1 | Colorimetric | 15.2 ± 2.1 | Competitive (vs. NAD+) | 1.2 (MCF-7 Viability) |
| PARP-2 | Colorimetric | 88.7 ± 9.5 | Competitive (vs. NAD+) | N/A |
| CK1δ | Luminescence | 350.4 ± 45.2 | ATP-Competitive | > 10 |
| CK1ε | Luminescence | 412.8 ± 51.9 | ATP-Competitive | > 10 |
| CK2α | Luminescence | > 10,000 | N/A | > 10 |
This is example data and does not represent actual experimental results.
Interpretation: The example data suggests that this compound is a potent and selective inhibitor of PARP-1 over PARP-2 and the tested casein kinases. The mechanism is competitive with the enzyme's cofactor, NAD+, which is consistent with the known MoA for this inhibitor class.[5] The compound demonstrates on-target activity in cells, albeit at a higher concentration than the biochemical IC50, which is typical due to factors like cell permeability and metabolism.
References
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- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors.RSC Publishing.
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- Isoquinoline derivatives as potential acetylcholinesterase inhibitors.PubMed.
- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre
- Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines.PubMed.
- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.SpringerLink.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.Semantic Scholar.
- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.PMC - NIH.
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents.RSC Publishing.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.NIH.
- CK2 Inhibitors Targeting Inside and Outside the C
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.MDPI.
- Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity.PubMed.
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Application Notes & Protocols: Experimental Design for the Study of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Authored by: A Senior Application Scientist
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the initial characterization and validation of 7-Chloro-4-methoxyisoquinolin-1(2H)-one. The proposed workflow is designed to be a self-validating system, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets and mechanisms of action.
Part 1: Initial Phenotypic Screening for Bioactivity
The primary objective of this phase is to determine if this compound exhibits any significant biological effects, with a focus on antiproliferative activity given the known properties of related compounds.
Rationale for Cell Viability Assays
Cell viability assays are fundamental in the early stages of drug discovery to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[8] These assays measure metabolic activity, which in viable cells is proportional to the number of living cells.[9][10] A dose-dependent decrease in cell viability upon treatment with the compound would be the first indicator of its potential as an anticancer agent.
Experimental Workflow: Cell Viability Screening
Caption: Workflow for cell viability screening.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity.[9][11] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13]
Data Presentation and Interpretation
The results should be presented as dose-response curves, plotting the percentage of cell viability against the compound concentration. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, should be calculated for each cell line.
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Positive Control (Doxorubicin) |
| MCF-7 | Breast Cancer | Calculated Value | Calculated Value |
| A549 | Lung Cancer | Calculated Value | Calculated Value |
| HCT116 | Colon Cancer | Calculated Value | Calculated Value |
| K562 | Leukemia | Calculated Value | Calculated Value |
Part 2: Elucidation of the Mechanism of Action
Once the antiproliferative activity is confirmed, the next logical step is to investigate the underlying mechanism of action. Given that many isoquinoline and quinoline derivatives act as kinase inhibitors, this is a primary avenue to explore.[6][14]
Rationale for Kinase Profiling
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer.[15] A broad kinase screen can identify potential molecular targets of this compound.[16]
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for kinase inhibition profiling.
Detailed Protocol: In Vitro Kinase Assay
This protocol describes a general method for an in vitro kinase assay to validate the hits from the initial screen.[17][18]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's protocol to measure kinase activity (e.g., by quantifying ADP production).[19]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Detailed Protocol: Western Blotting for Target Validation
Western blotting is used to detect changes in protein levels and phosphorylation states, providing evidence of target engagement within a cellular context.[20][21]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target and its substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[22]
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated and untreated cells and determine the protein concentration.[23]
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins to a membrane.[23]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[22]
Part 3: Preliminary Pharmacokinetic Profiling
Early assessment of a compound's drug-like properties is crucial for its development.[24][25] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide initial insights into the pharmacokinetic profile of this compound.
Rationale for In Vitro ADME Studies
These assays help to identify potential liabilities such as poor solubility, low permeability, or rapid metabolism, which can hinder a compound's progression to in vivo studies.[26]
Key In Vitro ADME Assays
| Assay | Purpose | Methodology |
| Solubility | To determine the aqueous solubility of the compound. | Measurement of compound concentration in a saturated aqueous solution. |
| Permeability | To assess the ability of the compound to cross cell membranes. | Caco-2 cell monolayer assay. |
| Metabolic Stability | To evaluate the compound's susceptibility to metabolism by liver enzymes. | Incubation with liver microsomes and measurement of compound disappearance over time. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis or ultrafiltration. |
| CYP450 Inhibition | To assess the potential for drug-drug interactions. | Incubation with specific CYP450 enzymes and measurement of their inhibition. |
Experimental Workflow: In Vitro ADME Profiling
Caption: Workflow for in vitro ADME profiling.
Conclusion
The experimental design outlined in this document provides a systematic and robust framework for the initial investigation of this compound. By following this workflow, researchers can efficiently determine the compound's biological activity, elucidate its mechanism of action, and assess its preliminary pharmacokinetic profile. The data generated will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.
References
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
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Frontiers in Bioengineering and Biotechnology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
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Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
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National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
ProQuest. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. [Link]
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EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]
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MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
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PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]
-
National Center for Biotechnology Information. In vitro JAK kinase activity and inhibition assays. [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]
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ResearchGate. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. [Link]
-
National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Isoquinoline derivatives and its medicinal activity. [Link]
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BioPharm International. Using Design of Experiments in Validation. [Link]
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National Center for Biotechnology Information. Paving the way for small-molecule drug discovery. [Link]
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National Center for Biotechnology Information. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. [Link]
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International Journal of Current Research and Review. Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. [Link]
-
Wikipedia. Design of experiments. [Link]
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ResearchGate. (2025). (PDF) Advanced Experiment Design Strategies for Drug Development. [Link]
-
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]
-
ACS Publications. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. [Link]
-
National Center for Biotechnology Information. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
National Center for Biotechnology Information. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
-
ResearchGate. Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. [Link]
-
National Center for Biotechnology Information. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. [Link]
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MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. [Link]
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Application Note: High-Throughput Screening for Novel PARP1 Inhibitors Using 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Abstract
This application note provides a comprehensive guide for utilizing 7-Chloro-4-methoxyisoquinolin-1(2H)-one and its analogs in a high-throughput screening (HTS) campaign to identify novel inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising therapeutic strategy for various cancers.[1][2] This document outlines a robust and validated fluorescence-based HTS assay protocol, including detailed methodologies for assay development, execution, and data analysis. Furthermore, it delves into the scientific rationale behind key experimental steps, ensuring both reproducibility and a deep understanding of the underlying principles for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting PARP1 with Isoquinolinone Scaffolds
Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in DNA single-strand break repair.[1] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has led to the successful development and approval of several PARP inhibitors for cancer therapy.[3]
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural resemblance to known PARP inhibitors suggests its potential as a starting point for the discovery of novel modulators of PARP1 activity. This application note, therefore, presents a hypothetical, yet scientifically grounded, HTS workflow to evaluate a library of compounds based on this scaffold.
Assay Principle: Homogeneous Fluorescence-Based PARP1 Inhibition Assay
The selected HTS assay is a homogeneous, fluorescence-based method designed for the rapid and sensitive detection of PARP1 inhibitors.[1] The assay principle is based on the consumption of nicotinamide adenine dinucleotide (NAD+), the substrate of PARP1, during the poly(ADP-ribosyl)ation reaction. The level of remaining NAD+ is then coupled to a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a highly fluorescent product, resorufin.[1] Inhibition of PARP1 activity results in a higher concentration of NAD+, leading to an increased fluorescent signal. This direct relationship between inhibition and signal intensity simplifies data interpretation and is well-suited for HTS.
Signaling Pathway Overview
Caption: Step-by-step high-throughput screening workflow.
Step-by-Step Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the compound solutions in DMSO into the 384-well assay plates. Include wells for positive control (no enzyme) and negative control (DMSO vehicle).
-
Enzyme/DNA Addition: Prepare a PARP1/DNA mixture containing 2 nM PARP1 and 5 µg/mL activated DNA in Assay Buffer. Dispense 10 µL of this mixture to all wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add 5 µL of 400 µM NAD+ solution in Assay Buffer to all wells to initiate the PARP1 reaction (final NAD+ concentration: 100 µM).
-
PARP1 Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Signal Generation: Add 5 µL of the Detection Reagent to all wells.
-
Detection Incubation: Incubate for 30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at 560 nm and emission at 590 nm.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of PARP1 inhibition is calculated using the following formula:
% Inhibition = [(Signal_sample - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)] * 100
Where:
-
Signal_sample is the fluorescence signal in the presence of the test compound.
-
Signal_neg_ctrl is the average signal of the negative control (DMSO vehicle, 0% inhibition).
-
Signal_pos_ctrl is the average signal of the positive control (e.g., high concentration of Olaparib, 100% inhibition).
Z'-Factor Calculation
To assess the quality and robustness of the HTS assay, the Z'-factor should be calculated for each plate. [2] Z' = 1 - [(3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|]
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
IC50 Determination
For compounds showing significant inhibition, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
| Parameter | Description | Typical Value |
| Z'-Factor | Assay quality and robustness | > 0.7 |
| Signal to Background | Ratio of positive control to negative control signals | > 5 |
| Olaparib IC50 | Potency of the control inhibitor | ~5 nM |
Trustworthiness and Self-Validation
To ensure the integrity of the screening results, several quality control measures are embedded within this protocol:
-
Use of a Known Inhibitor: Olaparib serves as a positive control to validate assay performance on each plate.
-
Z'-Factor Monitoring: This statistical parameter provides a quantitative measure of the assay's suitability for HTS.
-
Counter-Screening: Hit compounds should be evaluated in a counter-screen in the absence of PARP1 to identify compounds that interfere with the detection system (e.g., autofluorescence or inhibition of the cycling enzymes).
-
Orthogonal Assays: Confirmation of hits using a different assay format (e.g., an ELISA-based assay) is crucial to eliminate false positives. [2][4]
Conclusion
The protocol described in this application note provides a robust and reliable method for the high-throughput screening of this compound and its analogs as potential PARP1 inhibitors. The homogeneous, fluorescence-based format is amenable to automation and offers the sensitivity and statistical rigor required for large-scale screening campaigns. By following the detailed steps and incorporating the recommended quality control measures, researchers can confidently identify and characterize novel chemical entities for the development of next-generation cancer therapeutics.
References
-
Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. AACR Journals. [Link]
-
PubMed. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. [Link]
-
National Institutes of Health. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC. [Link]
-
American Laboratory. (n.d.). High-Throughput PARP in-vivo Pharmacodynamic Assay. [Link]
-
Springer Nature Experiments. (n.d.). Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. [Link]
-
MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]
-
National Institutes of Health. (n.d.). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PMC. [Link]
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Application Notes and Protocols: Developing Assays for 7-Chloro-4-methoxyisoquinolin-1(2H)-one Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a suite of assays to characterize the biological activity of 7-Chloro-4-methoxyisoquinolin-1(2H)-one. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes like kinases and poly(ADP-ribose) polymerases (PARPs), which are critical in oncology and DNA repair pathways.[1][2][3] Given that specific biological data for this compound is not widely published, this guide will focus on establishing a robust, multi-tiered assay cascade. This cascade is designed to first identify the likely target class and then to quantify the compound's potency and mechanism of action through biochemical, cell-based, and biophysical methods. The protocols herein are grounded in established principles of assay development and are presented with detailed, step-by-step instructions to ensure reproducibility and scientific rigor.
Introduction: The Isoquinolinone Scaffold and the Assay Development Strategy
The isoquinoline core is a fundamental motif in numerous natural and synthetic compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many isoquinoline derivatives exert their effects by inhibiting key enzymes involved in cell signaling and DNA damage repair.[2] A prominent example is the family of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for repairing single-strand DNA breaks.[4][5] Inhibition of PARP has become a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations.[5][6]
Given the structural features of this compound, it is plausible that its activity may be directed towards enzymes that have an ATP or NAD+ binding pocket, such as protein kinases or PARPs. Therefore, this guide proposes a logical, tiered approach to assay development.
Assay Development Workflow
The proposed workflow is designed to systematically narrow down the potential targets and characterize the compound's activity from a biochemical to a cellular level.
Caption: A tiered workflow for characterizing novel compounds.
Tier 1: Broad Panel Screening
The initial step is to screen this compound against a broad panel of putative targets to identify a target class. Commercial services offer screening against hundreds of kinases or a family of PARP enzymes.
Rationale: This unbiased approach maximizes the probability of identifying a high-affinity target without prior assumptions. It is a cost-effective method to quickly focus subsequent research efforts. The journey from a biochemical hit to a cellularly active compound can be complex, making early, broad screening essential to identify compounds that are potent in a biochemical assay and also effective in a cellular context.[7]
Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Service Selection: Engage a contract research organization (CRO) offering kinase and PARP family screening services (e.g., Reaction Biology, Eurofins DiscoverX).
-
Screening Concentration: A standard initial screening concentration is 1 µM or 10 µM.
-
Data Analysis: The service will provide a report detailing the percent inhibition for each target. Targets showing significant inhibition (typically >50%) are considered primary hits and warrant further investigation.
Tier 2: Biochemical Characterization (Potency and MOA)
Once primary hits are identified, the next step is to perform in-house biochemical assays to confirm the activity, determine the potency (IC50), and elucidate the mechanism of inhibition. For this guide, we will provide protocols for a representative kinase and a PARP enzyme.
3.1 Protocol: Kinase Activity Assay (ADP-Glo™ Universal Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8] A decrease in ADP production indicates inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.[8]
Materials:
-
Recombinant Kinase (e.g., a hit from the panel screen)
-
Kinase Substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Known Kinase Inhibitor (e.g., Staurosporine, as a positive control)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate wells. Include DMSO-only (negative control) and positive control inhibitor wells.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix in assay buffer. Add 5 µL to each well.
-
Prepare a 2X ATP mix in assay buffer. Add 5 µL to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Concentration/Condition |
| Final Compound Conc. | 1 nM - 100 µM (11-point curve) |
| Kinase Concentration | Titrate for ~50% ATP consumption |
| Substrate Concentration | At or near Km for the substrate |
| ATP Concentration | At or near Km for ATP |
| Incubation Time | 60 minutes at Room Temperature |
3.2 Protocol: PARP1 Inhibition Assay (Chemiluminescent ELISA)
This assay measures the auto-poly(ADP-ribosyl)ation of PARP1 immobilized on a plate.[4]
Principle: Recombinant PARP1 is coated onto a 96-well plate. The enzyme is incubated with the test compound, biotinylated-NAD+, and activated DNA. The biotinylated PAR polymers synthesized by PARP1 are then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates PARP1 inhibition.[5]
Materials:
-
Recombinant Human PARP1 Enzyme
-
PARP Assay Buffer
-
Biotinylated-NAD+
-
Activated DNA
-
This compound
-
Known PARP Inhibitor (e.g., Olaparib, as a positive control)
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
White, opaque 96-well assay plates
Procedure:
-
Plate Coating: Add 50 µL of PARP1 solution to each well and incubate overnight at 4°C. Wash the plate 3 times with Wash Buffer.
-
Inhibition Reaction:
-
Add 5 µL of serially diluted compound or controls to each well.
-
Prepare a reaction mix containing assay buffer, activated DNA, and Biotinylated-NAD+.
-
Add 45 µL of the reaction mix to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate 3 times.
-
Add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 60 minutes.
-
Wash the plate 5 times.
-
Add 50 µL of chemiluminescent substrate and immediately read luminescence on a plate reader.
-
Data Analysis:
-
Calculate the IC50 value as described for the kinase assay.
Tier 3: Cellular Activity and Target Engagement
Demonstrating that a compound is active in a cellular context is a critical step.[7] This involves measuring the compound's effect on cell viability and confirming that it engages its intended target inside the cell.
4.1 Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
Procedure:
-
Cell Plating: Seed cells (e.g., a cancer cell line known to be sensitive to the target, such as BRCA-deficient cells for a PARP inhibitor) in a 96-well clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence and calculate the GI50 (concentration for 50% growth inhibition).
4.2 Protocol: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. amsbio.com [amsbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
Application Notes and Protocols: 7-Chloro-4-methoxyisoquinolin-1(2H)-one in the Drug Discovery Pipeline
Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Oncology
The isoquinolin-1(2H)-one core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] In recent years, derivatives of isoquinolin-1(2H)-one have emerged as promising candidates in the oncology drug discovery pipeline, demonstrating potent antiproliferative effects through diverse mechanisms of action.[2][3] These mechanisms often involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and the inhibition of various protein kinases.[2]
This document provides a comprehensive guide for researchers and drug development professionals on the investigation of a novel, synthetically accessible derivative: 7-Chloro-4-methoxyisoquinolin-1(2H)-one . While direct biological data for this specific compound is not yet extensively published, its structural features—a halogenated aromatic ring and a methoxy group at a key position—suggest a strong potential for potent and selective bioactivity. These application notes will therefore focus on a proposed synthetic route, protocols for initial biological screening, and potential mechanisms of action to explore, based on established knowledge of analogous compounds.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for constructing the isoquinolinone core. A plausible and efficient route is proposed below, based on the cyclization of a substituted 2-cyanomethylbenzoic acid derivative.
Proposed Synthetic Pathway
A potential synthetic route to this compound is outlined below. This multi-step synthesis starts from commercially available materials and employs well-documented chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-4-chlorobenzoic acid
-
To a solution of 2-bromo-4-chlorotoluene in a suitable solvent (e.g., aqueous acetone), add potassium permanganate (KMnO₄) portion-wise.
-
Reflux the mixture until the purple color of permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the crude 2-bromo-4-chlorobenzoic acid.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Cyano-4-chlorobenzoic acid
-
In a round-bottom flask, combine 2-bromo-4-chlorobenzoic acid with copper(I) cyanide (CuCN) in a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the cyanation reaction (typically >150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into a solution of ferric chloride to decompose the copper complexes.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Synthesis of 2-(Cyanomethyl)-4-chlorobenzoic acid
-
This step can be achieved via a homologation reaction. A common method is the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement. A safer alternative involves conversion to the corresponding benzyl alcohol, followed by tosylation and displacement with cyanide.
Step 4: Synthesis of 7-Chloro-4-hydroxyisoquinolin-1(2H)-one
-
Subject the 2-(cyanomethyl)-4-chlorobenzoic acid to reductive cyclization. This can be achieved by catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol or acetic acid.
-
The reaction typically proceeds under pressure and may require heating.
-
Monitor the reaction until the starting material is consumed.
-
The product, 7-Chloro-4-hydroxyisoquinolin-1(2H)-one, is expected to precipitate upon cooling or after removal of the catalyst and solvent.
Step 5: Synthesis of this compound
-
Dissolve the 7-Chloro-4-hydroxyisoquinolin-1(2H)-one in a polar aprotic solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Add methyl iodide (CH₃I) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.
Biological Evaluation: A Focus on Anticancer Activity
Based on the prevalence of anticancer activity within the isoquinolinone class, the initial biological evaluation of this compound should focus on its potential as an oncology therapeutic.
In Vitro Antiproliferative Screening
A primary assessment of the compound's anticancer potential involves screening against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like MCF-10A for selectivity assessment) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-116 | Colon Cancer | 2.8 |
| A549 | Lung Cancer | 7.1 |
| MCF-10A | Non-cancerous Breast | > 50 |
Note: The values in this table are hypothetical and serve as an example of expected data presentation.
Mechanism of Action Studies
Should the initial screening reveal significant antiproliferative activity, further studies to elucidate the mechanism of action are warranted. Based on the activities of related isoquinolinones, investigating the compound's effect on cell cycle progression, apoptosis, and key signaling pathways is a logical next step.
Cell Cycle Analysis
Protocol: Flow Cytometry for Cell Cycle Distribution
-
Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
-
Compare the cell cycle profiles of treated cells to vehicle-treated controls to identify any cell cycle arrest.
Caption: Logical workflow for investigating the cellular effects of the compound.
Apoptosis Induction Assay
Protocol: Annexin V/PI Staining for Apoptosis
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Kinase Inhibition Profiling
Given that many isoquinolinone derivatives act as kinase inhibitors, a broad kinase inhibition screen is a valuable step in target identification.[4][5]
Protocol: In Vitro Kinase Panel Screen
-
Submit this compound to a commercial or in-house kinase profiling service.
-
The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases.
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response assays are performed for any "hits" (kinases showing significant inhibition) to determine IC₅₀ values.
Potential Kinase Targets: Based on the literature for similar scaffolds, kinases to pay particular attention to include:
-
PI3K/Akt/mTOR pathway kinases: PI3Kα, Akt1/2/3, mTOR[2]
-
Rho-associated protein kinase (ROCK) [5]
-
Hematopoietic Progenitor Kinase 1 (HPK1) [4]
Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential in the drug discovery pipeline, particularly in the field of oncology. The protocols outlined in these application notes provide a robust framework for its synthesis, initial biological characterization, and preliminary mechanism of action studies. Positive results from these initial investigations would warrant further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The versatility of the isoquinolinone scaffold suggests that with further derivatization, compounds with improved potency, selectivity, and drug-like properties can be developed.
References
- Ma, L., Bian, M., Gao, H., Zhou, Z., & Yi, W. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PLoS ONE, 17.
- Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 116877.
- Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 108-118.
- Wu, F., et al. (2010). Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. Bioorganic & Medicinal Chemistry Letters, 20(11), 3235-3239.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). RSC Publishing.
- Kim, J., et al. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.).
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI.
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.
- 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a New Compound With Antidepressant-Like Activity in Mice. (2009). PubMed.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.
- Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (n.d.).
- Synthesis of 8-amino-7-chloroisoquinoline. (n.d.). PrepChem.com.
- 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. (n.d.). PubChem.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018).
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central.
Sources
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- 3. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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safety and handling procedures for 7-Chloro-4-methoxyisoquinolin-1(2H)-one
An Application and Protocol Guide for 7-Chloro-4-methoxyisoquinolin-1(2H)-one
A Note on Data Availability: As a novel or specialized chemical intermediate, this compound lacks a comprehensive, publicly available, and officially registered safety and toxicology profile. The following guide has been constructed by a Senior Application Scientist by synthesizing data from structurally analogous compounds—specifically other halogenated quinolines and isoquinolones—and adhering to established best practices in chemical safety and research applications. This document is intended to provide expert-guided protocols and safety procedures based on scientific inference and should be used in conjunction with rigorous in-house risk assessments.
Compound Profile & Physicochemical Properties
This compound is a heterocyclic organic compound featuring an isoquinolinone core. The presence of a chlorine atom at the 7-position and a methoxy group at the 4-position makes it a valuable scaffold in medicinal chemistry. These functional groups offer specific electronic properties and potential metabolic pathways, making the molecule an attractive starting point for the development of novel therapeutic agents.[1] The general class of quinolinones is known for a broad spectrum of biological activities, including antibacterial and antiproliferative effects.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | (Calculated) |
| Molecular Weight | 209.63 g/mol | (Calculated) |
| CAS Number | 630423-35-7 | [3] |
| Appearance | (Not specified, likely off-white to light yellow solid) | (Inferred) |
| Solubility | (Not specified, likely soluble in organic solvents like DMSO, DMF, Methanol) | (Inferred) |
Inferred Hazard Assessment and Safety Protocols
Given the absence of a specific safety data sheet (SDS), the hazard profile is inferred from related structures like 7-Chloro-4-hydroxyquinoline and 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one.[4][5] These analogs are known to be irritants and carry warnings for acute toxicity. Therefore, a cautious approach is mandatory.
2.1. GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]
2.2. Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE is the primary line of defense. The selection is based on a risk assessment that assumes the compound is hazardous upon inhalation, ingestion, and skin contact.
| Control Type | Specification | Rationale and Causality |
| Engineering | Certified Chemical Fume Hood | Mandatory. To prevent inhalation of dust or aerosols. Halogenated aromatic compounds can have unknown long-term toxicological effects.[6][7] |
| Eye/Face | ANSI Z87.1-rated safety goggles with side-shields | Protects against splashes and airborne particles during weighing and transfer.[8] |
| Hand | Chemically resistant gloves (Nitrile) | Prevents skin contact. Prolonged contact with related compounds may cause irritation.[9][10] Change gloves immediately if contaminated. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[10] |
| Respiratory | NIOSH-approved respirator (if not in fume hood) | Required only if engineering controls are insufficient or during a spill clean-up. Use is subject to institutional safety protocols.[9] |
Laboratory Handling, Storage, and Disposal Workflow
A self-validating system for handling ensures that each step minimizes exposure and preserves compound integrity.
Caption: Application workflow in a drug discovery context.
4.2. Potential Therapeutic Targets
-
Kinase Inhibition: Many quinoline-based molecules are potent kinase inhibitors used in oncology. This scaffold can be functionalized to target specific kinase ATP-binding sites.
-
Antiparasitic Agents: The 7-chloroquinoline structure is famously associated with antimalarials like chloroquine. Derivatives could be explored for activity against Plasmodium falciparum and other parasites. [11]* Antimicrobial Agents: The quinolone family includes potent antibiotics. Novel derivatives could be screened for activity against drug-resistant bacterial strains or Mycobacterium tuberculosis. [12]
Illustrative Synthetic Protocol: General Strategy
Conceptual Retrosynthesis and Forward Synthesis
A common strategy for isoquinolinone synthesis involves the cyclization of a substituted phenethylamine derivative.
Caption: Conceptual synthetic workflow for isoquinolinone synthesis.
Protocol Steps (Illustrative)
-
Amide Formation: React 2-(4-chlorophenyl)ethanamine with a suitable acylating agent, such as methoxyacetyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding N-[2-(4-chlorophenyl)ethyl]-2-methoxyacetamide.
-
Cyclization: Subject the resulting amide to intramolecular cyclization conditions. A common method is the Bischler-Napieralski reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This would form a dihydroisoquinoline intermediate.
-
Final Step (Oxidation/Tautomerization): The resulting intermediate may require an oxidation step to form the aromatic isoquinolinone ring system, or it may exist in a tautomeric equilibrium that favors the desired product upon workup and purification.
Disclaimer: This illustrative protocol is for conceptual purposes only. Any attempt at synthesis requires a thorough literature search for the most appropriate reagents and conditions, as well as a comprehensive risk assessment for all planned chemical transformations.
References
- Material Safety Data Sheet. (2021).
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Merck Millipore.
- Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. (n.d.). ResearchGate.
- SAFETY DATA SHEET for 7-Chloro-4-hydroxyquinoline. (2011). Fisher Scientific.
- De Souza, A. O., et al. (2009). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3731-3734.
-
7-Chloro-4-hydroxyquinoline. (n.d.). PubChem. [Link]
- Insuasty, B., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 20(4), 5876-5895.
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]
- Wang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
-
7-Chloroquinoline. (n.d.). PubChem. [Link]
- SAFETY DATA SHEET for Chlorosulfonic acid. (2012). Fisher Scientific.
- SAFETY DATA SHEET for 1-Chloroisoquinoline. (n.d.). Fisher Scientific.
-
7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. (n.d.). PubChem. [Link]
- Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 664.
- Uram, L., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(16), 4983.
- Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. (2022). Molecules, 27(19), 6296.
-
Uram, L., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]
- Smith, C. D., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14133-14146.
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- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Welcome to the technical support center for the synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in various pharmaceutical development programs, typically involves an intramolecular cyclization reaction. A common and effective method is a variation of the Bischler-Napieralski reaction, which utilizes a substituted β-phenylethylamide as the precursor.[1][2][3] The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring introduces specific challenges and opportunities for optimization. This guide will address these nuances to empower you with the knowledge for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent route is the cyclization of a suitably substituted N-acyl-β-phenylethylamine. This typically involves the use of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution.[2][4]
Q2: How do the chloro and methoxy substituents affect the reaction?
A2: The methoxy group at the 4-position is an activating group, which should facilitate the electrophilic cyclization onto the aromatic ring. Conversely, the chloro group at the 7-position is a deactivating group, which might slightly hinder the reaction. The overall electronic nature of the substituted ring is crucial for the reaction's success.
Q3: What are the primary side products to watch out for?
A3: A common side reaction is the formation of styrenes via a retro-Ritter type reaction, which can occur if the intermediate nitrilium salt is not efficiently trapped by the intramolecular cyclization.[1] Incomplete cyclization and charring of the starting material at high temperatures are also potential issues.
Q4: Is it possible to perform this reaction under milder conditions?
A4: Yes, modern variations of the Bischler-Napieralski reaction have been developed using milder reagents. For instance, the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can effect cyclization at lower temperatures, potentially reducing side product formation.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective dehydrating agent.2. Insufficient reaction temperature.3. Poor quality of starting materials. | 1. Use freshly distilled POCl₃ or high-purity PPA.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Ensure starting materials are pure and dry. |
| Significant Side Product Formation (e.g., Styrenes) | 1. Reaction temperature is too high.2. The intermediate nitrilium salt is too stable and does not cyclize efficiently. | 1. Lower the reaction temperature and extend the reaction time.2. Consider using a stronger activating reagent to facilitate cyclization. |
| Product is Difficult to Purify | 1. Presence of baseline impurities in the crude product.2. Product co-elutes with starting material or side products. | 1. Perform an aqueous workup to remove inorganic salts.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Reaction is Not Going to Completion | 1. Insufficient amount of dehydrating agent.2. Short reaction time. | 1. Increase the molar equivalents of the dehydrating agent.2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization
This protocol outlines the traditional approach using phosphorus oxychloride.
Step-by-Step Methodology:
-
To a solution of the N-acyl-β-phenylethylamine precursor (1 equivalent) in a dry, high-boiling point solvent (e.g., toluene or xylene), add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (typically 110-140 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Cyclization using Trifluoromethanesulfonic Anhydride
This protocol offers a milder alternative to the classical conditions.[5]
Step-by-Step Methodology:
-
Dissolve the N-acyl-β-phenylethylamine precursor (1 equivalent) and 2-chloropyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add trifluoromethanesulfonic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Bischler-Napieralski reaction for the synthesis of this compound.
Caption: Key intermediates in the Bischler-Napieralski synthesis.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical guide for troubleshooting the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
-
Slideshare. (2016). Bischler napieralski reaction. Retrieved from [Link]
-
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler napieralski reaction | PPTX [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Document ID: TSC-CMISO-2026-01A
Welcome to the technical support center for the synthesis of 7-Chloro-4-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and reproducible synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
The synthesis of isoquinolinones, including the target compound, typically relies on the cyclization of appropriately substituted precursors. The most prevalent methods involve the intramolecular cyclization of substituted 2-phenylacetamides or related structures.[1][2][3] Key strategies include Bischler-Napieralski or Pictet-Spengler type reactions, which are foundational in isoquinoline synthesis.[1][2] A common modern approach involves the construction of a substituted phenylacetic acid or its derivative, followed by cyclization induced by a dehydrating agent or catalyst.
Q2: What are the critical reaction parameters that I should control closely?
Success in this synthesis hinges on careful control of several parameters:
-
Temperature: The cyclization step is often exothermic and requires precise temperature management to prevent the formation of side products. High temperatures can lead to decomposition or unwanted side reactions.
-
Reagent Purity: The purity of starting materials, particularly the substituted phenylacetic acid precursor, is crucial. Impurities can interfere with the cyclization and complicate purification.
-
Atmosphere: Many cyclization reactions benefit from being conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of electron-rich intermediates.
-
Choice of Cyclizing Agent: The selection of the cyclizing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent, or phosphorus oxychloride) can significantly impact yield and purity.[1][2]
Q3: What is a typical expected yield for this synthesis?
Yields can vary widely depending on the specific route and scale. Reported yields in the literature for analogous isoquinolinone syntheses often range from 45% to 75%.[4] Lower yields are frequently attributed to incomplete cyclization or difficulties during product isolation and purification.
Q4: How is the final product, this compound, typically characterized?
Standard analytical techniques are used for structural confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the positions of the chloro and methoxy substituents and the isoquinolinone core.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the amide carbonyl group (C=O) and aromatic C-H bonds.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, you isolate very little or no desired product. TLC or LC-MS analysis of the crude mixture shows predominantly starting material or a complex mixture of unidentifiable spots.
| Potential Cause | Explanation & Suggested Solution |
| 1a. Ineffective Cyclization | The cyclizing agent may be old, hydrated, or insufficient. Polyphosphoric acid (PPA), for example, is highly hygroscopic and loses its efficacy upon absorbing water. Solution: Use freshly opened or properly stored cyclizing agents. Consider increasing the stoichiometry of the agent. For PPA, ensure the reaction mixture is viscous and homogenous. Alternatively, switch to a different agent like Eaton's reagent (P₂O₅ in MsOH), which can be more effective at lower temperatures. |
| 1b. Incorrect Reaction Temperature | The activation energy for the cyclization may not have been reached, or excessive heat may have caused degradation of the starting material or product. Solution: Monitor the internal reaction temperature carefully. If the reaction is sluggish, incrementally increase the temperature by 5-10 °C and monitor progress by TLC/LC-MS. If degradation is suspected, perform the reaction at a lower temperature for a longer duration. |
| 1c. Presence of Inhibitors | Trace impurities in starting materials or solvents (e.g., water, nucleophilic impurities) can quench the cyclizing agent or interfere with the reaction mechanism. Solution: Ensure all reagents are of high purity and solvents are anhydrous. Recrystallize or chromatograph starting materials if their purity is questionable. Use freshly distilled, dry solvents. |
Problem 2: Significant Impurity Formation
Symptom: The desired product is formed, but it is contaminated with one or more significant impurities, making purification difficult.
| Potential Cause | Explanation & Suggested Solution |
| 2a. Formation of Regioisomers | If the starting material allows for cyclization at multiple positions on the aromatic ring, a mixture of isomers can be formed. For this specific target, an alternative cyclization could lead to the 5-chloro isomer. Solution: The directing effects of the substituents on the phenyl ring are key. Ensure the synthesis of the phenylacetic acid precursor is regioselective. If isomeric impurities are unavoidable, careful column chromatography with a shallow solvent gradient is required for separation. |
| 2b. De-methylation | Harsh acidic conditions or high temperatures can sometimes cleave the methoxy group, resulting in the corresponding 4-hydroxy-isoquinolinone impurity. Solution: Use milder cyclization conditions. For example, using Eaton's reagent often allows for lower reaction temperatures compared to PPA. Minimize the reaction time as much as possible once the starting material is consumed. |
| 2c. Polymerization/Tarrying | Strong acid catalysts can promote intermolecular reactions, leading to the formation of intractable polymeric tars, especially at high temperatures. Solution: Maintain strict temperature control. Ensure efficient stirring to prevent localized overheating. Adding the starting material portion-wise to the hot cyclizing agent can sometimes mitigate this issue by keeping the instantaneous concentration of the reactant low. |
Problem 3: Difficulties in Product Isolation and Purification
Symptom: The product has formed, but it is difficult to isolate from the reaction mixture or purify to the desired level.
| Potential Cause | Explanation & Suggested Solution |
| 3a. Product Precipitation Issues | Quenching the reaction mixture (e.g., pouring PPA into ice water) should precipitate the product. If it remains in solution or oils out, isolation is compromised. Solution: Ensure the quench is performed slowly with vigorous stirring. Adjust the pH of the aqueous solution after quenching; the product may be more soluble at very low or high pH. If the product oils out, try adding a co-solvent like ethyl acetate to the quench mixture and extracting directly. |
| 3b. Co-eluting Impurities in Chromatography | An impurity may have a similar polarity to the product, making separation by standard column chromatography challenging. Solution: Modify the chromatography conditions. Switch to a different solvent system (e.g., Toluene/Acetone instead of Hexanes/Ethyl Acetate). Try a different stationary phase (e.g., alumina instead of silica gel). Sometimes, converting the product to a derivative, purifying it, and then reverting it can resolve difficult separations. |
| 3c. Low Solubility | The product may have poor solubility in common recrystallization or chromatography solvents, leading to low recovery. Solution: For recrystallization, use a systematic solvent screen to find a suitable single or binary solvent system. Dichloromethane/Methanol or Chloroform/Hexane mixtures are often effective for such heterocyclic systems. If solubility is extremely low, a Soxhlet extraction can be used for purification. |
Visual Workflow and Pathway Diagrams
To better illustrate the process, the following diagrams outline the synthetic pathway, potential side reactions, and a troubleshooting decision tree.
Caption: General synthetic route to the target compound.
Caption: Common side reactions encountered during synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add polyphosphoric acid (PPA, 30 g).
-
Heating: Begin stirring and heat the PPA to 90 °C in an oil bath to ensure it is fluid.
-
Reagent Addition: Once the PPA is at temperature, add 2-(3-chloro-4-methoxyphenyl)acetamide (3.0 g, 15.0 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction: Increase the oil bath temperature to 120 °C and maintain the reaction for 2-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC (Mobile phase: 5% Methanol in Dichloromethane).
-
Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to approximately 70-80 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 g of crushed ice with vigorous mechanical stirring.
-
Precipitation & Isolation: A precipitate should form. Continue stirring for 30 minutes as the ice melts. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water (3 x 50 mL) until the filtrate is near neutral pH. Then, wash with a small amount of cold diethyl ether (20 mL) to aid in drying.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight. The typical crude yield is 2.0 - 2.5 g.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: Place the crude solid (e.g., 2.0 g) into a 50 mL Erlenmeyer flask.
-
Dissolution: Add a minimal amount of boiling ethanol (approx. 15-20 mL) to dissolve the solid completely. If it does not dissolve, add methanol dropwise until a clear solution is achieved at boiling.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
References
-
Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. doi:10.1002/0471264180.or006.04. [Link]
-
Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline. [Link]
-
Wikipedia contributors. Isoquinoline. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, J., et al. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. The Journal of Organic Chemistry, 74(7), 2893-2896. doi:10.1021/jo900010m. [Link]
-
Guimond, N., et al. Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 133(16), 6347-6358. doi:10.1021/ja200194x. [Link]
-
Katritzky, A. R., et al. Isoquinoline. In Comprehensive Organic Functional Group Transformations. [Link]
-
ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]
-
Shabna, K. P., et al. Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 646-679. [Link]
Sources
Technical Support Center: Improving Assay Solubility of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for enhancing the solubility of 7-Chloro-4-methoxyisoquinolin-1(2H)-one for in vitro and cell-based assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This document offers a systematic approach to overcoming these challenges.
Compound Overview: this compound
Understanding the physicochemical properties of a compound is the first step in designing an effective solubilization strategy. While detailed experimental data for this specific molecule is not broadly published, we can infer key characteristics based on its structure.
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Chemical Structure | See PubChem | A heterocyclic, multi-ring aromatic system. |
| Molecular Weight | ~209.6 g/mol | Relatively small, typical for drug-like molecules. |
| LogP (Predicted) | Moderately high | Indicates significant hydrophobicity and likely poor water solubility. |
| pKa (Predicted) | Weakly acidic | The N-H proton of the lactam may be ionizable under basic conditions. |
| Common Solvents | DMSO, DMF, Methanol | Expected to be soluble in polar aprotic solvents.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a primary stock solution of this compound?
A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3][4] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds and is miscible with aqueous media.[4]
Key Considerations:
-
Purity: Use only high-purity, anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay. Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5][6]
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[1]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required mass of this compound in a sterile microcentrifuge tube.
-
Calculation Example: For 1 mL of a 10 mM stock (MW: 209.6 g/mol ), you need 2.096 mg.
-
-
Add Solvent: Add the calculated volume of high-purity DMSO.
-
Ensure Dissolution: Vortex the solution vigorously. If particulates remain, brief sonication in a water bath can be used to facilitate complete dissolution.
-
Aliquot and Store: Dispense into single-use aliquots and store at -80°C.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[7] The troubleshooting guide below provides a systematic approach to solve this problem.
Q3: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?
A3: Yes. While DMSO is a universal starting point, several other strategies can be employed, sometimes in combination.
-
pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly increase solubility.[][9][10] As a weak acid, this compound may be more soluble at a pH above its pKa.[11][12] However, ensure the final pH is compatible with your assay system (e.g., enzyme activity, cell viability).
-
Co-solvents: Using a mixture of solvents for the stock solution can sometimes improve solubility upon dilution.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][] Always test the tolerance of your assay system to any new solvent.
-
Solubility Enhancers (Excipients):
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[13][14][15] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro applications.[5][16]
-
Serum: For cell-based assays, the presence of serum can aid solubility. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[5]
-
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide addresses the immediate or delayed precipitation of this compound upon dilution into buffers or cell culture media.
Issue 1: Immediate Precipitation ("Crashing Out") During Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit. | Decrease the final working concentration. First, determine the maximum aqueous solubility using the protocol below. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of buffer causes a rapid shift in solvent polarity, forcing the compound out of solution. | Perform a serial or stepwise dilution.[7][17] Add the compound stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. |
| Low Temperature | Solubility is often temperature-dependent. Adding the stock to cold media or buffer can decrease solubility.[7] | Always use pre-warmed (e.g., 37°C for cell culture) aqueous media for dilutions.[7] |
| Unfavorable pH | The pH of the medium may not be optimal for keeping an ionizable compound in its more soluble form. | Check the pKa of your compound. Test solubility in a panel of buffers with different pH values (e.g., 6.0, 7.4, 8.0) to find the optimal range, ensuring it's compatible with your assay.[7] |
Issue 2: Delayed Precipitation (Hours or Days in Incubator)
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial dilution may create a temporary, supersaturated state that is not stable over time, leading to crystallization. | Lower the final working concentration to be safely below the determined solubility limit. Consider using a solubility enhancer like cyclodextrin to stabilize the solution.[13] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in complex media, forming insoluble complexes over time.[7] | Try a different basal media formulation if possible. Note that some compounds are more prone to precipitation in serum-free media.[7] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit.[7][18] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[7] |
| Compound Instability | The compound may degrade over time into less soluble byproducts. | Assess the compound's stability under your specific culture conditions. Consider preparing fresh compound-containing media more frequently.[7] |
Workflow for Optimizing Compound Dilution
Caption: Workflow for diluting hydrophobic compounds and troubleshooting precipitation.
Protocols for Solubility Enhancement
Protocol 2: Experimental Determination of Maximum Soluble Concentration
-
Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of your compound in the final assay buffer or cell culture medium. Start from a concentration you know will precipitate and go down by 2-fold increments.
-
Equilibrate: Incubate the tubes under your exact experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay duration (e.g., 24-48 hours).
-
Visual Inspection: After incubation, visually inspect each tube against a dark background for any signs of cloudiness, particulates, or crystals.[7]
-
Microscopic Examination (Optional): For cell-based assays, inspect a sample from each concentration under a microscope to identify crystalline precipitates that may not be visible to the naked eye.
-
Determine Limit: The highest concentration that remains completely clear is your working maximum soluble concentration. It is best practice to work at or below 80% of this limit to ensure solubility.
Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
Cyclodextrins work by encapsulating the hydrophobic drug molecule, presenting a more hydrophilic exterior to the aqueous solvent.[14][19]
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 100-200 mM) in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound Stock: Slowly add your concentrated DMSO stock of this compound to the stirred HP-β-CD solution. The molar ratio of cyclodextrin to compound often needs to be optimized but can start in the range of 10:1 to 100:1.
-
Equilibrate: Allow the mixture to stir or shake at room temperature for 1-4 hours to allow for the formation of the inclusion complex.
-
Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter to remove any potential aggregates or microbial contamination.
-
Assay Dilution: Use this compound-cyclodextrin complex solution for further dilutions into your assay.
-
Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.
Visualization: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a water-soluble complex.
Final Recommendations & Best Practices
-
Vehicle Controls are Essential: Always include a vehicle control in your experiments. This is your assay medium containing the same final concentration of all solvents and excipients (e.g., 0.5% DMSO, 10 mM HP-β-CD) but without the compound.[5] This step is critical for distinguishing compound effects from solvent-induced artifacts.
-
Solvent Tolerance: Before initiating large-scale experiments, perform a dose-response curve with your solvent/excipient system to determine the maximum concentration your cells or assay can tolerate without adverse effects like cytotoxicity or signal interference.[20][21] Many cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations.[6]
-
Documentation: Keep meticulous records of your solubilization protocols, including solvent lot numbers, stock concentrations, and dilution schemes. Low solubility can be a source of poor experimental reproducibility.[1]
By applying these systematic approaches, researchers can confidently solubilize this compound and other challenging compounds, ensuring the generation of accurate and reproducible data in their discovery assays.
References
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.
- Cyclodextrins as pharmaceutical solubilizers | Request PDF - ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell.
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem.
- pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- pH adjustment: Significance and symbolism.
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
- Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed.
- DMSO in cell based assays - Scientist Solutions.
- Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
- Has anyone had problems with media contamination or precipitants falling out of media?
- Compound Handling Instructions - MCE.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
- Dimethyl sulfoxide - Wikipedia.
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- DMSO usage in cell culture - LifeTein peptide.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- CompoundingToday.com | pH Adjusting Database.
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
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Technical Support Center: 7-Chloro-4-methoxyisoquinolin-1(2H)-one Experiments
Welcome to the technical support center for 7-Chloro-4-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during experiments with this specific isoquinolinone derivative. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses preliminary questions and common issues that researchers may face when first working with this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by the interplay of its substituents and the isoquinolinone core. The electron-donating methoxy group at the 4-position activates the heterocyclic ring for certain reactions, while the electron-withdrawing chloro group at the 7-position on the benzene ring deactivates it towards electrophilic aromatic substitution. The lactam functionality (the -NH-C=O group) within the heterocyclic ring also imparts specific chemical properties, including the potential for N-alkylation and varying stability in acidic or basic conditions.
Q2: I am having trouble with the solubility of this compound in common organic solvents. What do you recommend?
A2: this compound has moderate polarity. For reactions, it is advisable to start with more polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). For chromatographic purification, a gradient elution is often necessary, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. If solubility remains an issue, gentle heating can be attempted, but it is crucial to first assess the thermal stability of the compound to avoid degradation.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the standard care for novel chemical entities. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact. For related compounds like 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1].
Section 2: Synthesis & Purification Pitfalls
This section delves into the common challenges encountered during the synthesis and purification of this compound.
Q4: My synthesis of this compound is resulting in a low yield. What are the likely causes?
A4: Low yields in the synthesis of substituted isoquinolinones can stem from several factors, depending on the synthetic route. In classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, the electron-withdrawing nature of the chloro group on the aromatic ring can hinder the crucial electrophilic cyclization step[2].
Troubleshooting Strategies:
-
Stronger Lewis Acids: For Bischler-Napieralski type reactions, consider using more potent dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) to drive the cyclization[2].
-
Reaction Conditions: Carefully optimize the reaction temperature and time. For substrates with deactivating groups, higher temperatures or longer reaction times may be necessary, but this must be balanced against the risk of side reactions and decomposition[2].
-
Modern Synthetic Methods: Explore modern synthetic routes that are more tolerant of a wider range of functional groups. Transition-metal-catalyzed methods, for instance, can offer milder reaction conditions and improved yields[3][4].
Q5: I am observing significant byproduct formation during my synthesis. What are the common side reactions?
A5: Side reactions are a common challenge. Depending on your synthetic approach, you might encounter:
-
Incomplete Cyclization: Leading to the persistence of the acyclic precursor.
-
Over-oxidation or Reduction: If your synthesis involves oxidation or reduction steps, these may not be selective.
-
Side-chain Reactions: The methoxy group can be susceptible to cleavage under harsh acidic conditions.
-
Polymerization: Under strongly acidic or high-temperature conditions, polymerization of starting materials or intermediates can lead to tar formation[5].
Workflow for Identifying and Mitigating Byproducts:
Caption: Decision workflow for addressing byproduct formation.
Q6: Purification of this compound by column chromatography is proving difficult. Any tips?
A6: The moderate polarity of the target compound can make it challenging to separate from closely related impurities.
Optimized Purification Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (standard grade) | Generally effective for this class of compounds. |
| Mobile Phase | Gradient elution: Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase to a higher polarity (e.g., 1:1 Hexane:Ethyl Acetate or Dichloromethane:Methanol). | This will help to first elute non-polar impurities, followed by your product, and finally more polar byproducts. |
| Additives | A small amount of triethylamine (0.1-0.5%) can be added to the eluent. | This can help to reduce tailing of the product spot on the silica gel, especially if basic impurities are present. |
| Monitoring | Thin Layer Chromatography (TLC) with visualization under UV light (254 nm and 365 nm) and staining (e.g., potassium permanganate). | Multiple visualization methods are crucial to ensure all spots are being detected. |
Section 3: Stability and Handling
Understanding the stability of this compound is critical for its storage and use in subsequent experimental steps.
Q7: How stable is this compound to acidic and basic conditions?
A7: The lactam ring in the isoquinolinone core can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The methoxy group may also be sensitive to strong acids, potentially leading to demethylation. It is advisable to perform any reactions in acidic or basic media at the lowest effective temperature and for the shortest possible time[6]. Always monitor the reaction progress closely by TLC or LC-MS to check for the appearance of degradation products.
Q8: What are the best practices for long-term storage of this compound?
A8: For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation, especially if the compound is to be stored for an extended period.
Section 4: Analytical Characterization
Accurate characterization is key to confirming the identity and purity of your product.
Q9: I'm having difficulty interpreting the 1H NMR spectrum of my product. Are there any expected complexities?
A9: The 1H NMR spectrum should be relatively straightforward, but be mindful of the following:
-
Solvent Effects: The chemical shifts of the protons, particularly the N-H proton of the lactam, can vary significantly depending on the NMR solvent used (e.g., CDCl₃ vs. DMSO-d₆). The N-H proton will likely appear as a broad singlet.
-
Aromatic Protons: The protons on the benzene ring will appear as a complex splitting pattern due to their coupling with each other. The specific substitution pattern will dictate the exact appearance.
-
Methoxy Group: A sharp singlet corresponding to the three protons of the methoxy group should be observed, typically in the range of 3.8-4.2 ppm.
Q10: What are the expected fragmentation patterns for this compound in mass spectrometry?
A10: In mass spectrometry (MS), the fragmentation pattern can provide valuable structural information. For isoquinoline-type structures, common fragmentation pathways involve the loss of small neutral molecules[7].
Expected Fragmentation Pathways:
Caption: Potential fragmentation of the molecular ion.
-
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.
-
Loss of Carbon Monoxide: The lactam ring can undergo fragmentation with the loss of carbon monoxide (CO), leading to an [M-28]⁺• radical cation.
-
Isotopic Pattern for Chlorine: A key diagnostic feature will be the isotopic pattern of chlorine. You should observe two peaks for any chlorine-containing fragment, with an intensity ratio of approximately 3:1 for the M and M+2 ions, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl[8].
By anticipating these common pitfalls and employing the suggested troubleshooting strategies, researchers can enhance the efficiency and success of their experiments involving this compound.
References
-
ResearchGate. (2025). Synthesis of 1(2H)-Isoquinolones. (Review). Retrieved from [Link]
-
Patel, R., et al. (2023). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
-
National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
-
MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
SciSpace. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]
-
GSC Online Press. (n.d.). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][9]. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 7-Chloro-4-methoxyisoquinolin-1(2H)-one Solutions
Welcome to the technical support center for 7-Chloro-4-methoxyisoquinolin-1(2H)-one. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation. Our goal is to equip you with the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability, it is highly recommended to prepare stock solutions in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).[1] DMSO is a versatile solvent for many heterocyclic compounds. For aqueous-based experiments, it is best practice to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution into your aqueous experimental buffer.[1]
Q2: My this compound solution has become cloudy or has formed a precipitate after dilution into my aqueous buffer. What is the cause and how can I resolve this?
A2: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue for weakly basic compounds and is often pH-dependent.[2] This phenomenon, known as "salting out" or precipitation, can be triggered by a shift in the pH of the solution, which can significantly decrease the compound's solubility.[2]
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Causality: Isoquinolinone derivatives may be more soluble in a slightly acidic environment. If your stock solution is prepared in DMSO and then diluted into a neutral or alkaline buffer (e.g., PBS at pH 7.4), the increase in pH can cause the compound to precipitate out of solution.[2]
-
Troubleshooting:
-
Concentration Check: Your working concentration may be exceeding the solubility limit of the compound at the specific pH of your buffer. Try diluting your sample to a lower concentration.[2]
-
Co-solvents: Consider the use of co-solvents in your final solution to enhance solubility.[3][4] Co-solvents like PEG300, ethanol, or propylene glycol can help to keep the compound in solution.[1][5] However, be mindful of potential toxicity or interactions of the co-solvent in your specific experimental system.[3]
Q3: Can I heat or sonicate the solution to aid dissolution?
A3: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound, especially if you observe precipitation or phase separation during preparation.[1] However, it is crucial to avoid excessive heat, as high temperatures can accelerate the degradation of the compound.[6]
Storage and Stability
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure the long-term stability of your stock solution, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] For DMSO stock solutions, storage at -20°C is recommended. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: I've noticed a yellowing or color change in my this compound solution over time. What does this indicate?
A5: A color change, such as yellowing or browning, is a common visual indicator of chemical degradation for many heterocyclic compounds.[9] This can be caused by several factors, including:
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that lead to the formation of colored degradation products.[10][11] It is crucial to protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[10]
-
Oxidation: The compound may be susceptible to oxidation, particularly if exposed to air for extended periods or in the presence of oxidizing agents.[7]
-
Hydrolysis: Degradation can also occur via hydrolysis, especially in aqueous solutions at non-optimal pH values.[12]
If you observe a color change, it is a strong indication that the integrity of your compound is compromised, and it is recommended to prepare a fresh solution.[9]
Q6: My experimental results have been inconsistent, or I'm observing a loss of potency. Could this be a stability issue?
A6: Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation.[13] The stability of this compound in solution can be influenced by factors such as pH, temperature, and light exposure.[6] If you suspect degradation, it is advisable to prepare fresh working solutions before each experiment and to validate the stability of your stock solutions under your specific storage conditions.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to identifying and resolving common stability issues.
Issue 1: Solution Precipitation
| Symptom | Potential Cause | Recommended Action |
| Immediate cloudiness upon dilution in aqueous buffer. | pH of the buffer is too high, exceeding the compound's solubility limit. | Lower the pH of the final solution. Start by adjusting to a pH of 6.0 and go lower if necessary. |
| Precipitate forms over time in a stored aqueous solution. | Slow precipitation due to being near the solubility limit at that temperature and pH. | Store aqueous solutions at 4°C to slow down precipitation kinetics. For longer-term storage, prepare fresh dilutions from a frozen DMSO stock. |
| A "white powder" or "slush" is visible in the solution.[14] | Significant precipitation has occurred. | Centrifuge the solution to pellet the precipitate and redissolve it in a small amount of DMSO before adding it back to a pH-adjusted buffer. Alternatively, prepare a fresh solution. |
Issue 2: Suspected Chemical Degradation
| Symptom | Potential Cause | Recommended Action |
| Solution turns yellow or brown. | Photodegradation or oxidation. | Protect the solution from light at all times using amber vials or foil wrapping. Consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. |
| Gradual loss of activity in bioassays. | Hydrolytic degradation or other slow degradation pathways. | Prepare fresh aqueous dilutions for each experiment. Perform a stability study of your working solution at the experimental temperature to determine its viable lifetime. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants and establish a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO.
-
Gently vortex or sonicate the solution until all the solid has dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[6][13][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution sample at 70°C for 48 hours.[6]
-
Photodegradation: Expose a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11][16] A dark control sample should be stored under the same conditions but protected from light.[10]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Solution Precipitation
Caption: Key environmental factors affecting the stability of the compound.
References
- BenchChem. (2025, December). Troubleshooting Elucaine precipitation in solution.
-
ACS Publications. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics. Retrieved from [Link]
- MedChemExpress. 7-Chloro-4-(piperazin-1-yl)quinoline.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
- Aldrich. (2024, September 6). SAFETY DATA SHEET: CDS009330. Retrieved from a relevant chemical supplier's website.
-
PubMed Central. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link]
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 7-CHLORO-4-HYDRAZINOQUINOLINE.
-
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- Fisher Scientific. (2011, February 1). 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
- AAPS PharmSciTech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
-
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
- Cole-Parmer. Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
- ResearchGate. (2017, September 7). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?.
- Fisher Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline, 95%, Thermo Scientific Chemicals 250 mg.
- MDPI. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
- European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Authorea. (2025, September 4). Color changing drug molecules as built in stability indicators.
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
-
National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- ResearchGate. The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure.
-
National Center for Biotechnology Information. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]
- International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Echemi. 7-Chloro-4-methoxy-1(2H)-isoquinolinone Safety Data Sheets.
-
PubChem. 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
- ResearchGate. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
-
PubMed. Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. Retrieved from [Link]
- MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
-
PubChem. 4-Chloro-7-methoxyquinoline. Retrieved from [Link]
-
Wikipedia. Methylchloroisothiazolinone. Retrieved from [Link]
-
PubChem. 7-Chloroisoquinoline. Retrieved from [Link]
- ChemicalSafety.com. METHYLCHLOROISOTHIAZOLI....
- Fisher Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline, 95%, Thermo Scientific Chemicals 1 g | Buy Online.
- ResearchGate. (2013). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds.
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data interpretation challenges with 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Welcome to the Technical Support Center for 7-Chloro-4-methoxyisoquinolin-1(2H)-one. As Senior Application Scientists, we have compiled this guide to assist researchers, chemists, and drug development professionals in navigating the common data interpretation challenges associated with this compound. Our goal is to provide practical, experience-driven insights to ensure the integrity and accuracy of your experimental results.
This guide is structured to follow a typical experimental workflow, from initial compound verification to its application in biological assays.
Section 1: Compound Identity, Purity, and Stability
Verifying the identity and purity of your starting material is the most critical first step in any experiment.[1] Misinterpretation at this stage can invalidate all subsequent data.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected peaks. How do I confirm I have the correct compound?
A1: First, compare your spectrum to a reference. The core structure of this compound should exhibit characteristic signals. Aromatic protons will typically appear in the 7-8.5 ppm range, the methoxy (-OCH₃) protons as a sharp singlet around 4 ppm, and the CH₂ protons of the isoquinolinone core at distinct chemical shifts.[2]
If discrepancies exist, consider the following:
-
Residual Solvents: Peaks corresponding to common solvents (e.g., DMSO, CDCl₃, Acetone) are frequent.
-
Tautomerism: The isoquinolin-1(2H)-one scaffold can theoretically exist in equilibrium with its tautomer, 1-hydroxy-7-chloro-4-methoxyisoquinoline. While the keto form is generally predominant, experimental conditions (solvent, pH, temperature) could shift this equilibrium, leading to minor, broader peaks.
-
Synthetic Impurities: Review the synthesis route.[3] Starting materials or by-products may be present. For instance, incomplete chlorination or methoxylation could result in related isoquinolinone species.
Troubleshooting Protocol: Confirming Compound Identity
-
Acquire a High-Resolution Mass Spectrum (HRMS): This is the most definitive method for confirming the elemental composition. The expected mass for the protonated molecule [M+H]⁺ should be calculated and compared to the experimental value.[4]
-
Run 2D NMR Experiments: If the 1D ¹H NMR is ambiguous, 2D NMR can resolve structural questions.[5]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, confirming assignments.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for confirming the position of substituents like the chloro and methoxy groups.[5]
-
-
Check Purity via HPLC: A high-performance liquid chromatography (HPLC) analysis using a suitable method (e.g., C18 column with a water/acetonitrile gradient) will quantify the purity and reveal the presence of any non-volatile impurities that may not be visible by NMR.[7]
Q2: I've confirmed the compound's identity, but the purity is lower than expected after synthesis and purification. What are common culprits?
A2: Low purity often stems from challenges in removing structurally similar impurities. Given the synthesis of related quinoline structures, common issues can include the formation of regioisomers or incomplete reactions.[8] For example, if the synthesis involves a cyclization step, alternative cyclization products could be a source of contamination. Column chromatography may not fully resolve compounds with very similar polarities.
Section 2: Physicochemical Properties & Handling
The physical behavior of a compound, particularly its solubility, is fundamental to obtaining reliable data in biological assays.
Compound Properties Summary
| Property | Value / Observation | Source / Implication |
| Molecular Formula | C₁₀H₈ClNO₂ | --- |
| Molecular Weight | 210.63 g/mol | For preparing solutions of known molarity. |
| Predicted Solubility | Poorly soluble in water. | The planar, aromatic core and chloro-substituent contribute to hydrophobicity. |
| Recommended Solvents | DMSO, DMF, Methanol (sparingly) | Always use anhydrous, high-purity solvents for stock solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. How does this affect my data?
A1: Compound precipitation is a major source of experimental artifacts.[9] If the compound is not fully dissolved, its effective concentration in the assay is unknown and significantly lower than the calculated concentration. This leads to an underestimation of potency (e.g., an artificially high IC₅₀ value). Furthermore, precipitated particles can interfere with optical measurements used in many assays (e.g., absorbance, fluorescence, luminescence) by scattering light.[10]
Troubleshooting Protocol: Addressing Solubility Issues
-
Determine Kinetic Solubility: Before running a full assay, perform a simple test. Prepare serial dilutions of your DMSO stock into the final aqueous buffer and visually inspect for precipitation (cloudiness) after a relevant incubation time. This helps define the maximum workable concentration.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (typically <0.5%) while ensuring compound solubility. High DMSO concentrations can be toxic to cells or inhibit enzyme activity.
-
Consider Formulation Aids: For challenging compounds, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80) can be used in some biochemical assays to improve solubility, but their compatibility with the specific biological system must be validated.
-
Sonication/Vortexing: After diluting the stock solution, brief sonication or vigorous vortexing can help dissolve the compound, but be cautious as this can sometimes promote aggregation of certain molecules.
Q2: Can this compound aggregate in solution, and how would I know?
A2: Yes, planar aromatic molecules, particularly those with low aqueous solubility, have a tendency to form colloidal aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results.[11]
Workflow for Diagnosing Compound Aggregation
Caption: Decision tree for identifying aggregation-based assay interference.
Section 3: Challenges in Specific Analytical Techniques
Mass Spectrometry (MS)
Q1: What are the expected fragmentation patterns for this compound in ESI-MS/MS?
A1: In positive ion electrospray ionization (ESI+), the molecule will primarily be observed as the protonated species [M+H]⁺. Tandem MS (MS/MS) analysis is crucial for structural confirmation. Based on the general fragmentation behavior of isoquinoline alkaloids, characteristic losses can be predicted.[12][13]
Predicted Fragmentation Pathways
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Interpretation Note: The loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is a common fragmentation pathway. Subsequent or alternative loss of carbon monoxide (CO, 28 Da) from the carbonyl group is also highly characteristic for this type of core structure.[14] Observing these neutral losses provides strong evidence for the compound's identity.
Fluorescence-Based Assays
Q1: My compound appears to be a hit in a fluorescence polarization (FP) assay, but I'm skeptical. How can it interfere?
A1: Aromatic, heterocyclic compounds like this one are often intrinsically fluorescent.[10] This property can directly interfere with fluorescence-based assays, leading to false positives or negatives.[15]
Mechanisms of Interference:
-
Direct Fluorescence: If the compound's emission spectrum overlaps with that of the assay's fluorophore, it will contribute to the total signal, masking the real biological effect.[10]
-
Signal Quenching: The compound can absorb light at the excitation or emission wavelength of the assay fluorophore (inner filter effect), leading to a decrease in signal that can be misinterpreted as inhibition.
-
Light Scattering: As mentioned, precipitated compound can scatter light, artificially increasing readings in plate readers.
Protocol: De-risking Fluorescence Assay Hits
-
Measure Compound's Intrinsic Fluorescence: Scan the emission of your compound (at the assay concentration) across the same wavelengths used for your assay's fluorophore. This will immediately show if there is a direct spectral overlap.
-
Run a "Promiscuity" Counterscreen: Test the compound in a structurally unrelated assay that uses the same detection method (e.g., the same fluorophore and buffer system). Activity in this counterscreen suggests assay interference rather than specific biological activity.
-
Use an Orthogonal Assay: The most robust validation is to confirm the biological activity using an entirely different detection method that is not based on fluorescence (e.g., a label-free method like surface plasmon resonance or a colorimetric assay).[10]
By systematically addressing these potential challenges, researchers can ensure that the data generated using this compound is robust, reproducible, and correctly interpreted.
References
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PubChem Compound Summary for CID 18672397, 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information.
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N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. MDPI.
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7-Chloro-1,2,3,4-tetrahydroisoquinoline, 95%, Thermo Scientific Chemicals 1 g. Thermo Fisher Scientific.
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information (PMC).
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Interference with Fluorescence and Absorbance - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf.
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Center for Biotechnology Information (PMC).
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Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
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Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
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Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate.
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Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
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3 questions with answers in ISOQUINOLINES. ResearchGate.
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Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate.
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications.
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(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate.
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US Patent for Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
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Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry.
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7-Chloro-1,2,3,4-tetrahydroisoquinoline, 95%, Thermo Scientific Chemicals 250 mg. Thermo Fisher Scientific.
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Fluorescence Polarization Assays in Small Molecule Screening. National Center for Biotechnology Information (PMC).
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Introduction to small molecule drug discovery and preclinical development. Frontiers.
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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Benchchem.
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Interpreting NMR Spectra 1. YouTube.
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Interference with Fluorescence and Absorbance. ResearchGate.
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
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6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
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Ultimate guide to small molecule drug development. SelectScience.
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
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Nuisance small molecules under a machine-learning lens. Royal Society of Chemistry.
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Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI.
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
-
Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. National Center for Biotechnology Information (PMC).
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
CHLOROQUINE synthesis. ChemicalBook.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for 7-Chloro-4-methoxyisoquinolin-1(2H)-one Assays
Welcome to the technical support guide for 7-Chloro-4-methoxyisoquinolin-1(2H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assay development, protocol optimization, and troubleshooting. Recognizing that robust and reproducible data is the cornerstone of scientific discovery, this guide synthesizes established biochemical principles with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Compound
This compound belongs to the isoquinolinone class of heterocyclic compounds. Molecules within this structural family are of significant interest in medicinal chemistry and have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] Specifically, related quinoline and isoquinoline derivatives have been shown to act as kinase inhibitors and can induce cell cycle arrest and apoptosis in cancer cell lines.[5][6][7][8]
Given its structure, this compound is likely to have limited aqueous solubility and will require careful handling to achieve reliable and reproducible results in biological assays. This guide will focus on the most common starting point for such a compound: a cell-based cytotoxicity/viability assay, while providing principles applicable to a broader range of experimental setups.
Section 1: Compound Handling and Stock Solution Preparation
The accuracy of any assay begins with the proper handling and preparation of the test compound. Errors at this stage are a primary source of experimental variability.
Key Considerations:
-
Solubility: Based on its chemical structure, this compound is predicted to be poorly soluble in water. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Stability: Store the powdered compound at -20°C. Once in solution, aliquot the stock into single-use volumes and store at -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[9][10]
-
Purity: Always source the compound from a reputable supplier and refer to the Certificate of Analysis (CoA) for purity information.[11][12]
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Pre-computation: The molecular weight of this compound is 209.63 g/mol .[12] To make a 10 mM solution, you will need 2.0963 mg per 1 mL of solvent.
-
Weighing: Accurately weigh out a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance. Use appropriate weighing tools to minimize static and ensure complete transfer.[10]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 5 mg, this would be 2.385 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat. Ensure no visible particulates remain. A clear solution is critical.[10]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, low-binding tubes. Label clearly with the compound name, concentration, solvent, date, and your initials.[13][14] Store immediately at -80°C.
Section 2: Core Protocol: Cell Viability (MTT) Assay
This protocol provides a framework for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., MCF-7, A549).
Experimental Workflow Diagram
Caption: General workflow for a cell-based MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding: Plate your chosen cells in a 96-well, clear-bottom plate at a pre-determined optimal density. Allow them to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Dilution Series:
-
Thaw a single aliquot of your 10 mM stock solution.
-
Perform a serial dilution in cell culture medium to prepare your working concentrations. Crucially, ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤0.5%). [9] A stepwise dilution process is recommended to prevent precipitation.[9]
-
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include "cells + medium only" (negative control) and "cells + medium with DMSO" (vehicle control) wells.
-
Incubation: Incubate the plate for your desired time period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the dye into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm).
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem / Observation | Potential Root Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture medium upon dilution. | 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. "Solvent shock" from rapid dilution of the DMSO stock. | 1. Lower the highest working concentration. 2. Perform a stepwise (serial) dilution rather than a single large dilution step.[9] 3. Ensure the final DMSO concentration is consistent and as low as possible. |
| High variability between replicate wells (high %CV). | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition.[9][15] 3. "Edge effects" in the 96-well plate. 4. Contamination.[15] | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before aspirating for each row. 2. Use calibrated pipettes. Change tips for each concentration. 3. Avoid using the outermost wells of the plate , or fill them with sterile PBS to maintain humidity. 4. Practice good aseptic technique. Routinely check for mycoplasma.[16] |
| IC₅₀ value is inconsistent between experiments. | 1. Different cell passage numbers or confluency levels.[16][17] 2. Variability in incubation times. 3. Instability of the compound in the stock solution due to repeated freeze-thaw cycles.[10] | 1. Standardize your cell culture process. Use cells within a consistent, low passage number range. Seed cells based on a cell count, not just confluence.[17] 2. Maintain precise incubation times for both compound treatment and MTT reagent steps. 3. Use single-use aliquots of the primary stock solution for each experiment.[10] |
| No dose-response observed (all cells are viable or all are dead). | 1. The concentration range tested is too low or too high. 2. The compound is inactive under the assay conditions. 3. The compound degraded. | 1. Perform a broad range-finding experiment first (e.g., from 1 nM to 100 µM) to identify the active concentration window. 2. Confirm the compound's identity and purity via analytical methods if possible. 3. Prepare fresh stock solutions. Check storage conditions. |
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the essential controls for a cell-based viability assay?
-
A1: You need three main controls:
-
Negative Control (Untreated): Cells in culture medium alone. This represents baseline cell health.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment. This is the control to which you will normalize your data (100% viability).
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line (e.g., Staurosporine or Doxorubicin). This validates that the assay system is responsive.
-
-
-
Q2: How can I be sure my results are not due to DMSO toxicity?
-
A2: Always run a DMSO dose-response curve on your specific cell line to determine the maximum tolerated concentration that does not impact cell viability. This is typically between 0.1% and 0.5%.[9] Ensure this concentration is not exceeded in your experiment and that your vehicle control matches this concentration.
-
-
Q3: My cells are passaged continuously. Does this matter?
-
A3: Yes, it matters significantly. Continuous passaging can lead to phenotypic drift, where the genetic and behavioral characteristics of the cells change over time.[17] This can alter their response to compounds. It is critical to use cells from a validated, low-passage master cell bank to ensure reproducibility.[17]
-
-
Q4: Can I use a different viability assay besides MTT?
-
A4: Absolutely. The choice of assay depends on the mechanism you are investigating.
-
MTS assays are similar to MTT but produce a water-soluble formazan, simplifying the protocol.
-
CellTiter-Glo® (Promega) measures ATP levels, which is a more direct indicator of metabolic activity and cell health.
-
Trypan Blue or live/dead fluorescent stains measure membrane integrity, which is a marker of late-stage apoptosis or necrosis.
-
-
-
Q5: What should I do if my compound is fluorescent and interferes with the assay readout?
-
A5: If your compound's fluorescence spectrum overlaps with your assay's readout (e.g., a fluorescent viability dye), you will get false readings. You should run a "compound only" control (no cells) to quantify its intrinsic fluorescence and subtract it from your experimental wells. Alternatively, switch to a non-fluorescent readout method, such as a colorimetric (MTT) or luminescent (ATP-based) assay.[15]
-
References
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Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
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Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]
-
How to Reduce Cell Culture Variability. Promega Connections. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts...and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. National Institutes of Health (PMC). [Link]
-
7-CHLORO-4-METHOXY-2H-ISOQUINOLIN-1-ONE [630423-35-7]. Chemsigma. [Link]
-
7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]
-
7-Chloro-4-hydroxyquinoline. PubChem. [Link]
-
Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. National Institutes of Health (PMC). [Link]
-
(PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]
-
7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
-
Discovery of Clinical Candidate...a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)... PubMed. [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth... MDPI. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)...a novel, highly selective...dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]
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- 6. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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addressing batch-to-batch variability of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Welcome to the technical support resource for 7-Chloro-4-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability of this critical research compound. Inconsistent performance of a reagent can compromise experimental reproducibility, leading to significant delays and resource expenditure. This document provides a structured approach to troubleshooting, rooted in robust analytical principles, to ensure the integrity and consistency of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the compound and the nature of batch variability.
Q1: What is this compound and what is its primary application?
This compound (CAS No. 630423-35-7) is a substituted isoquinolinone derivative.[1][2] Compounds with the quinoline and isoquinoline scaffold are "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This specific compound is often utilized as a key intermediate in the synthesis of more complex molecules, including potent kinase inhibitors used in cancer research and other signaling pathway studies.[3][4] Given its role as a foundational building block, its purity and consistency are paramount.
Q2: Why is batch-to-batch variability a significant problem in my experiments?
Batch-to-batch variability in an active pharmaceutical ingredient (API) or a key intermediate can invalidate experimental results.[5] Inconsistent findings are often traced back to uncontrolled conditions or errors in experimental setup, but variability in the reagents themselves is a primary culprit.[6][7] This can manifest as shifting IC50 values in enzyme assays, unpredictable cellular responses, or failed synthetic reactions. Addressing this variability is crucial for generating reliable, reproducible data, which is the cornerstone of scientific discovery and regulatory compliance.[8][9]
Q3: What are the most common root causes of batch-to-batch variability for a compound like this?
The variability of a synthesized organic molecule like this compound typically stems from three main sources:
-
Impurities: These can be residual starting materials, reagents, solvents, or by-products from the synthetic route. Even impurities present at less than 2.5% can significantly alter biological activity, especially if the impurity is more potent than the target compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as solvates/hydrates.[10][11] These different solid-state forms can have distinct solubilities, dissolution rates, and stability profiles, directly impacting the effective concentration in your experiments and affecting bioavailability in later-stage development.[12][13]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, introducing new impurities and reducing the concentration of the active molecule.
Part 2: Troubleshooting Guide for Inconsistent Results
This section is structured to help you diagnose a problem based on the symptoms observed in your laboratory work.
Issue 1: My biological assay results (e.g., IC50, cell viability) are inconsistent between batches.
This is one of the most common and critical issues. A shift in biological potency often points directly to a change in the chemical composition of the batch.
Initial Diagnostic Workflow
Sources
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- 13. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 7-Chloro-4-methoxyisoquinolin-1(2H)-one
Welcome to the technical support resource for 7-Chloro-4-methoxyisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and quality control analysts engaged in the synthesis, development, and application of this isoquinolinone derivative. The integrity of your experimental outcomes is fundamentally linked to the purity and stability of your starting materials. This document provides a structured approach to quality control (QC), offering troubleshooting solutions and validated protocols to ensure the reliability of your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for establishing the identity and purity of this compound?
The definitive quality control workflow for this compound integrates three core analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone for structural confirmation. ¹H NMR verifies the presence and connectivity of all protons, while ¹³C NMR confirms the carbon backbone. The chemical shifts and coupling constants are unique structural fingerprints.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the elemental composition, offering an additional layer of identity confirmation.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A well-developed method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of purity (e.g., >98%).[2][3]
Q2: What are the expected spectral characteristics for a pure sample?
While a definitive experimental spectrum for this specific molecule is not widely published, we can predict the key characteristics based on its chemical structure and data from analogous isoquinoline and quinoline derivatives.[4][5][6]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation | Rationale & Notes |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons (3): ~7.0-8.5 ppm. Methoxy Protons (3H): ~3.9-4.2 ppm (singlet). Vinyl Proton (1H): ~6.0-6.5 ppm (singlet). N-H Proton (1H): Broad singlet, variable shift (~8-11 ppm). | The aromatic protons will appear as doublets or doublets of doublets, characteristic of a substituted benzene ring. The methoxy group protons are shielded and appear as a sharp singlet. The C3-proton is vinylic and adjacent to the carbonyl, appearing as a singlet. The N-H proton is exchangeable and often broad. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~160-165 ppm. Aromatic/Vinyl Carbons: ~100-150 ppm. Methoxy Carbon: ~55-60 ppm. | The carbonyl carbon is significantly deshielded. The number of distinct aromatic and vinyl carbon signals should match the structure (expecting 9 signals in total for the core structure). |
| HRMS (ESI+) | m/z | [M+H]⁺: Calculated for C₁₀H₉ClNO₂⁺ | This provides the exact mass of the protonated molecule, which can be used to confirm the elemental formula C₁₀H₈ClNO₂. |
Note: Predicted values are for guidance. Actual shifts may vary based on solvent and instrument calibration.
Q3: What are the common impurities I should be aware of during synthesis and how can I detect them?
Impurities typically arise from incomplete reactions or side reactions. Based on common synthetic routes for isoquinolones, which often involve cyclization reactions, potential impurities include:[6][7]
-
Starting Materials: Unreacted precursors, such as the corresponding substituted phenylacetic acid or phenylethylamine derivative.
-
De-methylated Product: Loss of the methoxy group to yield 7-Chloro-4-hydroxyisoquinolin-1(2H)-one. This would be clearly visible in ¹H NMR (loss of the methoxy singlet) and MS (mass difference of 14 Da).
-
Over-chlorinated Species: If a harsh chlorinating agent like POCl₃ is used in a preceding step, impurities with an additional chlorine atom might be present.[6]
These impurities are best detected and quantified using a high-resolution HPLC method, where they would appear as distinct peaks with different retention times.
Q4: How should I properly store this compound to ensure its long-term stability?
As a heterocyclic compound with functional groups susceptible to hydrolysis and oxidation, proper storage is critical.
-
Temperature: Store at -20°C for long-term stability.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light to prevent photochemical degradation. Use amber vials.
-
Moisture: Store in a desiccated environment to prevent hydrolysis of the amide bond or other sensitive groups.
Section 2: Troubleshooting Guide
Problem: My ¹H NMR spectrum shows unexpected peaks or significant peak broadening.
Answer: This common issue can stem from several sources. A systematic approach is required to diagnose the problem.
-
Residual Solvents: The most common source of extra peaks. Compare your spectrum to a standard chart of NMR solvent impurities.
-
Action: Re-purify your sample by recrystallization or column chromatography, followed by drying under high vacuum to remove all solvent traces.
-
-
Presence of Water: Water can broaden exchangeable proton signals (like N-H) and cause shifts in other nearby protons.
-
Action: Ensure your NMR solvent is anhydrous. A D₂O shake can be performed; the N-H peak will disappear, confirming its identity.
-
-
Paramagnetic Impurities: Trace amounts of metal ions from catalysts or glassware can cause significant line broadening across the entire spectrum.
-
Action: Filter the NMR sample through a small plug of silica or celite. If the problem persists, consider treating a solution of the compound with a chelating agent like EDTA, followed by re-purification.
-
-
Compound Aggregation or Poor Solubility: At high concentrations, molecules can aggregate, leading to broadened signals.
-
Action: Run the NMR on a more dilute sample. If solubility is an issue, try a different deuterated solvent like DMSO-d₆.[4]
-
-
Chemical Exchange/Tautomerism: The isoquinolin-1(2H)-one system can potentially exist in equilibrium with its tautomeric form, 7-chloro-1-hydroxy-4-methoxyisoquinoline. If this exchange is on the NMR timescale, it can cause peak broadening.
-
Action: Perform variable temperature (VT) NMR.[9] Lowering the temperature may slow the exchange, resulting in sharper signals for both tautomers.
-
Problem: My HPLC analysis shows a major peak with a shoulder or multiple unexpected minor peaks.
Answer: This indicates that your sample is impure. The goal is to identify these impurities and refine the purification process.
The workflow below outlines a systematic approach to identifying unknown peaks in your chromatogram.
Caption: Workflow for identifying HPLC impurities.
Causality:
-
LC-MS: This is the most efficient first step. By coupling the separation power of HPLC with the detection power of MS, you can get an immediate mass-to-charge ratio for each impurity peak.[10] This data is invaluable for hypothesizing the impurity's structure.
-
Preparative HPLC: If an impurity is present in sufficient quantity (>1-2%), isolating it via preparative HPLC allows for full structural elucidation by other methods, primarily NMR.
-
NMR of Impurity: A clean ¹H NMR spectrum of the isolated impurity is often sufficient to identify it, especially when compared to the spectrum of the main compound.
Problem: The melting point of my synthesized batch is lower and broader than expected.
Answer: Melting point is a classic and highly sensitive indicator of purity. A pure crystalline solid typically has a sharp melting point range (e.g., 1-2°C).
-
Lowered and Broad Melting Range: This is a hallmark sign of an impure compound. Impurities disrupt the crystal lattice of the solid, which requires less energy (a lower temperature) to break apart. The melting occurs over a broader range because different regions of the solid have different concentrations of the impurity.
-
Self-Validation: The melting point depression phenomenon is a self-validating system. If you re-purify your compound and the melting point increases and the range narrows, you have successfully improved its purity.
-
Action: Re-purify the material using a different method than the first pass. If you used column chromatography, try recrystallization. If you recrystallized from one solvent, try a different solvent system. This ensures the removal of impurities that may have similar properties in a single system.
Section 3: Standard Operating Procedures (SOPs) for QC
SOP 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is a self-validating system for determining the purity of this compound.
1. Objective: To quantify the purity of the compound and separate it from potential impurities.
2. Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
This compound sample
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Rationale: The C18 column provides excellent separation for moderately polar aromatic compounds. The ACN/water gradient allows for the elution of compounds with a range of polarities. TFA is an ion-pairing agent that sharpens peaks for nitrogen-containing heterocycles by minimizing tailing.[2]
4. Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~50 µg/mL.
-
Rationale: The chosen solvent must completely dissolve the sample and be compatible with the mobile phase to ensure good peak shape.
5. Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm |
| Column Temp. | 30°C |
| Gradient | 10% B to 95% B over 15 min, hold 95% B for 3 min, return to 10% B over 1 min, equilibrate for 6 min. |
6. Data Analysis & Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A pure sample should show a single major peak (>98%) with a stable baseline. The retention time of this peak should be consistent across multiple runs.
Caption: HPLC experimental workflow.
SOP 2: Photostability Assessment
This procedure follows the principles outlined in the ICH Q1B guideline to assess how light exposure affects the compound.[11]
1. Objective: To determine if the compound is susceptible to degradation upon exposure to light, which informs handling and storage requirements.
2. Materials:
-
Validated HPLC method (see SOP 1)
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp) capable of emitting both visible and UV light.
-
Quartz cuvettes (for solution testing) and clear glass plates (for solid-state testing).
-
Aluminum foil.
3. Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the compound on a glass plate. Prepare a "dark control" sample by wrapping an identical plate in aluminum foil.
-
Solution State: Prepare a solution of the compound (~50 µg/mL) in a suitable solvent (e.g., 50:50 ACN/Water). Place it in a quartz cuvette. Prepare a dark control by wrapping an identical cuvette in foil.
-
-
Exposure:
-
Place the samples and their corresponding dark controls in the photostability chamber.
-
Expose the samples to a light source that complies with ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
At the end of the exposure period, analyze the exposed samples and the dark controls by HPLC (SOP 1).
-
Compare the chromatograms.
-
4. Interpretation:
-
Photostable: If the purity of the light-exposed sample shows no significant change (<2% degradation) compared to the dark control, the compound is considered photostable under the test conditions.
-
Photolabile: If new peaks appear or the main peak area decreases significantly in the exposed sample, the compound is photolabile. The percentage of degradation should be calculated. This result mandates that the compound must be protected from light during all future handling and storage.
References
-
Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank. [Link]
-
PubChem. 7-Chloro-4-hydroxyquinoline. National Institutes of Health. [Link]
-
Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
Rizzato, S., & Marinoni, F. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. [Link]
-
MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. [Link]
-
ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
- Google Patents. (n.d.). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
-
ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]
-
S. K. Sridhar, M. Saravanan, A. Ramesh. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry. [Link]
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MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
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National Institute of Standards and Technology. Chloroquine. NIST WebBook. [Link]
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CABI Digital Library. (2021). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. [Link]
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Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]
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Wikipedia. Isoquinoline. [Link]
-
ResearchGate. (2020). Selected medicinal, agricultural, and industrial isoquinoline derivatives. [Link]
-
IUCr. (n.d.). 7-Chloro-4-[(E)-2-(3,4,5-trimethoxybenzylidene)hydrazin-1-yl]quinoline. [Link]
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
National Institutes of Health. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
BioPharm International. (n.d.). Taking Control of Your Quality Control. [Link]
-
National Institutes of Health. (n.d.). 7-Chloro-4-[(E)-2-(2,5-dimethoxybenzylidene)hydrazin-1-yl]quinoline. [Link]
-
Pharmaguideline. Quality Control. [Link]
-
Semantic Scholar. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [https://www.semanticscholar.org/paper/Structural-Characterization-of-7-Chloro-4-(4-methy-Rizzato-Marinoni/848834945d0648c69f8c6270634c000dfb42023d]([Link]
-
National Institutes of Health. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Royal Society of Chemistry. (2022). Electronic Supplementary Information. [Link]
-
Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
-
Arkivoc. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
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- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of Isoquinolin-1(2H)-one Derivatives and Olaparib as PARP Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the isoquinolin-1(2H)-one scaffold as a source of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on the anticipated properties of 7-Chloro-4-methoxyisoquinolin-1(2H)-one. For a robust comparison, the well-established and clinically approved PARP inhibitor, Olaparib, will be used as a benchmark. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, neuroprotection, and medicinal chemistry.
Introduction: The Critical Role of PARP Inhibition in Modern Therapeutics
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a number of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] Of the PARP family, PARP-1 is the most abundant and is a primary sensor of DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation.[2] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.
The inhibition of PARP has emerged as a powerful therapeutic strategy, particularly in oncology. In cancers with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated repair leads to the accumulation of cytotoxic DNA double-strand breaks, a concept known as synthetic lethality.[3] This has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.[4]
The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and has been extensively explored for the development of potent PARP inhibitors.[5][6] The planar nature of this heterocyclic system allows for favorable interactions within the nicotinamide-binding pocket of the PARP catalytic domain. Substitutions on the isoquinolinone ring system can significantly modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of this scaffold, with a focus on this compound, against the clinical benchmark, Olaparib.
Comparative Analysis: this compound versus Olaparib
While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on the well-documented structure-activity relationships (SAR) of the isoquinolin-1(2H)-one class of PARP inhibitors.
The Isoquinolin-1(2H)-one Scaffold: A Versatile Platform for PARP Inhibition
The isoquinolin-1(2H)-one core mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to competitively bind to the enzyme's active site. The lactam moiety is crucial for this interaction.
-
Impact of Substitution at the 7-Position: Halogen substitution at the 7-position of the quinoline and related heterocyclic systems has been shown to influence biological activity in various contexts, including antimalarial and anticancer applications.[1][7] In the context of PARP inhibition, a chloro group at this position is anticipated to enhance binding affinity through favorable interactions within the active site, potentially increasing potency.
-
Impact of Substitution at the 4-Position: The introduction of a methoxy group at the 4-position can modulate the electronic properties and conformation of the molecule. This substitution could influence solubility and potentially lead to additional interactions with amino acid residues in the PARP active site, further refining the inhibitory profile.
Olaparib: The Clinical Benchmark
Olaparib (AZD2281) is a potent, orally bioavailable PARP inhibitor approved for the treatment of various cancers.[8] It serves as an excellent point of comparison due to its well-characterized pharmacological profile.
| Feature | Inferred Properties of this compound | Olaparib |
| Core Scaffold | Isoquinolin-1(2H)-one | Phthalazin-1(2H)-one |
| Mechanism of Action | Competitive inhibition at the NAD+ binding site of PARP1/2 | Competitive inhibition at the NAD+ binding site of PARP1/2[8] |
| Potency (IC50) | Potentially in the nanomolar to low micromolar range against PARP-1, based on related analogs. | PARP1: 5 nM, PARP2: 1 nM[8] |
| Selectivity | Likely to show selectivity for PARP1/2 over other PARP family members. | High selectivity for PARP1 and PARP2.[8] |
| Therapeutic Potential | Potential applications in oncology (especially in HR-deficient tumors) and neuroprotection. | Approved for the treatment of ovarian, breast, prostate, and pancreatic cancers.[4] |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: PARP-1 activation and recruitment of the BER machinery.
Experimental Workflow for a PARP-1 Inhibition Assay
This diagram outlines a typical workflow for determining the in vitro potency of a test compound against PARP-1.
Caption: Workflow for a typical in vitro PARP-1 inhibition assay.
Experimental Protocols
In Vitro PARP-1 Enzyme Inhibition Assay (ELISA-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Activated DNA (to stimulate PARP-1 activity)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound, Olaparib)
-
Anti-PAR antibody (for detection)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
Procedure:
-
Plate Coating: Coat a 96-well microplate with histones overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).
-
Enzyme Addition: Add PARP-1 enzyme and activated DNA to all wells except the negative control. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add NAD+ to all wells to start the PARylation reaction. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add anti-PAR antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate until color develops.
-
Reaction Termination: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., BRCA-deficient breast cancer cell line)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Conclusion
The isoquinolin-1(2H)-one scaffold represents a promising platform for the development of novel PARP inhibitors. Based on established structure-activity relationships, this compound is anticipated to be a potent inhibitor of PARP-1/2, warranting its synthesis and biological evaluation. A direct comparison with the clinically successful PARP inhibitor, Olaparib, provides a valuable benchmark for assessing the therapeutic potential of new chemical entities in this class. The experimental protocols provided herein offer a standardized approach for the in vitro characterization of such compounds, facilitating the advancement of new PARP inhibitors for the treatment of cancer and other diseases.
References
-
Luo, Y., et al. (2021). Rapid Detection and Signaling of DNA Damage by PARP-1. PMC. Available from: [Link]
-
Wikipedia. PARP1. Available from: [Link]
-
MDPI. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Available from: [Link]
-
Galli, M., et al. (2018). Functional Aspects of PARP1 in DNA Repair and Transcription. PMC. Available from: [Link]
-
Madrid, D. C., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available from: [Link]
-
Frontiers. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Available from: [Link]
-
Smith, S. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC. Available from: [Link]
-
ACS Publications. Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Available from: [Link]
- Google Patents. WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
-
PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link]
-
AACR Journals. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Available from: [Link]
-
ResearchGate. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Available from: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available from: [Link]
-
protocols.io. MTT (Assay protocol). Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays. Available from: [Link]
-
PubMed Central. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Available from: [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]
-
ResearchGate. PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Available from: [Link]
-
PubMed. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Available from: [Link]
-
PubMed Central. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Available from: [Link]
-
ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available from: [Link]
-
PubChem. 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one. Available from: [Link]
-
PubMed Central. Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]
-
PubMed Central. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available from: [Link]
-
PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
PubMed Central. A Phase I Combination Study of Olaparib with Cisplatin and Gemcitabine in Adults with Solid Tumors. Available from: [Link]
-
Pharmacy Times. Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Available from: [Link]
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ResearchGate. Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. Available from: [Link]
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A Researcher's Guide to the Analytical and Biological Cross-Validation of Novel Isoquinolinones: A Case Study with 7-Chloro-4-methoxyisoquinolin-1(2H)-one
In the landscape of drug discovery and medicinal chemistry, the isoquinoline scaffold is a cornerstone, forming the structural basis of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of specific substituents, such as a chloro group at the 7-position and a methoxy group at the 4-position of the isoquinolin-1(2H)-one core, presents an opportunity to modulate the therapeutic potential of this privileged structure. However, the journey from a novel synthesized compound to a validated lead molecule is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the cross-validation of experimental results for a novel compound, using 7-Chloro-4-methoxyisoquinolin-1(2H)-one as a prime exemplar.
The principle of cross-validation in analytical chemistry is paramount to ensuring the reliability and reproducibility of scientific data.[4][5] It involves critically assessing data generated from two or more distinct methods or laboratories to confirm consistency and accuracy.[6][7] This process is not merely a procedural formality but a foundational element of scientific integrity, particularly in the context of drug development where data-driven decisions have profound implications.[8]
This guide will navigate through the essential stages of characterizing a novel isoquinolinone, proposing a suite of analytical and biological experiments, and detailing the methodologies for their cross-validation. By explaining the "why" behind each experimental choice, we aim to equip researchers with the insights to design self-validating research workflows.
Part 1: Foundational Characterization and Analytical Cross-Validation
The initial step for any novel compound is to unequivocally confirm its structure and purity. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Confirmation of Structure
A multi-pronged spectroscopic approach is essential for the unambiguous structural elucidation of this compound.
Table 1: Spectroscopic Techniques for Structural Elucidation
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. | Aromatic protons with specific splitting patterns characteristic of the substituted isoquinoline ring, a singlet for the methoxy group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Determines the number and types of carbon atoms. | Resonances for the carbonyl carbon, aromatic carbons (with a notable downfield shift for the carbon attached to chlorine), and the methoxy carbon. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C9H8ClNO2 (m/z 209.02) and a characteristic isotopic pattern for the chlorine atom. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for the N-H bond, C=O (amide) bond, C-O (methoxy) bond, and C-Cl bond. |
Cross-Validation Strategy:
The primary validation of the proposed structure comes from the congruence of data from these independent spectroscopic methods. For instance, the number of distinct proton and carbon signals in the NMR spectra should align with the proposed structure, and the molecular weight determined by MS must match the calculated exact mass.
For a more robust cross-validation, especially in a regulatory environment, the analysis should be performed on two different instruments or by two independent analysts.[5] Any discrepancies would necessitate further investigation, such as 2D NMR experiments (COSY, HSQC, HMBC) to definitively establish atomic connectivity.
Chromatographic Purity Assessment
Establishing the purity of the synthesized compound is critical, as impurities can significantly impact biological assay results.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: A photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer (LC-MS) for peak identification.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Analysis: The sample is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak.
Cross-Validation Strategy:
-
Orthogonal Methods: The purity determined by HPLC should be cross-validated using an orthogonal chromatographic method, such as Ultra-Performance Liquid Chromatography (UPLC) with a different column chemistry (e.g., a phenyl-hexyl column) or a different detection method (e.g., an evaporative light scattering detector).
-
Inter-Laboratory Comparison: As a gold standard, the same batch of the compound can be sent to a second, independent laboratory for purity analysis using their validated HPLC method.[7] The results should be within a pre-defined acceptance criterion (e.g., ±2%).
Part 2: Biological Activity Profiling and Cross-Validation
Given the known pharmacological potential of isoquinoline derivatives, a primary area of investigation for this compound would be its antiproliferative activity against cancer cell lines.[9][10]
In Vitro Cytotoxicity Assays
A common starting point is to assess the compound's ability to inhibit the growth of cancer cells.
Experimental Protocol: MTT Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MRC-5) to assess selectivity.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Cross-Validation Strategy:
-
Orthogonal Viability Assays: The IC50 values obtained from the MTT assay should be confirmed using a different cell viability assay that relies on a distinct mechanism. For example, a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. A strong correlation between the IC50 values from both assays provides confidence in the observed cytotoxicity.
-
Mechanism of Action Studies: To further validate the cytotoxic effect, downstream assays can be performed to investigate the potential mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) or cell cycle analysis.
Signaling Pathway Analysis
To understand how this compound might be exerting its cytotoxic effects, investigating its impact on key cellular signaling pathways is crucial. Many isoquinoline derivatives are known to target pathways like PI3K/Akt/mTOR.[10]
Experimental Workflow: Western Blotting
-
Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the target pathway (e.g., phosphorylated Akt, total Akt, phosphorylated mTOR, total mTOR) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Cross-Validation and Data Interpretation:
The results from western blotting should be reproducible across multiple biological replicates. A consistent decrease in the phosphorylation of key signaling proteins in response to compound treatment would suggest pathway inhibition. This can be further cross-validated by using a more quantitative method like an enzyme-linked immunosorbent assay (ELISA) for the specific phosphorylated proteins.
Part 3: Visualization of Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for effective communication and understanding of the research.
Caption: High-level workflow for the synthesis, characterization, biological evaluation, and cross-validation of a novel compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by the test compound.
Conclusion
The validation of experimental data for a novel compound like this compound is a multi-faceted process that extends beyond mere data generation. It requires a thoughtfully designed experimental strategy that incorporates orthogonal methods, independent verification, and a deep understanding of the underlying scientific principles. By adopting a cross-validation mindset from the outset, researchers can build a robust and reliable dataset that provides a solid foundation for further drug development efforts. This commitment to scientific integrity ensures that the potential of novel chemical entities is assessed with the highest degree of confidence.
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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-4-methoxyisoquinolin-1(2H)-one Analogs in Cancer Therapy
In the landscape of modern oncology, the quest for selective and potent therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the isoquinolin-1(2H)-one core has emerged as a privileged structure, demonstrating significant potential in the design of targeted anticancer agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-Chloro-4-methoxyisoquinolin-1(2H)-one analogs, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will navigate the causal relationships behind experimental design, present objective comparisons with established alternatives like Olaparib, and provide actionable experimental protocols to validate and expand upon the findings discussed.
The Isoquinolin-1(2H)-one Core: A Versatile Pharmacophore in Oncology
The isoquinolin-1(2H)-one scaffold is a key structural motif found in numerous bioactive natural products and synthetic molecules. Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. In the context of cancer, derivatives of this scaffold have exhibited a wide range of activities, including cytotoxicity against various cancer cell lines and inhibition of crucial cellular signaling pathways.[1][2]
The selection of the this compound backbone for SAR studies is a rational design choice. The chlorine atom at the 7-position can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity and cell permeability. The methoxy group at the 4-position can act as a hydrogen bond acceptor and influence the overall conformation of the molecule.
Structure-Activity Relationship (SAR) of Isoquinolinone-Based PARP-1 Inhibitors
Recent investigations have highlighted the potential of the isoquinolinone scaffold as a potent inhibitor of PARP-1.[3][4] The inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors, including Olaparib.[2]
The SAR studies of isoquinolinone-based PARP-1 inhibitors have revealed several key insights:
-
Substitutions on the Isoquinolinone Core: Modifications at various positions of the isoquinolinone ring significantly impact PARP-1 inhibitory activity. For instance, the introduction of different aryl or heteroaryl groups at the 3-position has been shown to be a critical determinant of potency.[2]
-
The Role of the N-2 Position: The substituent at the N-2 position of the isoquinolinone ring plays a crucial role in interacting with the amino acid residues in the active site of PARP-1. Small alkyl or substituted phenyl groups at this position have been shown to be favorable for activity.
-
Impact of the 7-Chloro and 4-Methoxy Groups: While specific SAR data for the this compound scaffold is emerging, the presence of a halogen at the 7-position of the related quinoline scaffold is known to be important for various biological activities.[5] The electron-withdrawing nature of the chlorine atom can influence the pKa of the heterocyclic nitrogen, affecting its interaction with the target protein. The 4-methoxy group can participate in hydrogen bonding interactions within the active site.
The following diagram illustrates the key pharmacophoric features of isoquinolinone-based PARP-1 inhibitors.
Caption: Key pharmacophoric features of this compound analogs.
Comparative Analysis: this compound Analogs vs. Olaparib
A critical aspect of drug development is benchmarking new chemical entities against existing standards of care. Olaparib, a potent PARP inhibitor, serves as a relevant comparator for our isoquinolinone analogs.
| Feature | This compound Analogs (Hypothesized) | Olaparib |
| Scaffold | Isoquinolin-1(2H)-one | Phthalazinone |
| Mechanism of Action | PARP-1 Inhibition (catalytic inhibition and PARP trapping) | PARP-1/2 Inhibition (catalytic inhibition and PARP trapping)[6][7] |
| Potency | Potentially high, dependent on substitutions | High (IC50 in low nM range)[3] |
| Selectivity | Potential for selectivity for PARP-1 over PARP-2 | Inhibits both PARP-1 and PARP-2 |
| Clinical Status | Preclinical/Investigational | FDA Approved for various cancers[8] |
Data Presentation: In Vitro Anticancer Activity
The following table summarizes hypothetical comparative in vitro cytotoxicity data for a lead this compound analog (IQ-1) and Olaparib against BRCA-mutant and BRCA-proficient cancer cell lines.
| Compound | Cell Line | BRCA Status | IC50 (µM) |
| IQ-1 | MDA-MB-436 | BRCA1 mutant | 0.5 |
| HCC1937 | BRCA1 mutant | 0.8 | |
| MCF-7 | BRCA proficient | > 10 | |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 0.2 |
| HCC1937 | BRCA1 mutant | 0.4 | |
| MCF-7 | BRCA proficient | > 10 |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
General Synthesis of this compound Analogs
A general synthetic route to access the target compounds is outlined below. This methodology allows for the diversification of substituents at key positions.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Amidation: To a solution of the starting benzoic acid derivative (1.0 eq) in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes, then add the desired amine (1.1 eq). Stir the reaction at room temperature until completion (monitored by TLC).
-
Sonogashira Coupling: To a solution of the resulting amide (1.0 eq) in a suitable solvent (e.g., toluene/water), add the terminal alkyne (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq). Add a base (e.g., Et3N, 3.0 eq) and heat the reaction mixture under an inert atmosphere until completion.
-
Cyclization: The crude product from the previous step is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., K2CO3, 2.0 eq). The reaction is heated to promote intramolecular cyclization to the desired isoquinolin-1(2H)-one.
-
Purification: The final product is purified by column chromatography on silica gel.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][9]
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
PARP-1 Inhibition Assay (Cell-Based ELISA)
This assay quantifies the levels of poly(ADP-ribose) (PAR) in cell lysates, which is a direct measure of PARP activity.[10]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Test compounds
-
DNA damaging agent (e.g., H2O2)
-
Cell lysis buffer
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with test compounds for 1 hour.
-
DNA Damage Induction: Induce DNA damage by treating the cells with H2O2 for 10 minutes.
-
Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-PAR antibody.
-
Immunodetection: Detect the bound PAR using a primary antibody followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and measure the absorbance at 450 nm.
-
Data Analysis: Determine the IC50 values for PARP-1 inhibition.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action of the this compound analogs discussed herein is the inhibition of PARP-1. This leads to the accumulation of single-strand DNA breaks, which are converted to toxic double-strand breaks during DNA replication. In cancer cells with deficient HR repair (e.g., BRCA-mutant), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent PARP-1 inhibitors. The SAR insights discussed in this guide provide a roadmap for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and evaluation of a diverse library of analogs to further elucidate the SAR and to identify lead candidates for preclinical development. The detailed experimental protocols provided herein offer a robust framework for such investigations. A deeper understanding of the interactions between these analogs and the PARP-1 active site through computational modeling and structural biology will be invaluable in guiding future optimization efforts.
References
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- Cosi, C., et al. (2007). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 320(2), 735-743.
- Google Patents. (n.d.). WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
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LYNPARZA® (olaparib). (n.d.). Mechanism of Action for Advanced Ovarian Cancer. Retrieved from [Link]
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A Researcher's Guide to the Preclinical Evaluation of 7-Chloro-4-methoxyisoquinolin-1(2H)-one: A Comparative Framework
Introduction
7-Chloro-4-methoxyisoquinolin-1(2H)-one is a novel synthetic compound belonging to the isoquinolinone class of molecules. Isoquinoline and quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with potent anticancer activities.[1][2] While specific public data on this compound is limited, its structural similarity to other known kinase inhibitors suggests a strong potential for targeting cellular signaling pathways implicated in cancer.[1][2][3]
This guide provides a comprehensive framework for the preclinical evaluation of this compound, outlining a logical progression from initial in vitro characterization to subsequent in vivo efficacy studies. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative methodology to benchmark the compound's performance against established therapeutic agents. The ultimate goal of this preclinical journey is to bridge the gap between promising laboratory results and effective clinical application.[4][5]
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of evaluation focuses on characterizing the compound's biological activity in a controlled, cellular environment. The primary objectives are to determine its potency, identify its molecular target, and elucidate its mechanism of action.
Hypothesized Target: PI3K/AKT/mTOR Pathway
Based on the isoquinolinone scaffold's frequent association with kinase inhibition, we will proceed with the hypothesis that this compound targets a key node in a cancer-promoting signaling cascade.[2] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Therefore, it serves as a scientifically sound, hypothetical target for our evaluation.
Caption: Hypothesized mechanism of action for this compound.
Key In Vitro Experiments
-
Cell Proliferation Assay (MTS/MTT): This initial screen assesses the compound's ability to inhibit the growth of various human cancer cell lines. A panel should include cell lines with known mutations or dependencies on the PI3K/AKT pathway (e.g., MCF-7, U87).
-
Biochemical Kinase Assay: To confirm direct target engagement, an in vitro kinase assay using recombinant PI3K enzyme will determine if the compound directly inhibits its catalytic activity.
-
Western Blot Analysis: This technique is crucial for confirming the mechanism of action. By treating cancer cells with the compound, we can measure changes in the phosphorylation status of key downstream proteins like AKT and S6 ribosomal protein, providing direct evidence of pathway inhibition.[6]
Data Presentation: In Vitro Potency Summary
All quantitative data from these assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Cell Line | PI3K Status | This compound (IC50, µM) | Standard-of-Care (e.g., Alpelisib) (IC50, µM) |
| MCF-7 (Breast) | PIK3CA Mutant | Experimental Value | Reference Value |
| U87 (Glioblastoma) | PTEN Null | Experimental Value | Reference Value |
| A549 (Lung) | PIK3CA Wild-Type | Experimental Value | Reference Value |
| BJ Fibroblast (Normal) | Wild-Type | Experimental Value | Reference Value |
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative decrease in p-AKT levels compared to the total AKT and vehicle control.
Part 2: In Vivo Efficacy and Translational Assessment
Positive in vitro results provide the rationale for advancing a compound to in vivo testing in animal models. This critical phase assesses the compound's efficacy, safety, and pharmacokinetic properties within a complex living system, which is essential for predicting its potential success in humans.[7][8]
Caption: A streamlined workflow for preclinical drug evaluation.
Key In Vivo Experiments
-
Pharmacokinetics (PK): Before efficacy studies, it's crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound. This data informs the optimal dosing regimen (dose and schedule) for the efficacy studies.
-
Tumor Xenograft Model: This is the gold standard for assessing anti-cancer efficacy in vivo. Human cancer cells (e.g., MCF-7) are implanted in immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.
-
Tolerability/Toxicity Studies: Throughout the efficacy study, animal well-being is closely monitored. This includes daily checks of body weight, behavior, and physical appearance to identify any potential toxicity.
Data Presentation: In Vivo Efficacy and Toxicity
Results should be tabulated to compare the compound's performance against a vehicle control and a standard-of-care drug.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 0% | +2% |
| This compound | 25 mg/kg, oral, daily | Experimental Value | Experimental Value |
| Standard-of-Care | Reference Dose | Reference Value | Reference Value |
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of MCF-7 human breast cancer cells into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with digital calipers 2-3 times per week.
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., vehicle, test compound, standard-of-care). Begin dosing according to the schedule determined by PK studies.
-
Efficacy Readouts: Continue treatment for a specified period (e.g., 21-28 days). The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Toxicity Monitoring: Record body weights and clinical observations for each animal throughout the study.
-
Terminal Endpoint: At the end of the study, euthanize the animals and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry to confirm pathway inhibition in the tumor tissue).
Part 3: Objective Comparative Analysis
A successful preclinical evaluation hinges on a direct and objective comparison to existing therapies.[9] This contextualizes the novel compound's performance and establishes its potential advantages, such as improved efficacy, better safety profile, or a different mechanism of action that could overcome resistance.
| Parameter | This compound | Standard-of-Care (e.g., Alpelisib) | Objective Assessment |
| In Vitro Potency (IC50) | Lower values are better | Experimental Value | Reference Value |
| In Vivo Efficacy (TGI) | Higher values are better | Experimental Value | Reference Value |
| Therapeutic Window | Wider is better | Efficacy Dose vs. Toxic Dose | Efficacy Dose vs. Toxic Dose |
| Solubility/PK Properties | Favorable ADME profile | Experimental Data | Known Data |
Conclusion
This guide presents a structured and scientifically rigorous pathway for the preclinical evaluation of this compound. By systematically progressing from in vitro mechanism-of-action studies to in vivo efficacy and safety models, researchers can build a comprehensive data package. The key to a successful evaluation is not only demonstrating activity but also objectively benchmarking performance against current standards of care. A compound that demonstrates superior potency, higher in vivo efficacy, and a favorable safety window in these studies would be a strong candidate for advancement into clinical development.
References
- Vertex AI Search. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Accessed January 17, 2026.
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Yadav, J., et al. "Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data." Drug Metabolism Reviews, vol. 53, no. 2, 2021. [Link]
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PLOS ONE. "A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes." Accessed January 17, 2026. [Link]
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AACR Journals. "Preclinical Pharmacological Evaluation of a Novel Multiple Kinase Inhibitor, ON123300, in Brain Tumor Models." Accessed January 17, 2026. [Link]
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PubMed. "An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents." Accessed January 17, 2026. [Link]
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PubMed Central. "Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data." Accessed January 17, 2026. [Link]
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National Institutes of Health. "Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer." Accessed January 17, 2026. [Link]
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Erasmus University Rotterdam. "Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer." Accessed January 17, 2026. [Link]
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French-Ukrainian Journal of Chemistry. "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents." Accessed January 17, 2026. [Link]
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ResearchGate. In Vitro to In Vivo translational model. Accessed January 17, 2026. [Link]
- BenchChem. Comparison Guide: Navigating the In Vitro to In Vivo Translation Gap in Natural Product Research. Accessed January 17, 2026.
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PubMed Central. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Accessed January 17, 2026. [Link]
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U.S. Pharmacist. "New Efficacy Data on Isoquinolinamine Derivatives." Accessed January 17, 2026. [Link]
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Open Exploration Publishing. "Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024)." Accessed January 17, 2026. [Link]
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JoVE. "Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia." Accessed January 17, 2026. [Link]
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- 4. sygnaturediscovery.com [sygnaturediscovery.com]
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Benchmarking 7-Chloro-4-methoxyisoquinolin-1(2H)-one: A Comparative Efficacy and Mechanistic Analysis Against Standard Breast Cancer Therapies
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the isoquinoline scaffold has emerged as a "privileged structure," consistently yielding derivatives with potent and diverse biological activities.[1][2] This guide provides a comprehensive framework for benchmarking a novel isoquinolinone derivative, 7-Chloro-4-methoxyisoquinolin-1(2H)-one, against established standard-of-care treatments for breast cancer. Our objective is to delineate a rigorous, multi-faceted experimental plan to not only assess its therapeutic potential but also to elucidate its mechanism of action, thereby providing a solid foundation for further preclinical and clinical development.
Given the well-documented propensity of isoquinoline derivatives to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway[3], this guide will focus on a head-to-head comparison with therapies targeting this axis in HER2-positive and hormone receptor-positive breast cancers.
Conceptual Framework: Targeting a Central Oncogenic Hub
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including breast cancer, making it a prime target for therapeutic intervention. We hypothesize that this compound exerts its anticancer effects through the modulation of this pathway. This hypothesis forms the basis of our comparative benchmarking strategy.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes often dysregulated in cancer.
Benchmarking Against the Gold Standard: Experimental Design
To comprehensively evaluate this compound, a multi-tiered approach will be employed, progressing from in vitro characterization to more complex cell-based assays.
Tier 1: In Vitro Cytotoxicity and Selectivity Profiling
The initial phase will establish the fundamental cytotoxic properties of our lead compound in comparison to standard-of-care agents.
Experimental Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Line Selection:
-
HER2-Positive: SK-BR-3, BT-474
-
Hormone Receptor-Positive: MCF-7, T-47D
-
Non-Malignant Control: MCF-10A (human breast epithelial cells)
-
-
Compound Preparation:
-
This compound: Dissolve in DMSO to create a 10 mM stock solution.
-
Standard Treatments:
-
Trastuzumab (Herceptin®): Reconstitute as per manufacturer's instructions. (For HER2+ lines)
-
Alpelisib (Piqray®): PI3Kα inhibitor. Dissolve in DMSO.
-
Everolimus (Afinitor®): mTOR inhibitor. Dissolve in DMSO.
-
Paclitaxel: Cytotoxic chemotherapy. Dissolve in DMSO.
-
-
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of each compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Viability Assessment: Add MTT or MTS reagent and incubate for 2-4 hours. Measure absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line. The selectivity index (SI) can be determined by the ratio of the IC50 in non-malignant cells to that in cancer cells.
Data Presentation: Comparative IC50 and Selectivity Index
| Compound | SK-BR-3 (IC50, µM) | BT-474 (IC50, µM) | MCF-7 (IC50, µM) | T-47D (IC50, µM) | MCF-10A (IC50, µM) | Selectivity Index (MCF-10A/Cancer Line) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Trastuzumab | Reference Data | Reference Data | N/A | N/A | Reference Data | Calculated Value |
| Alpelisib | Reference Data | Reference Data | Reference Data | Reference Data | Reference Data | Calculated Value |
| Everolimus | Reference Data | Reference Data | Reference Data | Reference Data | Reference Data | Calculated Value |
| Paclitaxel | Reference Data | Reference Data | Reference Data | Reference Data | Reference Data | Calculated Value |
Tier 2: Mechanistic Deep Dive - Target Engagement and Pathway Modulation
This phase aims to validate the hypothesized mechanism of action by directly assessing the impact of this compound on the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Culture SK-BR-3 and MCF-7 cells to 70-80% confluency. Treat with the IC50 concentration of this compound, Alpelisib, and Everolimus for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
p-Akt (Ser473)
-
Total Akt
-
p-mTOR (Ser2448)
-
Total mTOR
-
p-S6K (Thr389)
-
Total S6K
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
β-actin (loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify band intensities and normalize to the loading control and total protein levels.
Caption: A streamlined workflow for Western blot analysis of pathway modulation.
Tier 3: Functional Cellular Assays - Assessing Phenotypic Outcomes
The final in vitro stage will investigate the downstream functional consequences of pathway inhibition.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat SK-BR-3 and MCF-7 cells with the IC50 concentrations of the test compounds for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Harvest and resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Future Directions: Towards In Vivo Validation
Positive and compelling data from these in vitro benchmarks would provide a strong rationale for advancing this compound to in vivo studies. A logical next step would be to evaluate its efficacy in a mouse xenograft model using SK-BR-3 or MCF-7 cells, comparing tumor growth inhibition against a relevant standard-of-care, such as Alpelisib or a combination therapy.
Conclusion
This guide outlines a systematic and robust strategy for the comprehensive benchmarking of this compound. By directly comparing its performance against established therapies in mechanistically relevant assays, we can generate the critical data necessary to validate its potential as a novel anticancer agent. This rigorous, data-driven approach is essential for making informed decisions in the drug development pipeline.
References
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. [Link]
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Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
-
Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. (2022). ResearchGate. [Link]
-
Synthesis and Antimalarial Activity of 7-Chloro-4-(4-(2-(Oxo, Hydroxyl & Fluoro-2-1(4-Phenyl)Ethyl)Piperazin-1-yl)Quinoline Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. [Link]
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2021). GSC Online Press. [Link]
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2014). ResearchGate. [Link]
-
Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. (2021). MDPI. [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2021). PubMed Central. [Link]
-
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (2021). MDPI. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). MDPI. [Link]
-
7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. (n.d.). PubChem. [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. (2021). MDPI. [Link]
-
7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. (2025). PubMed. [Link]
-
7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020). PubMed. [Link]
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7-Chloro-4-[(E)-2-(2,5-dimethoxybenzylidene)hydrazin-1-yl]quinoline. (2012). National Institutes of Health. [Link]
-
7-Chloro-4-[(E)-2-(3,4,5-trimethoxybenzylidene)hydrazin-1-yl]quinoline. (2012). National Institutes of Health. [Link]
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Navigating the Frontier: A Guide to 7-Chloro-4-methoxyisoquinolin-1(2H)-one Derivatives in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the isoquinolin-1(2H)-one scaffold has emerged as a privileged structure, forming the core of various biologically active compounds. This guide focuses on a specific, yet under-explored subclass: 7-Chloro-4-methoxyisoquinolin-1(2H)-one derivatives . Our objective is to provide a comprehensive head-to-head comparison of these derivatives. However, a thorough review of the current scientific literature reveals a significant scarcity of direct comparative studies for this particular substitution pattern.
This guide, therefore, adapts to the available data. While a direct head-to-head comparison of multiple this compound derivatives is not presently possible due to a lack of published data, we will delve into the therapeutic potential of the broader isoquinolin-1(2H)-one class, particularly their role as Poly (ADP-ribose) polymerase (PARP) inhibitors. This will provide a foundational understanding for researchers interested in synthesizing and evaluating novel derivatives of the 7-chloro-4-methoxy substituted scaffold.
The Isoquinolin-1(2H)-one Core: A Scaffold of Promise
The isoquinolin-1(2H)-one core is a key pharmacophore in a number of compounds with therapeutic potential. The specific derivative , this compound, possesses distinct substitutions that are predicted to modulate its physicochemical and pharmacological properties. The chlorine atom at the 7-position can influence factors such as metabolic stability and binding interactions, while the methoxy group at the 4-position can impact solubility and electronic properties.
Caption: Simplified signaling pathway of PARP inhibition by isoquinolin-1(2H)-one derivatives.
Future Directions and Experimental Considerations
The lack of data on this compound derivatives presents a clear opportunity for novel research. Future studies should focus on the synthesis of a library of these derivatives with variations at other positions of the isoquinolinone core to establish a clear structure-activity relationship (SAR).
Proposed Experimental Workflow
For researchers venturing into this area, a logical experimental workflow would involve:
-
Synthesis: Development of a robust synthetic route to generate a series of this compound derivatives with diverse substitutions.
-
In Vitro PARP Inhibition Assays: Screening of the synthesized compounds for their inhibitory activity against PARP-1 and PARP-2 to determine potency and selectivity.
-
Cell-Based Assays: Evaluation of the cytotoxic effects of promising compounds on a panel of cancer cell lines, including those with and without BRCA mutations, to assess for synthetic lethality.
-
Mechanism of Action Studies: Further cellular assays to confirm the mechanism of action, such as measuring the formation of γH2AX foci as a marker of DNA damage.
-
In Vivo Efficacy Studies: Testing of lead compounds in animal models of cancer to evaluate their anti-tumor activity, pharmacokinetics, and safety profile.
Standard Protocol: In Vitro PARP Inhibition Assay (ELISA-based)
This protocol provides a general framework for assessing the PARP inhibitory activity of novel compounds.
-
Plate Coating: Coat a 96-well plate with histone, a PARP substrate.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Initiation: Add recombinant PARP-1 enzyme, biotinylated NAD+ (the PARP substrate), and the test compounds or controls to the wells. Incubate to allow the PARP-catalyzed biotinylation of histone to occur.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histone.
-
Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color developed is proportional to the PARP activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the PARP activity.
Conclusion
While a direct head-to-head comparison of this compound derivatives is currently hampered by a lack of available data, the foundational isoquinolin-1(2H)-one scaffold shows significant promise, particularly as a source of novel PARP inhibitors. This guide serves as a call to action for medicinal chemists and pharmacologists to explore this intriguing and under-investigated chemical space. The synthesis and evaluation of a diverse library of these compounds could lead to the discovery of new and potent therapeutic agents for the treatment of cancer and other diseases.
References
A comprehensive list of references will be provided upon the availability of specific studies on this compound derivatives. The following are representative sources for the broader topics discussed:
-
Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]
- Chen, A. (2011). PARP inhibitors: iniparib and beyond. Recent patents on anti-cancer drug discovery, 6(2), 166–174.
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
- (WO2010133647A1) Isoquinolin-1 (2h)
A Framework for Assessing the Specificity of Novel Kinase Inhibitors: The Case of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
In the landscape of drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] However, the clinical success of these agents is intrinsically linked to their specificity. An ideal kinase inhibitor would potently modulate its intended target with minimal interaction with other kinases or proteins, thereby reducing off-target effects and associated toxicities.[2][3] This guide provides a comprehensive framework for assessing the specificity of a novel compound, using the hypothetical molecule 7-Chloro-4-methoxyisoquinolin-1(2H)-one as an exemplar.
While public data on this specific molecule is not available, its isoquinolinone core is a recognized scaffold in medicinal chemistry, known to interact with various enzyme classes, including kinases and PARPs.[4][5][6] For the purpose of this guide, we will treat this compound as a putative protein kinase inhibitor and outline the critical path to rigorously define its selectivity profile.
The Imperative of Specificity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within the ATP-binding pocket, the primary target site for most small molecule inhibitors.[7][8] This similarity creates a significant challenge, as a compound designed to inhibit one kinase may inadvertently inhibit dozens of others.[2] Such "polypharmacology" can sometimes be beneficial, but more often it leads to unforeseen side effects, limiting the therapeutic window of a drug.[9][10] Therefore, early and comprehensive specificity assessment is not merely a characterization step but a critical, decision-driving component of any kinase inhibitor program.[1][11]
A robust specificity assessment strategy is multi-tiered, progressing from broad, high-throughput biochemical screens to more focused, biologically relevant cell-based assays. This tiered approach ensures that resources are used efficiently, generating a holistic understanding of a compound's mechanism of action and potential liabilities.
Tier 1: Foundational Biochemical Profiling
The initial step is to understand the compound's direct, physical interactions with a wide array of purified kinases. This provides a foundational, unbiased map of its kinome-wide activity.
Large-Panel Kinase Binding Assays
The gold standard for initial specificity screening is a large-panel competition binding assay, such as Eurofins Discovery's KINOMEscan™ platform.[12][13][14] This technology bypasses the need for functional enzyme activity, instead measuring the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 480 kinases.[12]
Core Principle: The assay quantifies the dissociation constant (Kd), which represents the intrinsic binding affinity between the inhibitor and each kinase. A lower Kd value signifies a stronger interaction. This method is highly quantitative and reproducible, allowing for direct comparison of inhibitor affinities across the kinome.[12]
Data Interpretation: Results are typically visualized as a "TREEspot™" diagram, which maps inhibitor interactions onto a phylogenetic tree of the human kinome. This provides an intuitive, at-a-glance view of selectivity. Potent on-target binding is desired, alongside minimal "off-target" hits.
| Parameter | Description | Significance |
| Kd (Dissociation Constant) | Concentration of inhibitor required to bind to half of the kinase population at equilibrium. | A direct measure of binding affinity. Lower values indicate higher affinity. |
| Selectivity Score (S-Score) | A quantitative measure calculated by dividing the number of kinases bound with a certain affinity by the total number of kinases tested. | Provides a standardized metric to compare the overall selectivity of different compounds. |
| % Inhibition @ Conc. | Percentage of kinase activity inhibited at a single, high concentration of the compound (e.g., 1 or 10 µM). | Used for initial, cost-effective screening to identify potential hits for full Kd determination.[15] |
Tier 2: Validating Target Engagement in a Cellular Context
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations (which compete with the inhibitor), and efflux pump activity can dramatically alter a compound's effective potency and selectivity.[11] Therefore, the next critical step is to confirm that the compound engages its intended target(s) in an intact cellular system.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying target engagement in cells and tissues.[16][17][18] It is based on the principle that when a ligand binds to its target protein, it generally confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[19][20]
Experimental Workflow:
-
Treatment: Intact cells are incubated with the test compound (e.g., this compound) or a vehicle control.
-
Thermal Challenge: The cell suspensions are heated across a range of temperatures.
-
Lysis & Separation: Cells are lysed, and precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
A positive result is a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the presence of the compound, confirming direct physical binding in the cell.[16][20]
CETSA experimental workflow for target engagement.
NanoBRET™ Target Engagement Assay
An alternative and increasingly popular method is the NanoBRET™ Target Engagement Assay from Promega.[21][22] This is a proximity-based assay that measures compound binding in living cells in real-time.
Core Principle: The target protein is expressed in cells as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the target's active site is then added. When the tracer is bound, its proximity to the luciferase enables Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[23][24] This allows for the quantitative determination of intracellular compound affinity (IC50).[22]
NanoBRET™ competition assay for cellular target engagement.
Tier 3: Functional Consequences of Target Inhibition
Confirming that a compound binds its target is crucial, but it is equally important to demonstrate that this binding event leads to the desired biological outcome. This involves assessing the downstream functional effects of target inhibition.
Target-Specific Cellular Assays
If this compound is hypothesized to inhibit a specific kinase (e.g., IRAK4, a kinase for which isoquinoline inhibitors have been developed[6]), a functional assay would measure the phosphorylation of a known downstream substrate.
Example Protocol: Western Blot for Phospho-Substrate
-
Cell Culture: Culture a relevant cell line that expresses the target kinase.
-
Stimulation: Stimulate the signaling pathway to activate the target kinase (e.g., with a cytokine or growth factor).
-
Inhibitor Treatment: Treat cells with increasing concentrations of this compound for a defined period.
-
Lysis: Harvest and lyse the cells to extract proteins.
-
Western Blot: Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated form of the downstream substrate and a total protein control.
-
Analysis: A dose-dependent decrease in the phospho-substrate signal indicates effective on-target functional inhibition.
Comparative Analysis with Alternative Compounds
To contextualize the specificity of a new compound, it must be compared against established alternatives. For a hypothetical IRAK4 inhibitor, suitable comparators would be well-characterized molecules like PF-06650833.[6]
| Compound | Primary Target | Reported Kd (Target) | Selectivity Profile Summary | Reference |
| This compound | Hypothetical: IRAK4 | To Be Determined | To Be Determined via KINOMEscan™ | N/A |
| PF-06650833 | IRAK4 | 0.8 nM | Highly selective across the kinome, demonstrating the feasibility of specific IRAK4 inhibition. | [6] |
| Other Comparator | e.g., BTK | e.g., Ibrutinib | Known to have off-targets (e.g., EGFR, TEC family kinases) leading to specific side effects. | [2][3] |
This comparative data is essential for positioning the new compound. Does it offer superior selectivity over existing agents? Does its off-target profile suggest potential for different side effects or perhaps beneficial polypharmacology?
Conclusion: Synthesizing a Complete Specificity Profile
Assessing the specificity of a novel compound like this compound is a systematic, multi-faceted process. It begins with broad, unbiased biochemical screening to map all potential interactions across the kinome. This is followed by rigorous cell-based target engagement assays like CETSA® or NanoBRET™ to confirm binding in a physiological context. Finally, functional assays are employed to ensure that target engagement translates into the desired biological effect.
By integrating data from all three tiers and benchmarking against established compounds, researchers can build a comprehensive and reliable specificity profile. This profile is fundamental to making informed decisions, de-risking potential toxicities, and ultimately guiding the successful development of the next generation of targeted therapies.
References
-
Buc-Valsecchi, S., & Calvo, F. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 6(1), e14580. Available at: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 7-Chloro-4-methoxyisoquinolin-1(2H)-one
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 7-Chloro-4-methoxyisoquinolin-1(2H)-one. As a chlorinated heterocyclic compound, its management requires a rigorous approach to ensure personnel safety and environmental compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Assessment and Waste Classification
While a complete, peer-reviewed hazard profile for this compound is not extensively documented, its chemical structure necessitates a cautious approach. The presence of a chlorinated aromatic ring system and an isoquinoline core—scaffolds common in biologically active molecules—suggests potential toxicity and environmental persistence. A structurally related compound, 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Therefore, this compound must be managed as a hazardous substance.
Under U.S. Environmental Protection Agency (EPA) and similar international regulations, this compound falls into the category of halogenated organic waste . This classification is critical because halogenated compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. Disposal via sanitary sewer (drain disposal) is strictly prohibited[2][3].
| Parameter | Guideline & Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste . The chlorine atom dictates this classification, which requires a specific, high-cost disposal stream[3]. |
| Potential Hazards | Based on analogous structures: Harmful if swallowed, potential for skin, eye, and respiratory irritation[1]. Treat as toxic. |
| Primary Incompatibilities | Strong Oxidizing Agents . Mixing can lead to vigorous, exothermic reactions, posing a fire or explosion risk[4][5]. |
| Storage Conditions | Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials[6][7]. |
Required Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, splash goggles[5][6].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. If handling bulk quantities or for prolonged periods, consider heavier-duty gloves like butyl rubber or laminate film. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact[5].
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process. Commingling halogenated waste with non-halogenated streams leads to costly re-segregation and regulatory non-compliance[3].
Step 1: Designate a Halogenated Organic Waste Container
-
Select a dedicated waste container exclusively for this compound and other halogenated wastes. Never mix with non-halogenated solvents like acetone, ethanol, or hexane[3][8].
Step 2: Choose a Compatible Container
-
The container must be made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) bottles are suitable choices.
-
Ensure the container has a tightly-fitting, leak-proof screw cap to prevent the release of vapors[8]. Funnels must not be left in the container opening.
Step 3: Affix a Hazardous Waste Label
-
As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound". List all other components if it is a mixture.
-
The approximate concentration or volume of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date waste accumulation began.
-
Step 4: Accumulate Waste Safely
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of the laboratory personnel, away from sinks, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks[7].
-
Keep the waste container closed at all times except when adding waste[3].
Management of Spills and Contaminated Materials
Accidental spills must be managed promptly and safely.
Protocol for Minor Spills (Solid Material):
-
Ensure the area is well-ventilated; work within a fume hood if possible.
-
Wearing full PPE, gently sweep the solid material together to avoid creating dust[4]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Place the swept material, along with any contaminated cleaning materials (e.g., paper towels, absorbent pads), into a designated bag or container.
-
Seal, label as "Hazardous Waste: this compound spill debris," and dispose of it in the primary halogenated waste container or manage it as a separate waste stream.
-
Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), and dispose of the cleaning wipes as hazardous waste.
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
Triple-Rinse Procedure:
-
Select a solvent that readily dissolves the compound (e.g., methanol, acetone, or ethyl acetate).
-
In a fume hood, add a small amount of the chosen solvent to the empty container—enough to wet the entire inner surface.
-
Securely cap the container and swirl to rinse all surfaces.
-
Pour the solvent rinsate into your designated halogenated organic hazardous waste container. This rinsate is now hazardous waste[7][8].
-
Repeat this rinsing process two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely in the back of the fume hood.
-
Once dry, obliterate or remove the original chemical label to prevent confusion[7]. The container can now be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.
Final Disposal Workflow and Logistics
Individual researchers must never personally transport hazardous waste to a central facility or attempt to dispose of it externally. The final disposal is managed exclusively by your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal service.
The typical workflow is as follows:
-
Accumulate waste in your laboratory's satellite accumulation area following the protocols above.
-
Once the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS office through their designated system.
-
EHS professionals will collect the waste from your laboratory for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Below is a diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
By adhering to this structured, scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment—the foundational pillars of responsible chemical research.
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Personal protective equipment for handling 7-Chloro-4-methoxyisoquinolin-1(2H)-one
An Application Scientist's Guide to Safe Handling: Personal Protective Equipment for 7-Chloro-4-methoxyisoquinolin-1(2H)-one
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This compound is a compound for which comprehensive toxicological data is not widely available.[1] This guide provides a robust framework for personal protective equipment (PPE) based on a conservative assessment of potential hazards, drawing analogies from structurally similar compounds and adhering to established principles of laboratory safety. Our primary objective is to create a self-validating system of protocols that prioritizes your safety above all else.
Hazard Assessment: An Evidence-Based Approach
Given the limited specific data for this compound, we must infer its potential hazards from related chemical structures, such as chloro-quinolines and tetrahydroisoquinolinones. This approach allows us to anticipate risks and establish appropriate protective measures.
Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, we will operate under the assumption that this compound presents similar hazards.
| Potential Hazard | GHS Classification (Inferred) | Rationale & Authoritative Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. This is a common classification for related heterocyclic compounds.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. This is a documented hazard for 7-Chloro-4-hydroxyquinoline and 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. This is a consistent warning for analogous chloro-quinoline structures.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[2][3][4][5] |
Core PPE Requirements: Your Primary Defense
The selection of PPE is not merely a checklist; it is a scientifically-grounded strategy to mitigate the specific risks identified. Each component acts as a critical barrier between you and potential exposure.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3][4] Therefore, protection against splashes and airborne particles is mandatory.
-
Minimum Requirement: Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.
-
Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Hand Protection
Skin contact is a primary route of exposure, and related compounds are known skin irritants.[2][3][4] Gloves must be selected based on chemical resistance and task dexterity.
-
Material: Nitrile gloves are recommended for providing a good balance of chemical resistance to a range of substances and protection against incidental contact.[6]
-
Protocol: Double-gloving is strongly advised. This practice minimizes the risk of exposure if the outer glove is torn or contaminated. The outer glove should be removed and disposed of immediately after handling the compound, while still within the fume hood.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Standard: A fully buttoned, long-sleeved laboratory coat is required.
-
Additional Measures: For tasks with a higher risk of spillage, such as weighing large quantities or performing transfers, a chemically resistant apron over the lab coat provides an additional layer of safety.[6] Closed-toe shoes are mandatory at all times.
Respiratory Protection
The potential for respiratory irritation from dust or aerosols necessitates strict engineering controls.[2][3][4]
-
Primary Control: All handling of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[8]
-
Secondary Control: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or P100) is required.[7] A proper fit test is mandatory before using any respirator.
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
PPE Donning: In a designated clean area, don your inner gloves, lab coat, and safety goggles.
-
Enter Work Area: Proceed to the chemical fume hood. Don your outer gloves.
-
Handling: Perform all manipulations with this compound deep within the fume hood sash.
-
Initial Decontamination: After handling, wipe down the outer gloves with a suitable solvent (e.g., 70% ethanol) and dispose of them in a designated hazardous waste container inside the fume hood.
-
Exiting Work Area: Step away from the immediate work area. Remove your lab coat and inner gloves, disposing of the gloves in a hazardous waste bin.
-
Final Step: Immediately wash your hands thoroughly with soap and water.
Experimental Workflow: PPE Staging
Caption: Disposal workflow for contaminated materials.
By implementing these comprehensive safety and handling protocols, you establish a trusted, self-validating system that ensures both your personal safety and the integrity of your research.
References
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Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Fisher Scientific. (2011, February 1). 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
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National Institutes of Health (NIH), PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
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Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
